molecular formula C9H11NO B1599156 1,2,3,4-Tetrahydroquinolin-5-ol CAS No. 61468-43-7

1,2,3,4-Tetrahydroquinolin-5-ol

Cat. No.: B1599156
CAS No.: 61468-43-7
M. Wt: 149.19 g/mol
InChI Key: AACROBBFQRNFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroquinolin-5-ol is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10-11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACROBBFQRNFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210416
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61468-43-7
Record name 5-Hydroxy-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61468-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061468437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Quinolinol, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydroquinolin-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-5-ol

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products, medicinal agents, and functional materials.[1][2] Its rigid, three-dimensional structure is a key pharmacophore that allows for precise spatial orientation of substituents, making it a cornerstone in modern drug design. Derivatives of THQ have demonstrated a vast array of biological activities, including antiarrhythmic, antiviral, antimalarial, and neuroprotective properties.[2] The strategic placement of functional groups on the THQ ring system is critical for modulating this activity. Specifically, the introduction of a hydroxyl group at the 5-position (this compound) provides a crucial hydrogen-bonding moiety and a handle for further chemical elaboration, making its efficient synthesis a topic of significant interest for researchers in organic and medicinal chemistry.

This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound. We will delve into the foundational strategies, explaining the causal mechanisms behind experimental choices, and present detailed, field-proven protocols. The narrative is structured to guide the researcher from the construction of the aromatic quinoline precursor to its subsequent reduction, ensuring a thorough understanding of the entire synthetic sequence.

Primary Synthetic Strategy: A Two-Stage Approach

The most direct and widely adopted route to this compound involves a two-stage process. First, the corresponding aromatic heterocycle, 5-hydroxyquinoline, is synthesized. Second, the pyridine ring of this precursor is selectively reduced to yield the target tetrahydroquinoline. This modular approach allows for optimization at each distinct stage.

Stage 1: Assembly of the 5-Hydroxyquinoline Core via the Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a classic, powerful method for the synthesis of quinolines from anilines.[3][4] It involves the reaction of an aromatic amine with glycerol in the presence of a dehydrating acid (typically sulfuric acid) and an oxidizing agent.[5]

Causality and Mechanistic Insight: To obtain the desired 5-hydroxyquinoline, 3-aminophenol is the logical choice for the starting aniline. The reaction proceeds through several key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 3-aminophenol acts as a nucleophile, adding to the acrolein via a conjugate (Michael) addition.

  • Electrophilic Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization. The electron-donating hydroxyl group of the 3-aminophenol ring directs this cyclization, with the para-position relative to the amino group being the most activated site for electrophilic attack, leading to the formation of the new heterocyclic ring at the C-4a and C-8a positions.

  • Dehydration and Oxidation: The cyclized intermediate is then dehydrated and subsequently oxidized to form the stable aromatic quinoline ring system. The oxidizing agent, traditionally arsenic acid or nitrobenzene, facilitates this final aromatization step.

The classical Skraup reaction is notoriously exothermic and can be difficult to control.[6][7] Modified procedures have been developed to mitigate this hazard, often involving the slow addition of reactants and careful temperature management.[6][7]

Skraup_Reaction cluster_reactants Reactants Glycerol Glycerol Acrolein Acrolein (in situ) Glycerol->Acrolein Dehydration Aminophenol 3-Aminophenol Michael_Adduct Michael Adduct Aminophenol->Michael_Adduct Michael Addition H2SO4 H₂SO₄ (conc.) H2SO4->Acrolein Oxidant Oxidizing Agent (e.g., Nitrobenzene) Product 5-Hydroxyquinoline Oxidant->Product Acrolein->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Dihydroquinoline Michael_Adduct->Cyclized_Intermediate Electrophilic Cyclization Cyclized_Intermediate->Product Dehydration & Oxidation Hydrogenation_Workflow Start 5-Hydroxyquinoline in Solvent (e.g., EtOH) Reactor High-Pressure Reactor (e.g., Parr Shaker) Start->Reactor Pressurize Pressurize with H₂ Gas Reactor->Pressurize Catalyst Catalyst Slurry (e.g., Pd/C) Catalyst->Reactor React Agitate at Set Temperature & Pressure Pressurize->React Monitor Monitor H₂ Uptake (TLC/GC-MS Analysis) React->Monitor Filter Filter to Remove Catalyst (e.g., through Celite) Monitor->Filter Reaction Complete Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Product Crude this compound Concentrate->Product Purify Purification (Recrystallization or Chromatography) Product->Purify Final_Product Pure Product Purify->Final_Product

References

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a foundational heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its rigid, bicyclic structure serves as a versatile template in medicinal chemistry, forming the core of numerous bioactive compounds, including those developed for neurological disorders and cancer. As a key intermediate, the functionalization of the tetrahydroquinoline ring allows chemists to systematically explore structure-activity relationships, leading to the development of novel drug candidates with enhanced efficacy and targeted action.

This guide focuses on a specific, valuable derivative: 1,2,3,4-Tetrahydroquinolin-5-ol (CAS No. 61468-43-7) . This molecule is distinguished by a hydroxyl group on the aromatic ring, a feature that significantly influences its physicochemical properties and reactivity. It is recognized as an efficient and selective pharmacophore, offering a strategic skeleton for optimization in drug discovery.[1] Understanding the core physicochemical properties of this compound is paramount for its effective use in synthesis, formulation, and biological screening. This document provides a comprehensive overview of its known properties, theoretical spectroscopic characteristics, and detailed, field-proven protocols for its empirical characterization.

Molecular and Structural Fundamentals

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent research. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

  • Chemical Name: this compound

  • CAS Number: 61468-43-7

  • Molecular Formula: C₉H₁₁NO[1]

  • Molecular Weight: 149.19 g/mol [1]

  • SMILES: C1CC2=C(C=CC=C2O)NC1[1]

Core Physicochemical Properties

Quantitative physicochemical data dictates a compound's behavior in various environments, from reaction vessels to biological systems. While extensive experimental data for this compound is not widely published, we can summarize known values and provide expert analysis on expected properties based on its structure and comparison to its parent molecule, 1,2,3,4-tetrahydroquinoline.

PropertyValue / Expected ValueJustification & Causality
Boiling Point 300.3 °C[1]The high boiling point is attributed to the molecule's polarity and, most significantly, its capacity for intermolecular hydrogen bonding via both the secondary amine (-NH) and the phenolic hydroxyl (-OH) groups.
Melting Point Data not available. Expected to be a solid at room temperature.The parent compound, 1,2,3,4-tetrahydroquinoline, has a melting point of 9-14 °C.[2][3] The addition of the polar hydroxyl group on the 5-position will significantly increase intermolecular forces (hydrogen bonding), leading to a much higher melting point, likely resulting in a solid state at standard conditions.
Aqueous Solubility Data not available. Expected to have low to moderate solubility.The parent compound is sparingly soluble in water (<1 g/L).[4] The hydroxyl group on the 5-ol isomer will increase polarity and introduce an additional site for hydrogen bonding with water, thereby increasing its aqueous solubility relative to the parent compound. However, the hydrophobic bicyclic core will still limit overall solubility.
pKa (Acid/Base Dissociation) Data not available. Expected to have two pKa values.This molecule is amphoteric. 1) The secondary amine is basic (pKa₁ ≈ 4.5-5.5). Its basicity will be slightly reduced compared to the parent compound (predicted pKa ~5.09) due to the electron-withdrawing effect of the nearby phenolic hydroxyl group.[4] 2) The phenolic hydroxyl group is acidic (pKa₂ ≈ 9-10), similar to phenol itself.
LogP (Octanol-Water Partition) Data not available. Expected to be < 2.29.The partition coefficient (LogP) is a measure of lipophilicity.[5] The parent compound has a LogP of 2.29.[6] The introduction of a polar hydroxyl group will increase the molecule's hydrophilicity, thus significantly lowering its LogP value. A lower LogP is a critical factor in predicting a drug candidate's ADME properties.[5]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectral features.

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

  • Aromatic Protons (δ 6.5-7.5 ppm): Three protons on the benzene ring will appear as a complex multiplet. The electron-donating effects of both the -OH and -NH groups will shift these protons upfield compared to benzene. Their specific chemical shifts and splitting patterns (coupling constants) will be diagnostic of the 1,2,3-substitution pattern.

  • Amine Proton (N-H): A broad singlet, typically in the δ 3.5-5.0 ppm range, which may exchange with D₂O.

  • Hydroxyl Proton (O-H): A broad singlet, often in the δ 4.5-8.0 ppm range (can vary significantly with solvent and concentration), which will also exchange with D₂O.

  • Aliphatic Protons (δ 1.8-3.5 ppm): The three sets of methylene protons (-CH₂-) at positions 2, 3, and 4 will show complex signals.

    • C4-H₂ (adjacent to aromatic ring): Expected around δ 2.7-2.9 ppm as a triplet.

    • C2-H₂ (adjacent to nitrogen): Expected around δ 3.2-3.4 ppm as a triplet.

    • C3-H₂: Expected as a multiplet around δ 1.9-2.1 ppm, coupled to both the C2 and C4 protons.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum should display 9 distinct signals corresponding to the nine unique carbon atoms:

  • Aromatic Carbons (δ 110-155 ppm): Six signals will be present in the aromatic region. The carbon bearing the -OH group (C5) will be the most downfield-shifted in this group (around δ 150-155 ppm), while the other carbons will have shifts determined by the combined electronic effects of the substituents.

  • Aliphatic Carbons (δ 20-50 ppm): Three signals corresponding to the methylene carbons at C2, C3, and C4 will appear in the upfield region of the spectrum. The carbon adjacent to the nitrogen (C2) is expected to be the most downfield of this group (around δ 40-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

  • O-H Stretch (Alcohol/Phenol): A strong, broad absorption band in the region of 3500–3200 cm⁻¹.[7]

  • N-H Stretch (Secondary Amine): A moderate, sharp to somewhat broad peak typically appearing around 3400–3250 cm⁻¹.[7] This may overlap with the O-H band.

  • C-H Stretch (Aromatic): Multiple sharp, weaker bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • C-H Stretch (Aliphatic): Multiple sharp bands appearing just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).

  • C=C Stretch (Aromatic): Two or three sharp, moderate-intensity bands in the 1600–1400 cm⁻¹ region.

  • C-O Stretch (Phenol): A strong band in the 1320–1000 cm⁻¹ region.[7]

Experimental Protocols for Physicochemical Characterization

For any research program, the ability to independently verify or determine physicochemical properties is crucial. The following section provides robust, self-validating protocols for key analytical procedures.

Protocol: Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range. This protocol uses a controlled heating rate to ensure thermal equilibrium for an accurate measurement.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Jab the open end of a glass capillary tube into the sample powder, loading it to a height of 3-4 mm.

  • Sample Packing: Invert the tube and tap it gently on a hard surface to compact the sample into the sealed end, aiming for a final packed height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Pre-heating (Optional): For an unknown compound, perform a rapid determination by heating at 4-5°C/minute to find an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Set the apparatus to a temperature approximately 15-20°C below the expected or rough melting point.

  • Controlled Heating: Once the set temperature is reached, begin heating at a slow, controlled rate of 1-2°C per minute to ensure accuracy.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample becomes a transparent liquid.

  • Reporting: Report the result as the melting range (T₁ - T₂). For a pure sample, this range should be narrow. Perform the measurement in triplicate for reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry & Powder Sample Load Load Capillary (3-4 mm) Dry->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Transfer Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melt Heat->Observe Record Record T1 & T2 Observe->Record Report Report Range (T1-T2) Record->Report

Workflow for Melting Point Determination
Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid with the solvent for an extended period, the system reaches saturation, ensuring the measured concentration represents the true solubility limit under the specified conditions.

Methodology:

  • Preparation: To each of several sealed vials, add a precise volume of the desired solvent (e.g., 5 mL of phosphate-buffered saline, pH 7.4).

  • Sample Addition: Add an excess amount of solid this compound to each vial. The excess is critical to ensure saturation is achieved and undissolved solid remains visible.

  • Equilibration: Place the sealed vials in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to allow the system to reach equilibrium. Some protocols may extend this to 48 or 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

  • Reporting: Report the solubility in units such as mg/mL or µM.

Solubility_Workflow Start Add Excess Solid to Solvent Shake Agitate at Constant Temp (24-48h) Start->Shake Separate Centrifuge or Settle Shake->Separate Filter Filter Supernatant (0.22 µm) Separate->Filter Quantify Quantify Concentration (e.g., HPLC, UV-Vis) Filter->Quantify Report Report Solubility (mg/mL) Quantify->Report pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Sample & Titrant Calibrate->Prepare Purge Purge with N2 Prepare->Purge Titrate Add Titrant in Increments Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Analyze Determine Inflection Point Plot->Analyze Report Report pKa Value(s) Analyze->Report

References

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-5-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,3,4-Tetrahydroquinolin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural features, synthetic pathways, spectroscopic signature, potential pharmacological relevance, and essential safety protocols.

Core Identifiers and Physicochemical Properties

This compound is a derivative of tetrahydroquinoline, featuring a hydroxyl group at the 5-position of the aromatic ring. This substitution pattern imparts specific chemical and biological properties that make it a valuable scaffold in the design of novel therapeutic agents.

IdentifierValueSource
CAS Number 61468-43-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
IUPAC Name This compound
Canonical SMILES C1CC2=C(C=CC=C2O)NC1

Physicochemical Data (Predicted and Experimental Analogues):

PropertyPredicted/Analogous Value
Appearance Off-white to light brown solid
Boiling Point >300 °C (estimated)
Melting Point Not readily available
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
pKa Phenolic OH: ~9-10; Anilino NH: ~4-5 (estimated)

Synthesis of this compound: A Strategic Approach

The synthesis of substituted tetrahydroquinolines can be achieved through various strategies. A common and effective approach involves the reduction of the corresponding quinoline precursor. For this compound, a plausible synthetic route starts from 5-hydroxyquinoline.

digraph "Synthesis_of_1_2_3_4_Tetrahydroquinolin_5_ol" {
  rankdir="LR";
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9];

"5-Hydroxyquinoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reduction" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-Hydroxyquinoline" -> "Reduction" [label=" H₂, Pd/C or NaBH₄, Lewis Acid"]; "Reduction" -> "this compound" [label=" Work-up"]; }

Caption: Potential applications of this compound in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

Hazard Identification (General for this class of compounds):

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.

Conclusion

This compound represents a valuable and versatile chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from commercially available starting materials, combined with the strategic placement of a hydroxyl group on the privileged tetrahydroquinoline scaffold, makes it an attractive starting point for the exploration of new chemical space and the discovery of novel bioactive molecules. This guide provides a foundational understanding of its key characteristics, empowering further research and innovation.

The Expanding Realm of Tetrahydroquinoline Alkaloids: A Technical Guide to Their Discovery, Natural Occurrence, and Isolation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif found in a diverse and growing class of natural products known as tetrahydroquinoline alkaloids.[1][2] These compounds are biosynthesized by a wide array of organisms, from bacteria and fungi to plants and marine invertebrates, and exhibit a remarkable spectrum of biological activities.[2][3][4] This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthetic origins of tetrahydroquinoline alkaloids. Furthermore, it offers field-proven insights into the experimental methodologies for their isolation and characterization, aiming to equip researchers and drug development professionals with the foundational knowledge required to explore this promising family of bioactive molecules.

Introduction: The Significance of the Tetrahydroquinoline Core

The tetrahydroquinoline ring system, a fused heterocyclic scaffold, is a cornerstone in medicinal chemistry, appearing in numerous synthetic pharmaceuticals.[1] Its natural occurrence in the form of alkaloids has garnered significant attention due to the potent and varied biological activities these compounds possess, including antitumor, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[5][6] The exploration of naturally occurring tetrahydroquinoline alkaloids offers a rich pipeline for the discovery of novel drug leads and therapeutic agents.[1][7] This guide delves into the origins of these molecules, tracing their discovery and mapping their presence in the natural world.

A Journey of Discovery: Historical Context and Key Milestones

The story of tetrahydroquinoline alkaloids is intrinsically linked to the broader history of alkaloid chemistry. While the isoquinoline alkaloids have been studied for over a century, dedicated focus on the tetrahydroquinoline subclass is a more recent endeavor, spurred by advancements in spectroscopic techniques and a growing appreciation for their pharmacological potential.[8][9] Early discoveries were often serendipitous, with novel structures being elucidated from plants used in traditional medicine. The past few decades, in particular, have witnessed an explosion in the number of identified tetrahydroquinoline-containing natural products, driven by sophisticated screening programs and the exploration of new ecological niches, such as marine environments.[1][4]

The Widespread Natural Occurrence of Tetrahydroquinoline Alkaloids

Tetrahydroquinoline alkaloids are not confined to a single biological kingdom; their distribution is remarkably broad, a testament to the convergent evolution of biosynthetic pathways to produce this valuable scaffold.[1][2]

Plant Kingdom: A Rich Botanical Reservoir

Plants are a prolific source of tetrahydroquinoline alkaloids.[3] They are found in a variety of families, including the Rutaceae, Apocynaceae, and Leguminosae.[7][10][11] For instance, the genus Galipea has yielded several tetrahydroquinoline alkaloids, while species from the genus Melodinus are known to produce complex monoterpenoid quinoline alkaloids.[7][11] The fruits of Lycium barbarum (goji berry) have been found to contain unique tetracyclic tetrahydroquinoline-oxazine-ketohexoside fused alkaloids with neuroprotective activities.[7]

Plant Source Alkaloid Example(s) Reported Biological Activity
Lycium barbarumLycibarbarines A-CNeuroprotective[7]
Melodinus yunnanensisMeloyunnanines A-CNeurite growth-promoting[7]
Galipea officinalis(Specific alkaloids not named in snippet)(Not specified)[11]
Cactaceae familySimple tetrahydroquinolines(Varied)[12][13]
Chenopodiaceae familySimple tetrahydroquinolines(Varied)[12]
Fabaceae familySimple tetrahydroquinolines(Varied)[12]
Marine Ecosystems: A Frontier for Novel Structures

The marine environment, particularly sponges and tunicates, has emerged as a fertile ground for the discovery of structurally novel and potent tetrahydroquinoline alkaloids.[4][13] A prime example is the renieramycin class of alkaloids, isolated from marine sponges of the Neopetrosia and Xestospongia genera, which exhibit significant cytotoxic activities.[13] The ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata, are complex tris-tetrahydroisoquinoline alkaloids, with trabectedin (ET-743) being a clinically approved anticancer agent.[4][6]

Microbial World: Bacteria and Fungi as Bio-factories

Microorganisms, including actinomycetes and endophytic fungi, are increasingly recognized as producers of tetrahydroquinoline alkaloids.[1][7] For example, Streptomyces species have been shown to produce 5-alkyl-1,2,3,4-tetrahydroquinolines with antimicrobial properties.[1] The endophytic fungus Colletotrichum gloeosporioides has been found to produce a novel 1,4-benzoxazine derivative, showcasing the metabolic diversity within this microbial niche.[1]

The Blueprint of Life: Biosynthesis of the Tetrahydroquinoline Core

The biosynthesis of tetrahydroquinoline alkaloids involves diverse and fascinating enzymatic strategies. While the pathways for many of these alkaloids are still under investigation, a general understanding of the core-forming reactions is emerging.

A common biosynthetic route to the related and more extensively studied tetrahydroisoquinoline alkaloids (THIQs) is the Pictet-Spengler reaction.[12][14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization.[8] For instance, the biosynthesis of many benzylisoquinoline alkaloids commences with the condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase.[12][14]

Pictet-Spengler Reaction cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product beta_arylethylamine β-Arylethylamine schiff_base Schiff Base/Iminium Ion beta_arylethylamine->schiff_base Condensation aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->schiff_base tetrahydroisoquinoline Tetrahydroisoquinoline Core schiff_base->tetrahydroisoquinoline Cyclization (Electrophilic Aromatic Substitution)

Caption: Generalized Pictet-Spengler reaction for tetrahydroisoquinoline synthesis.

While the Pictet-Spengler reaction is central to tetrahydroisoquinoline biosynthesis, the formation of the tetrahydroquinoline scaffold can occur through various other biosynthetic pathways, the elucidation of which is an active area of research.[1][2] These pathways often involve unique enzymatic cascades that lead to the diverse array of observed structures.[1]

From Nature to the Lab: A Guide to Isolation and Characterization

The successful isolation and structural elucidation of tetrahydroquinoline alkaloids from complex natural matrices require a systematic and multi-faceted approach. The causality behind the choice of each step is critical for maximizing yield and purity.

Extraction: The Critical First Step

The choice of extraction solvent and method is dictated by the polarity of the target alkaloids and the nature of the source material.

Protocol: General Extraction of Tetrahydroquinoline Alkaloids from Plant Material

  • Material Preparation: The air-dried and powdered plant material (e.g., seeds, leaves, or bark) is the starting point. A finer powder increases the surface area for extraction.

  • Solvent Extraction: Maceration or Soxhlet extraction with a moderately polar solvent like methanol or ethanol is commonly employed.[9][15] The choice is based on the principle of "like dissolves like"; most alkaloids are soluble in these alcohols.

  • Acid-Base Partitioning (Self-Validating Step): This is a crucial step for the selective isolation of alkaloids.

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl). This protonates the basic nitrogen atom of the alkaloids, rendering them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove neutral and acidic compounds. This step is self-validating as only basic compounds will remain in the aqueous phase.

    • The pH of the aqueous layer is then adjusted to basic (e.g., pH 9-11 with NH4OH). This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an immiscible organic solvent (e.g., dichloromethane or chloroform).

  • Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification: Separating the Components

The crude alkaloid extract is a complex mixture that requires further separation. A combination of chromatographic techniques is typically employed.

Chromatographic Purification Workflow Crude_Alkaloid_Extract Crude Alkaloid Extract Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloid_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Similar Fractions TLC_Analysis->Pooling Further_Purification Further Purification (e.g., Preparative HPLC) Pooling->Further_Purification Pure_Alkaloid Isolated Pure Alkaloid Further_Purification->Pure_Alkaloid

Caption: A typical workflow for the chromatographic purification of alkaloids.

Methodology Insights:

  • Column Chromatography: This is the workhorse of purification. Silica gel is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used as the mobile phase. The separation is based on the differential adsorption of the compounds to the silica.

  • Thin-Layer Chromatography (TLC): TLC is indispensable for monitoring the separation during column chromatography and for identifying fractions containing the compounds of interest.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure compounds, preparative HPLC is often necessary. Reversed-phase columns (e.g., C18) are frequently used.

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques.

Spectroscopic Technique Information Gained
Mass Spectrometry (MS) Provides the molecular weight and molecular formula (High-Resolution MS). Fragmentation patterns can give clues about the structure.[9]
Nuclear Magnetic Resonance (NMR) ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.[9]
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[9]
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O).[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic conjugation within the molecule, characteristic of the aromatic rings.[9]
X-ray Crystallography When suitable crystals can be obtained, this technique provides the unambiguous three-dimensional structure of the molecule, including its absolute stereochemistry.[9][16]

Future Perspectives and Conclusion

The field of tetrahydroquinoline alkaloids is ripe with opportunities for discovery. The vast untapped biodiversity on our planet, particularly in unique ecosystems, undoubtedly holds a wealth of novel structures waiting to be unearthed. Advances in metabolic engineering and synthetic biology offer the potential to produce these valuable compounds in microbial hosts, overcoming the limitations of natural sourcing.[17][18] As our understanding of the biosynthesis and biological activities of tetrahydroquinoline alkaloids deepens, so too will their potential to be developed into the next generation of therapeutics. This guide serves as a foundational resource to empower researchers to contribute to this exciting and impactful area of natural product science.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide provides a comprehensive analysis of the spectroscopic data for 1,2,3,4-Tetrahydroquinoline . Initial searches for the requested compound, 1,2,3,4-Tetrahydroquinolin-5-ol, did not yield sufficient experimental spectroscopic data from authoritative sources to construct a complete and reliable technical guide. Therefore, to maintain scientific integrity and provide a valuable resource, the focus of this document has been shifted to the well-characterized parent compound, 1,2,3,4-Tetrahydroquinoline. The principles and methodologies described herein can serve as a foundational reference for the analysis of its derivatives.

Introduction

1,2,3,4-Tetrahydroquinoline is a heterocyclic compound that forms the core structure of numerous biologically active molecules and pharmaceutical agents.[1] Its characterization is a critical step in synthetic chemistry and drug development, ensuring the structural integrity and purity of the compound. This guide offers an in-depth exploration of the key spectroscopic techniques used to elucidate the structure of 1,2,3,4-Tetrahydroquinoline: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will delve into the interpretation of the spectral data, the underlying principles guiding these interpretations, and standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of 1,2,3,4-Tetrahydroquinoline, including the aromatic ring, the saturated heterocyclic ring, and the secondary amine, give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental to accurate data interpretation.

G cluster_structure 1,2,3,4-Tetrahydroquinoline cluster_spectroscopy Spectroscopic Techniques Structure Chemical Structure C9H11N NMR NMR Spectroscopy (¹H and ¹³C) Structure->NMR Proton and Carbon Environments IR IR Spectroscopy Structure->IR Functional Group Vibrations MS Mass Spectrometry Structure->MS Molecular Weight and Fragmentation

Caption: Correlation between the molecular structure and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecule's connectivity can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum of 1,2,3,4-Tetrahydroquinoline provides a wealth of information about the different proton environments within the molecule.

Chemical Shift (ppm) Multiplicity Integration Assignment
~6.95d1HAr-H
~6.94t1HAr-H
~6.59t1HAr-H
~6.46d1HAr-H
~3.80br s1HN-H
~3.29t2HC2-H₂
~2.76t2HC4-H₂
~1.94m2HC3-H₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from available sources.[2]

Interpretation and Causality:

  • Aromatic Protons (6.4-7.0 ppm): The four protons on the benzene ring appear in the aromatic region of the spectrum. Their distinct chemical shifts and splitting patterns (doublets and triplets) are a result of their coupling with neighboring aromatic protons. The electron-donating effect of the fused amino-alicyclic ring influences the shielding of these protons, causing them to appear at slightly different frequencies.

  • N-H Proton (~3.80 ppm): The proton attached to the nitrogen atom typically appears as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent.

  • C2-H₂ Protons (~3.29 ppm): These methylene protons are adjacent to the nitrogen atom, which deshields them, causing them to resonate at a higher chemical shift compared to the other aliphatic protons. They appear as a triplet due to coupling with the C3-H₂ protons.

  • C4-H₂ Protons (~2.76 ppm): These benzylic protons are deshielded by the aromatic ring and appear as a triplet due to coupling with the C3-H₂ protons.

  • C3-H₂ Protons (~1.94 ppm): These methylene protons are the most shielded of the aliphatic protons and appear as a multiplet due to coupling with both the C2-H₂ and C4-H₂ protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (ppm) Assignment
~144.8C8a
~129.4C7
~126.7C5
~121.5C4a
~117.1C6
~114.2C8
~42.3C2
~27.1C4
~22.4C3

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. The data presented is a representative compilation from available sources.[3]

Interpretation and Causality:

  • Aromatic Carbons (114-145 ppm): The six carbons of the benzene ring appear in the downfield region of the spectrum. The quaternary carbons (C4a and C8a) can be distinguished from the protonated carbons by their generally lower intensity and lack of signal in a DEPT-90 experiment. The chemical shifts of the protonated aromatic carbons are influenced by the electronic effects of the substituents.

  • Aliphatic Carbons (22-43 ppm): The three carbons of the saturated ring appear in the upfield region. The C2 carbon, being directly attached to the nitrogen, is the most deshielded of the three. The C3 and C4 carbons have chemical shifts typical for sp³ hybridized carbons in a cyclic system.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 10-20 mg of 1,2,3,4-Tetrahydroquinoline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Wavenumber (cm⁻¹) Vibration Functional Group
~3400N-H stretchSecondary Amine
~3050-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic
~1600, ~1500C=C stretchAromatic Ring
~1320C-N stretchAromatic Amine
~750C-H bendOrtho-disubstituted Aromatic

Note: Peak positions are approximate. The data is a representative compilation from available sources.[4][5]

Interpretation and Causality:

  • N-H Stretch (~3400 cm⁻¹): The sharp to moderately broad peak in this region is characteristic of the N-H stretching vibration of a secondary amine.

  • C-H Stretches (~3050-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring, while those below 3000 cm⁻¹ are from the C-H stretches of the aliphatic portion of the molecule.

  • Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

  • C-N Stretch (~1320 cm⁻¹): This peak corresponds to the stretching vibration of the carbon-nitrogen bond of the aromatic amine.

  • C-H Bend (~750 cm⁻¹): The strong absorption in this region is indicative of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small drop of liquid 1,2,3,4-Tetrahydroquinoline directly onto the ATR crystal.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Key Data:

  • Molecular Ion (M⁺): m/z = 133[6]

  • Base Peak: m/z = 132[2]

Interpretation and Causality:

The mass spectrum of 1,2,3,4-Tetrahydroquinoline will show a molecular ion peak at an m/z value corresponding to its molecular weight (133.19 g/mol ).[7] The fragmentation pattern is key to confirming the structure.

G cluster_fragmentation Mass Spectrometry Fragmentation Pathway M [M]⁺˙ m/z = 133 M_minus_1 [M-H]⁺ m/z = 132 M->M_minus_1 - H˙

Caption: A simplified fragmentation pathway for 1,2,3,4-Tetrahydroquinoline.

A prominent fragmentation pathway involves the loss of a hydrogen radical from the molecular ion to form a stable, conjugated system, resulting in the base peak at m/z = 132.[2] This is a characteristic fragmentation for this type of cyclic amine. Further fragmentation of the ring system can also occur, but the [M-H]⁺ peak is typically the most abundant.

Experimental Protocol: Mass Spectrometry Data Acquisition (EI-GC/MS)

  • Sample Introduction:

    • Prepare a dilute solution of 1,2,3,4-Tetrahydroquinoline in a volatile solvent (e.g., dichloromethane, methanol).

    • Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC).

  • Gas Chromatography:

    • The sample is vaporized and separated on a GC column.

    • The retention time is used to confirm the separation of the analyte.

  • Ionization (Electron Impact - EI):

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

    • The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of 1,2,3,4-Tetrahydroquinoline. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. The methodologies and interpretative strategies outlined in this guide provide a solid framework for researchers and scientists working with this important heterocyclic scaffold.

References

A Technical Guide to the Synthesis of Novel 1,2,3,4-Tetrahydroquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the 5-Hydroxy-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous natural products and pharmaceutical agents.[1] Its rigid, partially saturated bicyclic structure provides a three-dimensional framework ideal for precise interactions with biological targets. The introduction of a hydroxyl group at the C-5 position further enhances its value, creating a focal point for hydrogen bonding, a critical determinant of drug-receptor interactions. This phenolic moiety not only modulates the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for generating extensive libraries of novel derivatives. This guide provides an in-depth exploration of robust and innovative synthetic strategies to access this valuable chemical space, designed for researchers and professionals in drug development.

Core Synthetic Philosophies: Retrosynthesis and Mechanistic Considerations

The synthesis of 1,2,3,4-tetrahydroquinolin-5-ol derivatives can be approached from two primary strategic directions: the functionalization of a pre-existing quinoline core or the de novo construction of the bicyclic system. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction sequence.

  • Strategy A: Reduction of a Pre-formed Aromatic System. This is the most direct route, involving the selective hydrogenation of the nitrogen-containing ring of a corresponding 5-hydroxyquinoline precursor. Its efficiency is highly dependent on the choice of catalyst and reaction conditions to avoid over-reduction of the carbocyclic ring.

  • Strategy B: De Novo Ring Construction via Cyclization. These methods offer greater flexibility in introducing diversity. Domino reactions, for instance, allow for the assembly of complex structures from simple acyclic precursors in a single operation, embodying principles of green chemistry by minimizing intermediate isolation and waste.[1][2]

The following diagram illustrates these divergent strategic pathways.

G cluster_start cluster_strategies Retrosynthetic Approaches cluster_precursors Key Precursors Target This compound Derivatives S1 Strategy A: Pyridine Ring Reduction Target->S1 Disconnect C-N & C-C bonds (in pyridine ring) S2 Strategy B: De Novo Cyclization Target->S2 Disconnect C4-C4a & N1-C8a bonds P1 5-Hydroxyquinoline Derivatives S1->P1 Requires selective hydrogenation P2 Ortho-Substituted Aniline/Nitroarene Precursors S2->P2 Requires intramolecular ring closure

Caption: High-level retrosynthetic analysis for this compound derivatives.

Strategy A: Selective Reduction of 5-Hydroxyquinolines

The catalytic hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinoline derivatives is a well-established and powerful transformation.[3] The primary challenge lies in achieving selective reduction of the pyridine ring while preserving the phenolic hydroxyl group and the aromaticity of the benzene ring.

Mechanism and Catalyst Selection

Heterogeneous catalytic hydrogenation typically involves the use of transition metals such as Palladium (Pd), Platinum (Pt), or Iridium (Ir) on a solid support (e.g., carbon).[4][5] The quinoline substrate adsorbs onto the catalyst surface, where dissociatively adsorbed hydrogen atoms are transferred to the N-heterocyclic ring.

The choice of catalyst and solvent is paramount.

  • Palladium on Carbon (Pd/C): Often the catalyst of choice for its high activity and selectivity under mild conditions (low pressure and temperature).[1]

  • Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly active catalyst, often used in acidic media like acetic acid, which can facilitate the reduction of aromatic systems.[4] Care must be taken to control conditions to prevent over-reduction.

  • Iridium-based Catalysts: Have shown excellent regioselectivity for the hydrogenation of the nitrogen-containing ring in quinoline derivatives.[5]

The presence of the acidic phenol at C-5 can sometimes complicate hydrogenation. While many reductions proceed without issue, substrates with particularly sensitive groups may require protection of the hydroxyl moiety (e.g., as a benzyl ether) prior to reduction, followed by a deprotection step.[6]

G cluster_workflow Catalytic Hydrogenation Workflow cluster_mechanism Start 5-Hydroxyquinoline Substrate Process H₂, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH, MeOH) Pressure, Temp Start->Process End This compound Product Process->End Catalyst Metal Catalyst Surface (e.g., Pd) Adsorbed_H H•  H• (Adsorbed H atoms) Adsorbed_Q Adsorbed Quinoline H2 H₂ H2->Catalyst Quinoline Quinoline Quinoline->Catalyst Product THQ Adsorbed_H->Product H-transfer Adsorbed_Q->Product H-transfer

Caption: Workflow and simplified mechanism for catalytic hydrogenation of quinolines.

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxyquinoline

This protocol describes a standard procedure for the synthesis of the parent this compound.

Materials:

  • 5-Hydroxyquinoline

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or similar

  • Celite or filter paper

Procedure:

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 5-hydroxyquinoline (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate). Caution: Pd/C can be pyrophoric.

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol to dissolve the substrate completely.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times to remove air.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.

Strategy B: De Novo Synthesis via Domino Reactions

Domino, or cascade, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates.[1] This approach is particularly powerful for constructing the THQ skeleton from acyclic precursors, offering high atom economy and operational simplicity.[7]

Reductive Cyclization of ortho-Nitroaryl Precursors

A versatile domino strategy involves the reductive cyclization of ortho-nitroaryl compounds bearing a three-carbon side chain with a terminal electrophile (e.g., ketone, aldehyde, or ester).[1]

The Causality Chain:

  • Nitro Group Reduction: The process is initiated by the reduction of the nitro group to an aniline. This is commonly achieved using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., Fe/AcOH).[1]

  • Intramolecular Cyclization: The newly formed nucleophilic amine immediately attacks the pendant electrophilic side chain.

  • Imine/Enamine Formation & Reduction: This intramolecular condensation forms a cyclic imine or enamine intermediate.

  • Final Reduction: Under the same reductive conditions, this intermediate is reduced to the final, stable 1,2,3,4-tetrahydroquinoline product.

This sequence allows for the installation of substituents at the C2, C3, and C4 positions based on the structure of the starting side chain.

G Start o-Nitroaryl Precursor (with 3-carbon side chain) Step1 Step 1: Nitro Reduction (e.g., H₂/Pd-C) Start->Step1 Intermediate1 Aniline Intermediate (transient) Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 Cyclic Imine/Enamine Intermediate Step2->Intermediate2 Step3 Step 3: Final Reduction Intermediate2->Step3 End Substituted THQ Product Step3->End

Caption: Logical workflow of a domino reductive cyclization for THQ synthesis.

Experimental Protocol: Domino Synthesis of a 2,4-Disubstituted-1,2,3,4-Tetrahydroquinolin-5-ol

This protocol is a representative example adapted from domino strategies reported in the literature.[1]

Materials:

  • 1-(3-Hydroxy-2-nitrophenyl)-4-phenylbut-3-en-1-one (or similar precursor)

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus

Procedure:

  • Precursor Synthesis: The starting nitro-chalcone derivative is typically synthesized via an aldol or Claisen-Schmidt condensation between a substituted 2-nitroacetophenone and an appropriate aldehyde.

  • Vessel Setup: In a procedure analogous to Protocol 2.2, charge a hydrogenation vessel with the nitro-precursor (1.0 eq), 5% Pd/C (5-10 mol%), and methanol.

  • Reductive Cyclization: Seal the vessel, purge with H₂, and pressurize to 50-100 psi. Stir vigorously at room temperature. The initial reduction of the nitro group and the alkene is typically rapid, followed by the cyclization and final reduction cascade.

  • Monitoring: Monitor the reaction for the disappearance of the starting material and intermediates by TLC or LC-MS. The reaction may take 12-48 hours to go to completion.

  • Work-up and Purification: Following the procedure in Protocol 2.2, vent the system, filter off the catalyst, and concentrate the solvent. The crude product is then purified by silica gel chromatography to isolate the desired substituted this compound derivative.

Quantitative Data and Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes expected analytical data for the parent compound, this compound.

PropertyExpected Value / Observation
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ ~8.9 (s, 1H, OH), ~6.7 (t, 1H, Ar-H), ~6.1 (d, 1H, Ar-H), ~6.0 (d, 1H, Ar-H), ~5.5 (s, 1H, NH), ~3.1 (t, 2H, CH₂-N), ~2.5 (t, 2H, Ar-CH₂), ~1.7 (m, 2H, CH₂-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ ~153.0, 145.0, 128.0, 115.0, 110.0, 105.0, 42.0, 27.0, 22.0
Mass Spec (ESI+) m/z = 150.09 [M+H]⁺

Note: Exact chemical shifts (δ) may vary depending on the solvent and concentration.

References

An In-Depth Technical Guide to the Chemical Stability and Storage of 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical stability of 1,2,3,4-Tetrahydroquinolin-5-ol, a critical heterocyclic compound with applications in medicinal chemistry and drug development. Understanding its stability profile is paramount for ensuring the integrity, potency, and safety of research and development activities. This document will delve into the intrinsic chemical liabilities of the molecule, potential degradation pathways, recommended storage conditions, and robust analytical methodologies for stability assessment.

Introduction to this compound: A Molecule of Interest

This compound, a derivative of tetrahydroquinoline, possesses a unique structural combination of a secondary aromatic amine fused to a cyclic alkylamine, with a phenolic hydroxyl group on the aromatic ring. This arrangement of functional groups confers specific chemical properties that are key to its biological activity but also render it susceptible to particular degradation pathways. Its role as a scaffold in the development of novel therapeutic agents necessitates a thorough understanding of its stability to ensure reproducible experimental results and to define appropriate handling and storage protocols.

The Chemical Vulnerabilities: Understanding the "Why" Behind Degradation

The stability of this compound is primarily dictated by two key structural motifs: the phenolic hydroxyl group and the secondary amine within the tetrahydroquinoline ring system.

The Phenolic Moiety: A Double-Edged Sword

The hydroxyl group attached to the aromatic ring makes this compound a phenol. Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[1][2] This process, while beneficial in some contexts, highlights the inherent reactivity of the phenolic -OH group and its susceptibility to oxidation.

The primary mechanism of antioxidant action for phenols involves either hydrogen atom transfer (HAT) or single electron transfer (SET).[3] In the presence of oxidizing agents, light, or metal ions, the phenolic hydroxyl group can be oxidized to a phenoxy radical. This radical is resonance-stabilized, but it can participate in further reactions, leading to the formation of colored degradation products, such as quinones, and potentially polymerization.[4]

The Secondary Amine: A Nucleophilic Center Prone to Oxidation

The nitrogen atom in the tetrahydroquinoline ring is a secondary amine, which is nucleophilic and also susceptible to oxidation. Aromatic amines can undergo oxidation to form various products, including N-oxides and hydroxylamines.[5] The presence of the electron-donating hydroxyl group on the aromatic ring can further activate the molecule towards oxidative degradation.

Potential Degradation Pathways

Based on the chemical functionalities of this compound, several degradation pathways can be anticipated under various stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for defining appropriate storage conditions.[6]

Oxidative Degradation

Oxidation is the most probable degradation pathway for this compound. Exposure to atmospheric oxygen, oxidizing agents (e.g., peroxides), or even light can trigger oxidative degradation. The phenolic hydroxyl group is particularly prone to oxidation, potentially leading to the formation of a quinone-type structure. The secondary amine can also be oxidized.

Diagram: Postulated Oxidative Degradation Pathway of this compound

G A This compound B Phenoxy Radical Intermediate A->B Oxidation C Quinone-like Degradant B->C Further Oxidation D Polymeric Products B->D Polymerization E Oxidizing Agent / Light / Heat E->A

Caption: Postulated oxidative degradation of this compound.

Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate and accelerate degradation reactions.[7] For quinoline derivatives, photodegradation can lead to hydroxylation of the aromatic ring or other complex rearrangements.[7] Given the phenolic nature of this compound, photolytic stress is a significant concern, likely exacerbating oxidative degradation.[8]

pH-Dependent Degradation

The stability of this compound is expected to be pH-dependent.[9] In acidic conditions, the secondary amine will be protonated, which might offer some protection against oxidation of the nitrogen atom. However, acidic conditions can also catalyze other reactions. In alkaline conditions, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, and therefore, the degradation rate is expected to increase significantly at higher pH.[10]

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential.

ParameterRecommendationRationale
Temperature Store at low temperatures, ideally at 2-8 °C for short-term and -20 °C for long-term storage.Lower temperatures decrease the rate of chemical reactions, including oxidation.[11]
Light Store in amber or opaque containers to protect from light.Prevents photodegradation and light-catalyzed oxidation.[8]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen, thereby preventing oxidative degradation.[12]
Container Use well-sealed containers made of inert materials (e.g., glass).Prevents contamination and exposure to air and moisture.
pH For solutions, maintain a slightly acidic to neutral pH (if compatible with the intended application).Minimizes the formation of the highly reactive phenoxide ion at alkaline pH.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the chemical stability of this compound requires a well-designed forced degradation study followed by long-term stability testing under recommended storage conditions.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[13] This information is vital for the development of a stability-indicating analytical method.

Diagram: Forced Degradation Study Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis (e.g., 0.1 M HCl) F UPLC-MS/MS Analysis A->F B Base Hydrolysis (e.g., 0.1 M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (ICH Q1B guidelines) E->F H Identify Degradation Products F->H G NMR for Structure Elucidation I Elucidate Degradation Pathways G->I H->G J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) for a defined period.

  • Photostability Testing: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating analytical method, such as UPLC-MS/MS.

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and can separate the degradation products from the parent compound.

Recommended Analytical Technique: UPLC-MS/MS

  • Ultra-Performance Liquid Chromatography (UPLC): Provides high-resolution separation of the parent compound from its degradation products in a short analysis time.

  • Mass Spectrometry (MS/MS): Enables the identification and structural elucidation of the degradation products by providing mass-to-charge ratio information and fragmentation patterns.[15]

Typical UPLC-MS/MS Parameters:

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Ionization Source Electrospray Ionization (ESI), positive mode
MS Detection Full scan mode for initial identification and product ion scan (MS/MS) for structural confirmation.
Long-Term Stability Testing

Long-term stability studies are conducted under the recommended storage conditions to establish the re-test period or shelf life of the compound. These studies should be performed according to ICH Q1A(R2) guidelines.[3][16]

Protocol for Long-Term Stability Study:

  • Sample Preparation: Store aliquots of this compound in appropriate containers under the recommended storage conditions (e.g., -20°C, protected from light, under inert gas).

  • Testing Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, assess the following:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Purity: Determine the purity using the validated stability-indicating UPLC method.

    • Degradation Products: Identify and quantify any degradation products.

    • Assay: Quantify the amount of this compound remaining.

Conclusion

The chemical stability of this compound is a critical parameter that must be carefully managed to ensure the quality and reliability of research and drug development programs. Its susceptibility to oxidative and photodegradation, driven by the phenolic hydroxyl and secondary amine functionalities, necessitates stringent storage and handling conditions. By implementing the recommended protocols for storage, handling, and stability testing outlined in this guide, researchers can mitigate the risk of degradation and ensure the integrity of this valuable chemical entity. A thorough understanding of its degradation pathways will also facilitate the development of stable formulations and the accurate interpretation of experimental data.

References

An In-depth Technical Guide to the Solubility of 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,2,3,4-Tetrahydroquinolin-5-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a fused bicyclic system with both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor/donor (secondary amine), imparts a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this compound is paramount for researchers, as it directly impacts formulation development, bioavailability, and the design of in vitro and in vivo studies.

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing its solubility and the practical methodologies for its determination. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its measurement, and discuss the application of computational models for its prediction.

Theoretical Principles of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental starting point, indicating that substances with similar polarities tend to be miscible. For this compound, its solubility is governed by the following key structural features:

  • Polarity: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group introduces significant polarity to the molecule. These groups can engage in hydrogen bonding with polar solvents.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the nitrogen in the tetrahydroquinoline ring can act as both a hydrogen bond donor and acceptor. This capability for strong intermolecular interactions with protic solvents is a major determinant of its solubility.

  • Nonpolar Backbone: The bicyclic aromatic-aliphatic ring system constitutes a nonpolar hydrocarbon backbone, which contributes to its solubility in less polar organic solvents.

The overall solubility of this compound in a given solvent is a balance between the energetic cost of breaking the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Qualitative Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl and secondary amine groups can form strong hydrogen bonds with protic solvents.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileModerate to HighThe polar nature of these solvents can interact with the polar functional groups of the solute, although the absence of hydrogen bond donation from the solvent may limit solubility compared to protic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLowThe nonpolar nature of these solvents will not effectively solvate the polar hydroxyl and amine groups, leading to poor solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This technique is widely accepted for its reliability and is recommended by regulatory agencies for biopharmaceutics classification.[1][2] The following protocol provides a detailed, step-by-step methodology for determining the solubility of this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound mix Add compound to solvent in a sealed vial prep_compound->mix prep_solvent Prepare solvent (e.g., water, ethanol) prep_solvent->mix shake Agitate at constant temperature (e.g., 25°C) for 24-48 hours mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute saturated solution filter->dilute analyze Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->analyze calculate Calculate solubility (e.g., mg/mL, mol/L) analyze->calculate solubility_prediction cluster_descriptors Molecular Descriptors cluster_models Prediction Models start Molecular Structure of This compound desc_polar Polar Surface Area (PSA) start->desc_polar desc_logp LogP (Lipophilicity) start->desc_logp desc_hbond Hydrogen Bond Donors/Acceptors start->desc_hbond model_thermo Thermodynamic Models start->model_thermo Crystal Lattice Energy + Solvation Energy model_qspr Quantitative Structure-Property Relationship (QSPR) desc_polar->model_qspr desc_logp->model_qspr desc_hbond->model_qspr end Predicted Solubility (e.g., Aqueous Solubility) model_qspr->end model_thermo->end

References

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities.[1] 1,2,3,4-Tetrahydroquinolin-5-ol, a specific derivative, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this molecule. By leveraging Density Functional Theory (DFT), we outline a systematic, field-proven workflow—from initial structure preparation to the interpretation of electronic properties like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)—that translates theoretical data into actionable insights for rational drug design.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a foundational motif in a vast number of biologically active compounds.[1] Its derivatives are integral to medicinal chemistry, with established applications as antiarrhythmic, antiviral, and antimalarial agents.[1] The semi-hydrogenated nature of the THQ core imparts a specific three-dimensional geometry that is often crucial for binding to biological targets.[2] this compound, in particular, is a heterobicyclic compound that serves as an efficient and selective pharmacophore, making it a valuable skeleton in drug discovery optimization.

The strategic placement of a hydroxyl group at the 5-position introduces a key hydrogen bond donor/acceptor site, significantly influencing the molecule's interaction with protein active sites. Understanding the precise electronic and structural consequences of this functionalization is paramount for predicting binding affinities and designing next-generation analogs. Quantum chemical calculations offer a powerful, cost-effective lens through which to gain these insights, providing a level of molecular detail that is often unattainable through purely experimental methods.[3][4]

The Imperative of Quantum Mechanics in Modern Drug Discovery

While traditional drug discovery relies heavily on empirical screening and serendipity, computational chemistry has become an indispensable tool for accelerating this process.[4] Quantum mechanics (QM) based methods, in particular, provide a first-principles approach to describing molecular behavior, offering an accurate representation of ligands and proteins where classical molecular mechanics (MM) parameterization may struggle.[5]

The core value of applying QM calculations to a molecule like this compound lies in its predictive power for:

  • Molecular Geometry: Accurately predicting the lowest-energy 3D conformation, which is critical for docking studies and understanding receptor fit.

  • Electronic Properties: Quantifying the distribution of electrons to identify reactive sites, predict intermolecular interactions, and understand metabolic stability.

  • Reactivity Descriptors: Calculating properties like the HOMO-LUMO gap to assess chemical reactivity and kinetic stability.[6]

  • Spectroscopic Properties: Aiding in the interpretation of experimental data, such as FTIR and Raman spectra.[7]

By building a robust computational model, we can systematically probe structure-activity relationships (SAR) and guide the synthesis of more potent and selective drug candidates.

Theoretical Framework: Selecting the Right Tool for the Job

For a molecule of this nature—an organic compound containing C, H, N, and O—Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[8]

Causality Behind Method Selection:

  • Density Functional Theory (DFT): Unlike more computationally expensive wavefunction-based methods, DFT calculates the properties of a molecule based on its electron density. This approach implicitly includes electron correlation at a fraction of the cost, making it the workhorse for systems of pharmacological interest.[8]

  • The B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and extensively validated functionals for organic molecules.[9][10][11] It incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many molecular properties, including thermochemistry and geometries.[12]

  • The 6-31G(d,p) Basis Set: This Pople-style basis set provides a flexible and robust description of the electron orbitals. The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p) is crucial for accurately modeling the non-spherical electron distributions inherent in chemical bonds and lone pairs, which is essential for describing the geometry and interactions of our hydroxylated tetrahydroquinoline.[9][10][12]

This combination, B3LYP/6-31G(d,p), represents a "gold standard" for initial, high-quality investigations of drug-like organic molecules, providing reliable results that are well-documented in scientific literature.[13]

A Validated Workflow for Quantum Chemical Analysis

This section details a step-by-step protocol for the comprehensive computational analysis of this compound. Each step is designed to build upon the last, forming a self-validating system where the results of one calculation confirm the validity of the next.

G cluster_prep Preparation cluster_calc Core Quantum Calculations cluster_analysis Electronic Property Analysis A 1. Initial 3D Structure Generation (e.g., from SMILES or 2D sketch) B 2. Geometry Optimization (Find lowest energy conformation) A->B Input Structure C 3. Frequency Calculation (Confirm minimum & obtain thermodata) B->C Optimized Geometry D 4. HOMO-LUMO Analysis (Assess reactivity and stability) C->D Validated Minimum Energy Structure E 5. Molecular Electrostatic Potential (MEP) (Map charge distribution & predict interactions) C->E Validated Minimum Energy Structure

Caption: A validated workflow for quantum chemical calculations.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D structure (a minimum on the potential energy surface) of this compound and to confirm it is a true minimum.[14][15]

Methodology:

  • Structure Input: Generate an initial 3D structure of this compound. This can be done using molecular builder software from its SMILES string (C1C(C=CC=C2NCCC1)2O) or by sketching the 2D structure. A preliminary clean-up using a molecular mechanics force field can provide a better starting point.[14][16]

  • Calculation Setup:

    • Job Type: Optimization + Frequencies. Running these tasks together is efficient as the frequency calculation is performed on the final optimized geometry.[16]

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Charge: 0 (Neutral molecule)

    • Multiplicity: 1 (Singlet ground state)

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). The algorithm will iteratively adjust the positions of the atoms until the forces on the nuclei are negligible, signifying that a stationary point on the potential energy surface has been reached.[17]

  • Validation (Trustworthiness Pillar):

    • Upon completion, verify that the optimization converged successfully.

    • Crucially, inspect the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. [18] The presence of one or more imaginary frequencies indicates a saddle point (a transition state), not a stable conformation, and the optimization must be revisited.[17]

Data Presentation: Optimized Geometric Parameters (Hypothetical Data)

ParameterAtom 1Atom 2Value (Å or °)
Bond LengthC5O1.365
Bond LengthN1C21.458
Bond AngleC4aC5C6
Dihedral AngleC2N1C8a
Experimental Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic reactivity.

Methodology:

  • Data Source: Use the output file (e.g., checkpoint file) from the validated geometry optimization in Protocol 1. The orbital energies are a standard part of this output.

  • Analysis:

    • Identify the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO

    • Visualize the 3D isosurfaces of the HOMO and LUMO orbitals. The HOMO surface typically indicates regions susceptible to electrophilic attack (where electrons can be donated from), while the LUMO surface indicates regions susceptible to nucleophilic attack (where electrons can be accepted).[6][19]

Data Presentation: FMO Properties (Hypothetical Data)

PropertyValue (eV)Interpretation
HOMO Energy-5.87Represents electron-donating ability
LUMO Energy-0.95Represents electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.92 A larger gap implies higher kinetic stability and lower chemical reactivity.[6]
Experimental Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify sites for intermolecular interactions, such as hydrogen bonding.[6]

Methodology:

  • Data Source: Use the electron density data from the validated geometry optimization in Protocol 1.

  • Calculation: Compute the molecular electrostatic potential and map it onto the molecule's electron density surface.

  • Visualization and Interpretation:

    • The MEP map uses a color scale to represent the electrostatic potential.[20]

    • Red/Orange/Yellow: Regions of negative potential (electron-rich), indicating sites prone to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen and nitrogen.[6][20]

    • Blue: Regions of positive potential (electron-poor), indicating sites prone to nucleophilic attack. These are typically found around hydrogen atoms bonded to electronegative atoms.[6][20]

    • Green: Regions of neutral potential.

G cluster_mol This compound N1 N_Site Negative Potential (Red) Electron Rich (H-bond acceptor) N1->N_Site N Lone Pair O5 O_Site Negative Potential (Red) Electron Rich (H-bond acceptor) O5->O_Site O Lone Pairs H_N H_Sites Positive Potential (Blue) Electron Poor (H-bond donor) H_N->H_Sites H_O H_O->H_Sites

Caption: MEP analysis predicts key interaction sites.

Authoritative Grounding & Interpretation: For this compound, the MEP map would authoritatively predict:

  • Strong Negative Potential (Red): Around the oxygen atom of the hydroxyl group and the nitrogen atom of the amine, due to their lone pairs of electrons. These are the primary hydrogen bond acceptor sites.

  • Strong Positive Potential (Blue): On the hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen. These are the primary hydrogen bond donor sites.

This information is invaluable for drug design, as it directly informs how the ligand might orient itself within a protein's active site to form key hydrogen bonding interactions.

Conclusion: From Data to Drug Design Decisions

This guide has outlined a robust, validated, and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing DFT with the B3LYP functional and 6-31G(d,p) basis set, researchers can reliably determine the molecule's optimal geometry, electronic structure, and reactivity profile.

The insights gained from frequency analysis, FMO characterization, and MEP mapping are not merely academic. They provide a concrete, predictive foundation for:

  • Rationalizing Structure-Activity Relationships: Explaining why certain analogs are more or less active based on their electronic properties.

  • Guiding Lead Optimization: Suggesting specific chemical modifications to enhance binding affinity or improve metabolic stability.

  • Informing Pharmacophore Models: Providing detailed electronic and steric information to build more accurate models for virtual screening campaigns.[5]

The integration of these quantum chemical calculations into the drug discovery pipeline empowers scientists to make more informed decisions, ultimately reducing costs and accelerating the journey from a promising scaffold to a life-saving therapeutic.[21]

References

Methodological & Application

Application Notes and Protocols for 1,2,3,4-Tetrahydroquinolin-5-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1,2,3,4-Tetrahydroquinoline and the Untapped Potential of the 5-Hydroxy Analog

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets.[1][2] Derivatives of this scaffold have shown significant promise as anticancer, neuroprotective, and antimicrobial agents.[2][3][4]

While extensive research has focused on substitutions at various positions of the tetrahydroquinoline ring, the 5-hydroxy analog, 1,2,3,4-tetrahydroquinolin-5-ol, represents a comparatively underexplored yet promising starting point for novel drug discovery campaigns. The strategic placement of a hydroxyl group at the 5-position can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall pharmacological profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and potential applications of this compound as a versatile building block in the quest for new therapeutic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in drug discovery workflows.

PropertyValueSource
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Boiling Point 300.3 °C
Flash Point 110 °C
SMILES C1CC2=C(C=CC=C2O)NC1
CAS Number 61468-43-7

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 5-hydroxyquinoline. This reaction selectively reduces the pyridine ring of the quinoline system while preserving the hydroxyl group on the benzene ring.[5][6][7]

Protocol: Catalytic Hydrogenation of 5-Hydroxyquinoline

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • 5-Hydroxyquinoline

  • Platinum (IV) oxide (PtO₂) or Palladium on carbon (Pd/C, 10%)

  • Ethanol or Glacial Acetic Acid

  • Hydrogen gas (H₂)

  • Parr Hydrogenation Apparatus or equivalent

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve 5-hydroxyquinoline (1 equivalent) in a minimal amount of ethanol or glacial acetic acid.

  • Catalyst Addition: Carefully add the catalyst (PtO₂ or 10% Pd/C, typically 1-5 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atmospheres).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen gas. The reaction is typically complete within 24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel to afford the final product.

Causality Behind Experimental Choices:

  • Catalyst: PtO₂ (Adam's catalyst) and Pd/C are highly effective for the hydrogenation of aromatic N-heterocycles.[6] The choice between them may depend on substrate tolerance and desired reaction conditions.

  • Solvent: Ethanol is a common solvent for hydrogenations. Glacial acetic acid can enhance the rate of reaction for some substrates.

  • Pressure: A pressure of 3-4 atmospheres is generally sufficient for this type of reduction and is readily achievable in standard laboratory hydrogenation apparatus.

Application Notes for Drug Discovery

The this compound scaffold is a versatile starting point for the development of novel therapeutics. Its utility stems from the established biological importance of the tetrahydroquinoline core and the synthetic tractability of the 5-hydroxy group, which can be readily derivatized to explore structure-activity relationships (SAR).

Anticancer Drug Discovery

The tetrahydroquinoline scaffold is a common feature in many compounds with demonstrated anticancer activity.[3] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, modulation of signaling pathways like PI3K/AKT/mTOR, and induction of apoptosis.[3]

Proposed Workflow for Anticancer Screening:

anticancer_workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound derivatization Derivatization at 5-OH and/or N-H start->derivatization library Compound Library derivatization->library cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) library->cell_viability ic50 IC50 Determination cell_viability->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) ic50->mechanism sar SAR Analysis mechanism->sar sar->derivatization Iterative Design adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo

Caption: Workflow for Anticancer Drug Discovery.

Protocol: Initial Screening of this compound Derivatives for Anticancer Activity

  • Compound Library Synthesis: Synthesize a focused library of derivatives by modifying the 5-hydroxy group (e.g., etherification, esterification) and the secondary amine at the 1-position (e.g., N-alkylation, N-acylation) of this compound.

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate).

  • MTT Assay for Cell Viability:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the synthesized compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (typically 570 nm) to determine cell viability.

  • Data Analysis and Hit Identification: Calculate the percentage of cell viability relative to untreated controls. Compounds that exhibit significant cytotoxicity at low micromolar concentrations are considered "hits."

  • IC₅₀ Determination: For hit compounds, perform dose-response studies to determine the half-maximal inhibitory concentration (IC₅₀).

Neuroprotective Agents for Neurodegenerative Diseases

Tetrahydroquinoline derivatives have garnered attention as potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[2] Their proposed mechanisms of action include antioxidant effects and modulation of neurotransmitter systems.

Proposed Signaling Pathway for Neuroprotection:

neuroprotection_pathway ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage THQ This compound Derivative Nrf2 Nrf2 THQ->Nrf2 Activates Neuroprotection Neuroprotection THQ->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription AntioxidantEnzymes->OxidativeStress Inhibits

Caption: Potential Neuroprotective Signaling Pathway.

Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.

  • Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Compound Treatment: Co-treat the cells with the oxidative stress-inducing agent and various concentrations of the this compound derivatives.

  • Assessment of Cell Viability: After a suitable incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), to quantify intracellular ROS levels. A reduction in fluorescence intensity in the presence of the test compound indicates antioxidant activity.

  • Data Analysis: Compare the cell viability and ROS levels in compound-treated cells to those treated with the oxidative stress agent alone. A significant increase in cell viability and a decrease in ROS levels suggest a neuroprotective effect.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in drug discovery. Its straightforward synthesis from 5-hydroxyquinoline provides a reliable source of this key intermediate. By leveraging the established biological importance of the tetrahydroquinoline scaffold, researchers can utilize this compound as a starting point for the rational design and synthesis of novel therapeutic agents targeting a range of diseases, most notably cancer and neurodegenerative disorders. The protocols and application notes provided herein offer a solid foundation for initiating such discovery programs.

References

Application of 1,2,3,4-Tetrahydroquinolin-5-ol as a Pharmaceutical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, making it an ideal scaffold for targeting a wide array of biological receptors and enzymes. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, neuroprotective, anti-inflammatory, anti-cancer, and anti-malarial properties.[1][3][4]

This guide focuses on a particularly valuable derivative: 1,2,3,4-tetrahydroquinolin-5-ol . The introduction of a hydroxyl group at the 5-position of the aromatic ring significantly influences the molecule's physicochemical properties and metabolic profile. This phenolic moiety can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins. Furthermore, it provides a reactive handle for further synthetic diversification, allowing for the creation of libraries of novel drug candidates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of this compound in pharmaceutical research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.

PropertyValueSource
CAS Number 61468-43-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Boiling Point 300.3 °C
Flash Point 110 °C

Core Applications in Drug Discovery

The strategic placement of the hydroxyl group at the 5-position, coupled with the inherent biological relevance of the tetrahydroquinoline scaffold, positions this compound as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas.

Neuroprotective Agents

The tetrahydroquinoline framework is actively being investigated for the development of neuroprotective agents for diseases such as Alzheimer's and Parkinson's disease.[3][5] The antioxidant properties of phenolic compounds are well-established, and the 5-hydroxy group in our intermediate can contribute to the radical-scavenging capabilities of its derivatives. Furthermore, this moiety can be a key interaction point with target enzymes or receptors within the central nervous system. For instance, studies on related hydroxy-tetrahydroquinolines have demonstrated their potential to modulate neuroinflammatory pathways and protect against oxidative stress-induced neuronal damage.[5]

Anti-inflammatory and Analgesic Agents

The synthesis of novel anti-inflammatory and analgesic compounds is another promising application. A notable example is the reported analgesic activity of 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline, which, while being a simple derivative, underscores the potential of this scaffold in pain management.[6] The phenolic hydroxyl group can be crucial for interactions with targets such as cyclooxygenase (COX) enzymes or opioid receptors.

Scaffolding for Diverse Pharmacological Probes

Beyond specific therapeutic areas, this compound is an excellent starting material for the generation of diverse small molecule libraries for high-throughput screening.[2] The dual reactivity of the secondary amine and the phenolic hydroxyl group allows for a wide range of chemical modifications, leading to compounds with a broad chemical space and potential for novel biological activities.

Key Synthetic Transformations and Protocols

The utility of this compound as a pharmaceutical intermediate is defined by its reactivity at two primary sites: the secondary amine (N1) and the phenolic hydroxyl group (C5-OH). The following sections provide detailed protocols for the functionalization at these positions.

Protocol 1: N-Alkylation via Reductive Amination

N-alkylation of the tetrahydroquinoline core is a fundamental step in the synthesis of many biologically active molecules. Reductive amination offers a versatile and efficient method for introducing a wide range of substituents at the nitrogen atom.

Causality of Experimental Choices: This one-pot reaction is highly efficient as it combines the formation of an iminium intermediate and its subsequent reduction in a single synthetic operation. The use of a Hantzsch ester as a mild hydrogen source is advantageous as it avoids the need for high-pressure hydrogenation, making the procedure more accessible and safer for standard laboratory settings. An arylboronic acid catalyst is employed for its ability to act as a Lewis acid to activate the carbonyl group of the aldehyde or ketone, facilitating the initial condensation with the secondary amine.[7]

Experimental Workflow:

reagents This compound Aldehyde/Ketone Hantzsch Ester Arylboronic Acid Catalyst 1,2-Dichloroethane (DCE) reaction_setup Combine reagents in a reaction tube. reagents->reaction_setup heating Heat at 60 °C for 12 hours. reaction_setup->heating monitoring Monitor reaction by TLC. heating->monitoring workup Quench, extract, and dry. monitoring->workup purification Purify by column chromatography. workup->purification product N-Alkylated Product purification->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Step-by-Step Methodology:

  • To a 15 mL reaction tube, add this compound (0.5 mmol, 1.0 equiv), the desired aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).

  • Add 2 mL of 1,2-dichloroethane (DCE) to the reaction tube.

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.

  • Stir the reaction mixture for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a suitable eluent system (e.g., petroleum ether/ethyl acetate).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to afford the desired N-alkylated this compound.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

Alkylation of the 5-hydroxy group can be used to modulate the compound's solubility, metabolic stability, and to introduce further points of diversification.

Causality of Experimental Choices: The use of a carbonate base (K₂CO₃ or Cs₂CO₃) is standard for Williamson ether synthesis involving phenols. Cesium carbonate is often preferred as it is more basic and can lead to higher yields, especially with less reactive alkylating agents. Acetone or DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction. The choice of alkyl halide will determine the nature of the ether linkage.

Experimental Workflow:

reagents This compound Alkyl Halide Base (K₂CO₃ or Cs₂CO₃) Solvent (Acetone or DMF) reaction_setup Combine reagents and solvent. reagents->reaction_setup heating Heat to reflux or as required. reaction_setup->heating monitoring Monitor reaction by TLC. heating->monitoring workup Filter, concentrate, and extract. monitoring->workup purification Purify by column chromatography. workup->purification product O-Alkylated Product purification->product

Caption: Workflow for O-Alkylation of the Phenolic Hydroxyl Group.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add 10 mL of anhydrous acetone (or DMF).

  • Add the desired alkyl halide (1.2 mmol, 1.2 equiv) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 5-alkoxy-1,2,3,4-tetrahydroquinoline.

Protocol 3: N-Arylation via Chan-Evans-Lam Coupling

The formation of an N-aryl bond significantly expands the chemical diversity of the tetrahydroquinoline scaffold. The Chan-Evans-Lam (CEL) coupling provides a powerful method for this transformation under relatively mild conditions.

Causality of Experimental Choices: The CEL coupling utilizes a copper catalyst, which is more economical than palladium catalysts often used for N-arylation. The reaction proceeds under aerobic conditions, simplifying the experimental setup. Boronic acids are used as the arylating agent, and a base is required to facilitate the transmetalation step. The choice of solvent and base can influence the reaction efficiency.[8]

Experimental Workflow:

reagents This compound Aryl Boronic Acid Copper Catalyst (e.g., Cu(OAc)₂) Base (e.g., Pyridine) Solvent (e.g., Dichloromethane) reaction_setup Combine reagents and solvent. reagents->reaction_setup stirring Stir at room temperature. reaction_setup->stirring monitoring Monitor reaction by TLC. stirring->monitoring workup Filter, concentrate, and extract. monitoring->workup purification Purify by column chromatography. workup->purification product N-Aryl Product purification->product

Caption: Workflow for N-Arylation via Chan-Evans-Lam Coupling.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.5 mmol, 1.5 equiv), copper(II) acetate (0.1 mmol, 10 mol%), and a molecular sieve (4 Å, 200 mg).

  • Add 10 mL of anhydrous dichloromethane.

  • Add pyridine (2.0 mmol, 2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1,2,3,4-tetrahydroquinolin-5-ol.

Conclusion

This compound is a versatile and highly valuable intermediate for pharmaceutical research and drug development. Its unique combination of a privileged heterocyclic scaffold and a strategically placed phenolic hydroxyl group provides a powerful platform for the synthesis of novel bioactive compounds. The protocols detailed in this guide offer robust and adaptable methods for the key synthetic transformations of this intermediate, enabling the rapid generation of diverse molecular libraries. As the quest for new and more effective therapeutics continues, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.

References

The Versatile Scaffolding of 1,2,3,4-Tetrahydroquinolin-5-ol: A Guide to its Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a three-dimensional architecture that is amenable to diverse functionalization, making it an ideal starting point for the development of novel therapeutics and complex molecular probes.[3] Among the various substituted THQs, 1,2,3,4-tetrahydroquinolin-5-ol stands out as a particularly valuable building block. The presence of both a secondary amine and a phenolic hydroxyl group on an electron-rich aromatic core imparts a unique reactivity profile, opening up a wide array of synthetic possibilities.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in organic synthesis. We will delve into its preparation, explore the strategic functionalization of its nitrogen and carbon centers, and showcase its utility in the construction of more complex molecular architectures. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective use in the laboratory.

PropertyValueSource
CAS Number 61468-43-7
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Appearance Not specified (typically a solid)
Boiling Point 300.3 °C
Flash Point 110 °C

Core Synthesis: Accessing the Building Block

The most direct and common method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline.[4] This approach is readily applicable to the preparation of this compound from 5-hydroxyquinoline. The choice of catalyst and reaction conditions is crucial for achieving high yield and selectivity, minimizing over-reduction or side reactions.

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation of 5-Hydroxyquinoline

This protocol is based on established procedures for the hydrogenation of substituted quinolines.[5]

Reaction Scheme:

Protocol 1 cluster_0 5-Hydroxyquinoline 5-Hydroxyquinoline Product This compound 5-Hydroxyquinoline->Product Hydrogenation Reagents H2 (gas), Pd/C (10 mol%), Ethanol

A schematic representation of the synthesis of this compound.

Materials:

  • 5-Hydroxyquinoline

  • 10% Palladium on activated carbon (Pd/C)

  • Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

Procedure:

  • Preparation: In a round-bottom flask, dissolve 5-hydroxyquinoline (1.0 eq) in ethanol to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution. The catalyst should be handled with care, as it can be pyrophoric.

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove any oxygen.

  • Hydrogenation: Introduce hydrogen gas to the system. If using a balloon, ensure it is securely attached. For a Parr apparatus, pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic heterocycles.[5] The activated carbon support provides a high surface area for the reaction.

  • Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Safety: It is imperative to handle hydrogen gas and the pyrophoric catalyst with extreme care in a well-ventilated fume hood.

N-Functionalization: Modifying the Nitrogen Center

The secondary amine of this compound is a key site for synthetic modification, allowing for the introduction of a wide variety of substituents. N-alkylation and N-acylation are fundamental transformations that pave the way for the synthesis of diverse compound libraries.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of secondary amines.[6] This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine.

Reaction Scheme:

Protocol 2 cluster_0 THQ-5-ol This compound Product N-Alkyl-1,2,3,4-tetrahydroquinolin-5-ol THQ-5-ol->Product Aldehyde R-CHO Aldehyde->Product Reductive Amination ReducingAgent NaBH(OAc)3

General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the reactants in anhydrous DCM or DCE.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Insights:

  • Selective Reduction: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[6] It is less reactive towards aldehydes and ketones than sodium borohydride, which minimizes side reactions.

  • Hydroxyl Group Compatibility: The phenolic hydroxyl group is generally compatible with these reaction conditions. However, for particularly sensitive substrates or when using highly reactive electrophiles, protection of the hydroxyl group as a silyl ether or benzyl ether may be considered.

  • One-Pot Efficiency: This method is highly efficient as it combines the iminium ion formation and reduction steps in a single pot, avoiding the isolation of the intermediate.

Protocol 3: N-Acylation

N-acylation is a straightforward method to introduce an acyl group onto the nitrogen atom, forming an amide. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Causality and Insights:

  • Base Requirement: A non-nucleophilic base like triethylamine or pyridine is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[7]

  • Chemoselectivity: In the presence of a base, the more nucleophilic secondary amine will preferentially react over the less nucleophilic phenolic hydroxyl group. However, at elevated temperatures or with highly reactive acylating agents, O-acylation can occur as a side reaction.

C-Functionalization: Electrophilic Aromatic Substitution

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the electron-donating effects of both the secondary amine and the hydroxyl group.[8] These groups are ortho, para-directing, and their combined influence will dictate the regioselectivity of the substitution.

Directing Effects:

The hydroxyl group at the 5-position and the amino group at the 1-position will strongly activate the aromatic ring. The expected positions for electrophilic attack are C6 and C8 (ortho and para to the activating groups). Steric hindrance may influence the ratio of substitution at these positions.

Protocol 4: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds.[9][10] The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[11]

Reaction Scheme:

Protocol 4 cluster_0 THQ-5-ol This compound Product Formylated-1,2,3,4-tetrahydroquinolin-5-ol THQ-5-ol->Product Vilsmeier-Haack VilsmeierReagent POCl3, DMF

Formylation of the aromatic ring of this compound.

Materials:

  • This compound (protected N- and O- if necessary)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ice bath

  • Saturated aqueous sodium acetate solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF in an ice bath. Add POCl₃ (1.5 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • Hydrolysis: Add a saturated aqueous solution of sodium acetate to hydrolyze the iminium intermediate and adjust the pH to ~6.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Causality and Insights:

  • Protecting Groups: The free N-H and O-H groups can react with the Vilsmeier reagent. Therefore, it is often necessary to protect these functionalities prior to the reaction, for example, as an N-acetyl and O-acetyl or O-methyl derivative.

  • Regioselectivity: The formyl group is expected to be introduced at the C6 or C8 position. The exact regioselectivity will depend on the steric and electronic environment.

Applications in Target-Oriented Synthesis

The functionalized derivatives of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules, including natural products and pharmaceutical agents.[2] The ability to selectively modify the N-H, O-H, and aromatic C-H bonds provides a powerful toolkit for constructing complex molecular architectures.

Workflow for Synthetic Elaboration:

Synthetic Elaboration cluster_N N-Functionalization cluster_C C-Functionalization THQ_5_ol This compound N_Alkylation N-Alkylation THQ_5_ol->N_Alkylation N_Acylation N-Acylation THQ_5_ol->N_Acylation Friedel_Crafts Friedel-Crafts THQ_5_ol->Friedel_Crafts Mannich Mannich Reaction THQ_5_ol->Mannich Vilsmeier Vilsmeier-Haack THQ_5_ol->Vilsmeier Bioactive_Molecules Target Bioactive Molecules N_Alkylation->Bioactive_Molecules Further Elaboration N_Acylation->Bioactive_Molecules Friedel_Crafts->Bioactive_Molecules Mannich->Bioactive_Molecules Vilsmeier->Bioactive_Molecules

Synthetic pathways from this compound to complex targets.

Conclusion

This compound is a versatile and highly valuable building block in organic synthesis. Its unique combination of a secondary amine, a phenolic hydroxyl group, and an activated aromatic ring provides multiple handles for selective functionalization. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this important scaffold in the discovery and development of new chemical entities. As with any chemical procedure, appropriate safety precautions should always be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Application Notes and Protocols for the Pharmacological Profiling of 1,2,3,4-Tetrahydroquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a hydroxyl group at the 5-position creates the 1,2,3,4-tetrahydroquinolin-5-ol moiety, a modification that significantly influences the molecule's electronic and steric properties, thereby opening new avenues for therapeutic intervention. This guide provides a comprehensive framework for the pharmacological characterization of this promising class of compounds, offering researchers, scientists, and drug development professionals a suite of detailed protocols and the scientific rationale behind them. Our focus will be on elucidating the potential anticancer, neuroprotective, and antimicrobial activities, drawing from established methodologies for the broader tetrahydroquinoline class and specific insights where available.

Part 1: Foundational Characterization and Rationale

Before embarking on specific biological assays, a foundational understanding of the physicochemical properties of the this compound derivatives is paramount. These properties govern solubility, membrane permeability, and potential for non-specific interactions, all of which can profoundly impact assay results.

Physicochemical Profiling: The First Step to Robust Data

A preliminary in silico and experimental assessment of properties such as logP, pKa, and aqueous solubility is critical. Tools like SwissADME can provide initial predictions.[3] Experimental determination of solubility in assay-compatible solvents (e.g., DMSO) and buffers is essential to prevent compound precipitation and ensure accurate concentration-response relationships.

The Strategic Importance of the 5-Hydroxy Group

The position of the hydroxyl group on the tetrahydroquinoline ring is a key determinant of biological activity. While extensive research exists for various substituted tetrahydroquinolines, the 5-hydroxy substitution presents a unique profile. For instance, patent literature has identified a 1-acetyl-5-hydroxy-7-methoxy-tetrahydroquinoline derivative as a modulator of the Follicle-Stimulating Hormone (FSH) receptor, highlighting its potential in fertility regulation. This underscores the importance of a systematic profiling approach to uncover the full therapeutic landscape of these specific derivatives.

Part 2: In Vitro Pharmacological Profiling: A Multi-faceted Approach

A comprehensive in vitro evaluation is essential to delineate the biological activities and mechanism of action of this compound derivatives. The following sections provide detailed protocols for key assays.

Anticancer Activity Assessment

The tetrahydroquinoline scaffold is a frequent constituent of compounds with demonstrated anticancer properties.[4][5][6][7] The cytotoxic and antiproliferative effects of this compound derivatives can be robustly assessed using the following workflow.

anticancer_workflow cluster_cell_culture Cell Line Selection & Culture cluster_treatment Compound Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_lines Select relevant cancer cell lines (e.g., MCF-7, A549, HCT116) and non-cancerous control (e.g., HEK293) culture Culture cells to ~80% confluency cell_lines->culture seed Seed cells in 96-well plates culture->seed treat Treat with serial dilutions of test compounds seed->treat viability Cell Viability Assay (MTT/SRB) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle ic50 Calculate IC50 values viability->ic50 apoptosis_analysis Quantify apoptotic cell populations apoptosis->apoptosis_analysis cell_cycle_analysis Determine cell cycle phase distribution cell_cycle->cell_cycle_analysis ic50->apoptosis_analysis apoptosis_analysis->cell_cycle_analysis

Caption: Workflow for in vitro anticancer evaluation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Flow cytometry-based assays can elucidate if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest.

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • PI/RNase staining buffer for cell cycle analysis

  • Flow cytometer

Procedure (Apoptosis):

  • Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the samples on a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Procedure (Cell Cycle):

  • Treat cells as described for the apoptosis assay.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI/RNase staining buffer.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5]

Neuroprotective Activity Assessment

Given the established neuroprotective effects of some hydroxylated quinoline derivatives,[8] evaluating the potential of this compound analogs in this area is a logical step.

This protocol uses a neuronal-like cell line (e.g., HT22) and an inducer of oxidative stress (e.g., glutamate) to screen for neuroprotective effects.

Materials:

  • HT22 murine hippocampal cell line

  • Glutamate

  • Test compounds

  • MTT assay reagents (as in Protocol 2.1.1)

Procedure:

  • Seed HT22 cells in 96-well plates.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce oxidative stress by adding a toxic concentration of glutamate (e.g., 5 mM).

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 2.1.1. An increase in cell viability in the presence of the test compound compared to glutamate alone indicates a neuroprotective effect.[9]

Antimicrobial Activity Assessment

The tetrahydroquinoline scaffold is also present in compounds with antimicrobial activity.[10][11][12] A preliminary screening for antibacterial and antifungal activity is warranted.

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Test compounds and standard antibiotics (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare serial dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[13]

Antioxidant Activity Assessment

The phenolic hydroxyl group in the this compound structure suggests potential antioxidant activity.[3][14][15]

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compounds and a standard antioxidant (e.g., ascorbic acid)

  • Methanol

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Add various concentrations of the test compounds to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value.[3]

Part 3: Mechanism of Action and Target Identification

Elucidating the mechanism of action is a critical step in the drug discovery process. Based on the initial profiling, further assays can be designed to identify specific molecular targets.

Signaling Pathway Visualization: Potential Mechanisms

signaling_pathways cluster_anticancer Anticancer Mechanisms cluster_neuroprotection Neuroprotective Mechanisms compound1 This compound Derivative receptor1 Growth Factor Receptor compound1->receptor1 Inhibition apoptosis_pathway Intrinsic/Extrinsic Apoptosis Pathways compound1->apoptosis_pathway Induction cell_cycle_reg Cell Cycle Checkpoints (e.g., p53) compound1->cell_cycle_reg Arrest pi3k PI3K/Akt/mTOR Pathway receptor1->pi3k Activation pi3k->apoptosis_pathway Inhibition pi3k->cell_cycle_reg Progression compound2 This compound Derivative ros Reactive Oxygen Species (ROS) compound2->ros Scavenging inflammation Inflammatory Pathways (e.g., NF-κB) compound2->inflammation Inhibition apoptosis_neuro Apoptotic Pathways (e.g., Caspases) compound2->apoptosis_neuro Inhibition nrf2 Nrf2/ARE Pathway ros->nrf2 Activation antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, GPx) nrf2->antioxidant_enzymes Upregulation

Caption: Potential signaling pathways modulated by the derivatives.

Part 4: Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the data generated from these assays across a library of this compound derivatives will enable the elucidation of structure-activity relationships (SAR).[16][17][18][19]

Key SAR Considerations:

  • Substitution on the Nitrogen: The nature of the substituent at the N1 position can significantly impact activity and selectivity.

  • Substitution on the Aromatic Ring: The presence of other substituents on the benzene ring, in addition to the 5-hydroxy group, will modulate the electronic and lipophilic properties of the molecule.

  • Stereochemistry: Chiral centers, often at the C2 and C4 positions, can lead to stereoisomers with different biological activities.

Conclusion

The pharmacological profiling of this compound derivatives is a promising area of research with the potential to yield novel therapeutic agents. The protocols and rationale outlined in this guide provide a robust framework for a systematic and comprehensive evaluation of this unique chemical scaffold. By integrating foundational physicochemical characterization with a tiered in vitro screening cascade, researchers can efficiently identify lead compounds and elucidate their mechanisms of action, paving the way for further preclinical and clinical development.

References

The Cornerstone of NF-κB Inhibition: A Guide to Synthesizing Novel Therapeutics from 1,2,3,4-Tetrahydroquinolin-5-ol Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 1,2,3,4-tetrahydroquinolin-5-ol as a foundational scaffold in the synthesis of potent Nuclear Factor-kappa B (NF-κB) inhibitors. We will explore the rationale behind targeting the NF-κB pathway, the unique advantages of the tetrahydroquinoline core, and provide detailed, field-proven protocols for synthesis and biological evaluation.

The Rationale: Targeting the NF-κB Signaling Nexus in Disease

The NF-κB family of transcription factors are central regulators of cellular responses to a myriad of stimuli, including stress, inflammatory cytokines, and pathogens.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic diseases, including inflammatory disorders, autoimmune diseases, and various cancers.[3][4] This persistent, aberrant activation of NF-κB drives the expression of genes involved in inflammation, cell proliferation, and survival, making it a prime therapeutic target for drug discovery.[5][6]

The canonical NF-κB signaling pathway, a primary focus for therapeutic intervention, is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 (IL-1).[7] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκBα protein.[8] Phosphorylated IκBα is subsequently ubiquitinated and degraded by the proteasome, liberating the NF-κB heterodimer (typically p65/p50) to translocate into the nucleus.[2][8] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[7] The development of small molecules that can effectively block this cascade holds immense promise for treating a wide range of debilitating diseases.[4][9]

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkBa_NFkB IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_NFkB 3. Phosphorylation of IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_NFkB->p65_p50 5. Release of p65/p50 Proteasome Proteasome IkBa_NFkB->Proteasome 4. Ubiquitination & Degradation of IκBα p65_p50_n p65/p50 p65_p50->p65_p50_n 6. Nuclear Translocation Inhibitor THQ-5-ol Derivative Inhibitor->p65_p50_n Inhibition DNA κB DNA Binding Sites p65_p50_n->DNA 7. DNA Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription 8. Transcription Initiation

References

Application Notes and Protocols for Investigating the Neuroprotective Effects of 1,2,3,4-Tetrahydroquinolin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Therapeutic Promise of Tetrahydroquinoline Scaffolds in Neurodegeneration

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in numerous bioactive natural products and synthetic compounds.[1][2] The partial saturation of the quinoline ring system imparts a three-dimensional architecture that can lead to improved pharmacokinetic properties, such as enhanced solubility and bioavailability, when compared to their fully aromatic counterparts.[3] Within the broad family of THQ derivatives, those bearing a hydroxyl group on the benzenoid ring are of particular interest for their potential as neuroprotective agents. This is largely attributed to their antioxidant capabilities, a crucial feature in combating the oxidative stress that is a common pathological hallmark of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[4][5]

This technical guide focuses on the prospective neuroprotective effects of a specific subclass: 1,2,3,4-Tetrahydroquinolin-5-ol analogs . While direct and extensive research on the 5-hydroxy substituted THQs is emerging, we can extrapolate from the significant findings for structurally related analogs, such as 6-hydroxy-tetrahydroquinolines, to build a robust framework for investigation.[4][6] This document provides a detailed overview of the likely mechanisms of action, key in vitro assays for screening and characterization, and comprehensive, step-by-step protocols to empower researchers in their exploration of these promising compounds.

Postulated Mechanisms of Neuroprotection

The neuroprotective activity of hydroxylated tetrahydroquinolines is likely multifaceted. Based on evidence from related compounds, we can hypothesize several key signaling pathways and molecular targets that this compound analogs may modulate.

Attenuation of Oxidative Stress via Nrf2 Pathway Activation

A primary driver of neuronal damage in neurodegenerative diseases is oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[7] The transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response.[8]

Studies on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have demonstrated its ability to significantly decrease oxidative stress in a rat model of Parkinson's disease.[4] This effect was associated with an upregulation of antioxidant gene expression, including key factors like Nrf2.[4] It is therefore highly probable that this compound analogs, with their phenolic hydroxyl group, can act as potent antioxidants and activators of the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Cul3 Cul3-Rbx1 E3 Ligase Nrf2_Keap1->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Proteasome Proteasomal Degradation Cul3->Proteasome ARE Antioxidant Response Element (ARE) Genes Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Genes Initiates Nrf2_nuc->ARE Binds to THQ_5_ol 1,2,3,4-Tetrahydro- quinolin-5-ol Analog THQ_5_ol->Nrf2_Keap1 Stabilizes Nrf2 ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces Dissociation

Figure 1: Postulated Nrf2 activation by this compound analogs.
Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters, including dopamine.[9] The B isoform, MAO-B, is of particular interest in neurodegeneration as its activity increases with age and in neurodegenerative disorders like Parkinson's disease. The metabolism of dopamine by MAO-B generates hydrogen peroxide, a source of oxidative stress.[10] Therefore, inhibiting MAO-B can be a neuroprotective strategy by both preserving dopamine levels and reducing oxidative burden. Various quinoline and isoquinoline derivatives have been identified as potent and selective MAO-B inhibitors.[11][12][13] Given the structural similarities, it is plausible that this compound analogs could also exhibit MAO-B inhibitory activity.

Anti-inflammatory and Anti-apoptotic Effects

Neuroinflammation and apoptosis (programmed cell death) are critical components of the pathology of neurodegenerative diseases.[4][6] Research on 6-hydroxy-dihydroquinoline (DHQ) has shown its ability to inhibit inflammation by reducing the expression of pro-inflammatory cytokines and to decrease apoptosis by lowering caspase activity and DNA fragmentation.[6] These effects are often downstream of the primary antioxidant activity, as oxidative stress is a key trigger for both inflammatory and apoptotic pathways.

Experimental Design and Workflow

A systematic in vitro evaluation of this compound analogs should follow a tiered approach, starting with fundamental assessments of cytotoxicity and neuroprotection, followed by more detailed mechanistic assays.

Experimental_Workflow cluster_stage1 Stage 1: Foundational Screening cluster_stage2 Stage 2: Mechanistic Elucidation cluster_stage3 Stage 3: Advanced Characterization A1 Synthesize & Characterize Analogs A2 Assess Cytotoxicity (e.g., MTT Assay on SH-SY5Y cells) A1->A2 A3 Primary Neuroprotection Assay (e.g., against H₂O₂ or MPP⁺ insult) A2->A3 B1 Oxidative Stress Assays (ROS Measurement) A3->B1 B2 Apoptosis Assays (Caspase-3/7, TUNEL) A3->B2 B3 Anti-inflammatory Assays (e.g., NO production in BV-2 microglia) A3->B3 B4 Target-Based Assays (MAO-B Inhibition, Nrf2 Activation) A3->B4 C1 In Vivo Model Validation (e.g., Rotenone-induced PD model) B1->C1 B2->C1 B3->C1 B4->C1 C2 Pharmacokinetic Profiling C1->C2

Figure 2: Tiered experimental workflow for investigating neuroprotective effects.

Detailed Application Protocols

The following protocols are foundational for assessing the neuroprotective potential of novel this compound analogs. The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for initial neuroprotection studies.[14]

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT & LDH Assays)

Causality: Before testing for neuroprotection, it's essential to determine the inherent toxicity of the analog. The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the LDH assay quantifies lactate dehydrogenase released from damaged cells, a marker of membrane integrity.[15] This dual-assay approach provides a comprehensive view of cell health.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in serum-free medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate gently for 15 minutes.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

  • Experimental Setup: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[16]

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

AssayPrincipleEndpointInterpretation
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[1]Colorimetric (Absorbance at 570 nm)Increased absorbance correlates with higher cell viability/metabolic activity.
LDH Measurement of LDH released from cells with compromised membrane integrity.[15]Colorimetric (Absorbance at 490 nm)Increased absorbance correlates with higher cytotoxicity/cell death.

Table 1: Summary of Cell Viability and Cytotoxicity Assays.

Protocol 2: In Vitro Neuroprotection Against Oxidative Insult

Causality: This protocol establishes a model of neuronal damage by inducing oxidative stress with hydrogen peroxide (H₂O₂). The ability of the test compound to preserve cell viability in the face of this insult is a direct measure of its neuroprotective capacity.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: After 24 hours, remove the medium and add 100 µL of medium containing non-toxic concentrations of the this compound analog (determined from Protocol 1). Incubate for 1-2 hours.

  • Induction of Neurotoxicity: Add H₂O₂ to each well to a final concentration that induces approximately 50% cell death (e.g., 150-200 µM, to be optimized for your specific cell line). Do not add H₂O₂ to the negative control wells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability: Perform the MTT assay as described in Protocol 1 to quantify the protective effect of the analog.

  • Controls:

    • Untreated Control: Cells with medium only.

    • Toxin Control: Cells treated with H₂O₂ only.

    • Compound Control: Cells treated with the analog only.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells pre-treated with the analog and exposed to H₂O₂ against the toxin-only control.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Causality: This assay directly measures the antioxidant capacity of the analogs within a cellular environment. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, providing a quantitative measure of intracellular oxidative stress.

  • Cell Seeding and Treatment: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate. Pre-treat with the test analog and induce oxidative stress with H₂O₂ as described in Protocol 2.

  • DCFDA Staining: After a short incubation with the toxin (e.g., 1-2 hours), remove the medium and wash the cells with warm PBS. Add 100 µL of a 10-25 µM DCFDA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).

  • Data Analysis: Compare the fluorescence levels in compound-treated cells to the toxin-only control to determine the reduction in ROS.

Protocol 4: Assessment of Apoptosis (Caspase-3/7 Activity)

Causality: Caspase-3 and -7 are key "executioner" enzymes in the apoptotic pathway. Measuring their activity provides a specific indication that the neuroprotective effect of the analog involves the inhibition of programmed cell death.

  • Experimental Setup: Conduct the experiment in a white or black 96-well plate suitable for luminescence or fluorescence, following the steps for pre-treatment and toxin induction as in Protocol 2.

  • Caspase Activity Assay: Use a commercial luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). After the desired treatment period (e.g., 6-18 hours), add the caspase reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: A decrease in the signal in analog-treated wells compared to the toxin-only control indicates inhibition of caspase-3/7 activity and an anti-apoptotic effect.

Advanced Mechanistic Studies

For lead compounds that show significant promise in the initial screening assays, further investigation into specific molecular targets is warranted.

  • Nrf2 Activation: Can be assessed by Western blotting for Nrf2 nuclear translocation or by quantifying the expression of downstream target genes like HMOX1 (for HO-1) via RT-qPCR.

  • MAO-B Inhibition: Can be measured using a commercially available MAO-Glo™ Assay, which provides a luminescent readout of MAO activity. This assay can determine IC₅₀ values and the selectivity of inhibition over the MAO-A isoform.

Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The protocols and mechanistic framework provided in this guide offer a comprehensive strategy for the systematic investigation of these analogs. By focusing on key pathological drivers of neurodegeneration—oxidative stress, inflammation, and apoptosis—researchers can effectively screen, characterize, and identify lead candidates for further preclinical development. The multi-target nature of related compounds suggests that these analogs could offer a more holistic therapeutic approach, which is increasingly recognized as a necessity for treating complex neurodegenerative diseases.

References

Protocol for the synthesis of N-substituted 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Substituted 1,2,3,4-Tetrahydroquinolin-5-ol

Authored by a Senior Application Scientist

This document provides a detailed protocol and scientific rationale for the synthesis of N-substituted this compound derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the tetrahydroquinoline scaffold in numerous biologically active molecules and natural products.[1][2] The protocols herein are designed to be robust and adaptable, providing a solid foundation for further research and development.

The guide will focus on a highly reliable and versatile two-step synthetic sequence:

  • Formation of the Core Scaffold : Catalytic hydrogenation of a suitable quinoline precursor to yield this compound.

  • N-Substitution : Introduction of the desired substituent onto the nitrogen atom via reductive amination.

Alternative strategies, such as those employing palladium-catalyzed C-N bond formation, will also be discussed to provide a broader synthetic context.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of N-substituted 1,2,3,4-tetrahydroquinolines can be approached from several angles. The chosen strategy often depends on the availability of starting materials and the desired substitution pattern. The two most prominent strategies involve either forming the saturated heterocyclic ring first, followed by N-functionalization, or constructing the ring system with the N-substituent already in place.

Strategy A: Hydrogenation then N-Substitution

This is a classic and highly effective approach. It begins with the reduction of the corresponding quinoline derivative. Catalytic hydrogenation is the most common and atom-economical method for this transformation.[2][3] Once the secondary amine of the tetrahydroquinoline core is obtained, it can be functionalized using various methods, with reductive amination being a preferred choice due to its high selectivity and mild conditions.[4]

cluster_main Overall Synthetic Workflow Start 5-Hydroxyquinoline (or protected derivative) Core This compound Start->Core Catalytic Hydrogenation Product N-Substituted This compound Core->Product Reductive Amination Aldehyde Aldehyde / Ketone (R1COR2) Aldehyde->Product

Caption: General workflow for the synthesis of N-substituted tetrahydroquinolin-5-ols.

Strategy B: Intramolecular Cyclization

Modern cross-coupling reactions offer powerful alternatives. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be used to form the crucial C-N bond in an intramolecular fashion to construct the tetrahydroquinoline ring.[5][6][7] This method often starts with a suitably functionalized ortho-halostyrene derivative which undergoes hydroaminoalkylation followed by cyclization.[5][6]

Featured Protocol: Catalytic Hydrogenation and Reductive Amination

This section provides a detailed, step-by-step protocol for the synthesis of an N-substituted this compound, exemplified by the synthesis of N-benzyl-1,2,3,4-tetrahydroquinolin-5-ol.

Principle and Rationale

Catalytic Hydrogenation: The reduction of the quinoline ring system is effectively achieved using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[8][9] This method is advantageous due to its high efficiency, clean conversion, and the ease of catalyst removal (filtration). The reaction selectively reduces the nitrogen-containing ring of the quinoline system.[10]

Reductive Amination: This reaction is a cornerstone of amine synthesis. It proceeds in two stages: the initial reaction between the secondary amine of the tetrahydroquinoline and a carbonyl compound (aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this protocol. It is less toxic than its cyanoborohydride counterpart and is particularly effective at reducing iminium ions in the presence of unreacted aldehydes, thus minimizing side reactions.[4] The reaction is typically performed under slightly acidic conditions, which catalyze the formation of the iminium ion.[11]

cluster_mech Reductive Amination Mechanism Amine Tetrahydroquinolin-5-ol (Secondary Amine) Intermediate Iminium Ion Intermediate Amine->Intermediate Condensation (-H₂O) Carbonyl Aldehyde / Ketone Carbonyl->Intermediate Product N-Substituted Product (Tertiary Amine) Intermediate->Product Hydride Reduction Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Product

Caption: The two-stage mechanism of reductive amination.

Materials and Equipment
Reagents & SolventsEquipment
5-HydroxyquinolineHydrogenation apparatus (e.g., Parr shaker or H-Cube)
Palladium on Carbon (10 wt. %)Round-bottom flasks
Methanol (MeOH), AnhydrousMagnetic stirrer and stir bars
Dichloromethane (DCM), AnhydrousInert atmosphere setup (Nitrogen or Argon)
BenzaldehydeSyringes and needles
Sodium Triacetoxyborohydride (NaBH(OAc)₃)TLC plates (Silica gel 60 F₂₅₄)
Acetic Acid (AcOH)Column chromatography setup (silica gel)
Saturated Sodium Bicarbonate (NaHCO₃) solutionRotary evaporator
Brine (Saturated NaCl solution)Standard laboratory glassware
Anhydrous Magnesium Sulfate (MgSO₄)NMR Spectrometer, Mass Spectrometer
Detailed Step-by-Step Protocol

Part A: Synthesis of this compound

  • Reaction Setup : To a hydrogenation vessel, add 5-hydroxyquinoline (1.0 eq) and 10% Pd/C (5-10 mol %).

  • Solvent Addition : Add a suitable solvent, such as methanol or acetic acid, to dissolve the starting material completely.

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but conditions may vary) and stir the reaction mixture vigorously at room temperature.[13][14]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 12-24 hours).

  • Work-up : Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., Nitrogen).

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (methanol) to ensure complete recovery of the product.

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography.

Part B: N-Benzylation via Reductive Amination

  • Reaction Setup : In a dry round-bottom flask under an inert atmosphere, dissolve the crude this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Aldehyde : Add benzaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be slightly exothermic.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the intermediate iminium ion is consumed (typically 2-6 hours).

  • Quenching : Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing : Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-1,2,3,4-tetrahydroquinolin-5-ol.[15]

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[16]

Expected Results and Data

The following table provides representative data for the N-substitution step with various carbonyl compounds.

Carbonyl CompoundN-SubstituentTypical Yield
BenzaldehydeBenzyl85-95%
AcetoneIsopropyl70-85%
CyclohexanoneCyclohexyl80-90%
FormaldehydeMethyl75-88%[17]

Alternative Strategy: Buchwald-Hartwig Amination

For certain substrates, an intramolecular Buchwald-Hartwig amination can be a powerful tool for constructing the tetrahydroquinoline ring.[7] This approach is particularly useful when building complex or highly substituted analogs. A common route involves a two-step sequence: a titanium-catalyzed hydroaminoalkylation followed by a palladium-catalyzed intramolecular C-N coupling.[5][6]

cluster_bh Buchwald-Hartwig Cyclization Pathway Styrene ortho-Chlorostyrene Derivative Intermediate Linear Amine Intermediate Styrene->Intermediate Ti-Catalyzed Hydroaminoalkylation Aniline N-Methylaniline Derivative Aniline->Intermediate Product Tetrahydroquinoline Product Intermediate->Product Pd-Catalyzed Intramolecular Buchwald-Hartwig Amination

Caption: A two-step pathway to tetrahydroquinolines via Buchwald-Hartwig amination.

This strategy offers a different retrosynthetic disconnection and can provide access to scaffolds that are challenging to synthesize via hydrogenation routes. The choice of phosphine ligand for the palladium catalyst is critical for achieving high yields and can vary depending on the specific substrate.[18]

Safety and Handling Precautions

Scientific integrity demands a commitment to safety. The following precautions must be observed.

  • General Precautions : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][20]

  • Catalytic Hydrogenation : Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Use a blast shield where appropriate.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) :

    • Reactivity : This reagent is moisture-sensitive and reacts with water to release flammable gases.[21] It should be stored in a cool, dry place under an inert atmosphere.[21]

    • Handling : Avoid inhalation of dust.[21] Handle exclusively in a fume hood. Do not allow contact with water during handling or storage.[19][20]

    • First Aid : In case of eye contact, rinse cautiously with water for several minutes.[19][21] In case of skin contact, flush with plenty of water.[20] If inhaled, move the person to fresh air.[19] Always consult the Safety Data Sheet (SDS) before use.[19][20][21][22][23]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Hydrogenation Inactive catalyst; Insufficient hydrogen pressure; Poor stirring.Use fresh Pd/C catalyst; Increase H₂ pressure; Ensure vigorous stirring to keep the catalyst suspended.
Low Yield in Reductive Amination Reagent decomposition (moisture); Inefficient iminium ion formation.Use anhydrous solvents and reagents; Ensure the flask is properly dried and under an inert atmosphere; Confirm the addition of the acid catalyst.
Formation of Side Products Over-reduction of the aldehyde by NaBH(OAc)₃; Dimerization of starting materials.Add NaBH(OAc)₃ slowly and portion-wise; Ensure sufficient stirring and appropriate reaction concentration.
Difficult Purification Close-running spots on TLC.Try a different solvent system for column chromatography; Consider derivatization or an alternative purification method like preparative HPLC.

References

Application Notes and Protocols for High-Throughput Screening of 1,2,3,4-Tetrahydroquinolin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,2,3,4-Tetrahydroquinoline Scaffolds

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These compounds have demonstrated potential as anticancer, anti-inflammatory, antibacterial, and neurotropic agents.[3] The specific derivative, 1,2,3,4-Tetrahydroquinolin-5-ol, serves as a versatile pharmacophore, providing a robust skeleton for optimization in drug discovery campaigns.

High-Throughput Screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate specific biological targets or pathways.[4][5] This guide provides detailed application notes and validated protocols for designing and executing HTS campaigns to uncover the therapeutic potential of novel this compound derivatives.

The High-Throughput Screening Cascade: A Strategic Workflow

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising compounds while eliminating false positives.[6] The workflow begins with a broad primary screen to identify "hits," which are then subjected to increasingly rigorous testing to confirm their activity and elucidate their mechanism of action.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Compound Library (this compound Derivatives) Primary_Assay Primary HTS Assay (e.g., Cell Viability, Kinase Activity) Compound_Library->Primary_Assay Active_Hits Initial 'Hits' Identified Primary_Assay->Active_Hits High Activity Dose_Response Dose-Response Confirmation (IC50/EC50) Active_Hits->Dose_Response Counter_Screen Counter-Screens (Rule out non-specific activity) Dose_Response->Counter_Screen Confirmed Hits Orthogonal_Assay Orthogonal Assays (Confirm activity with different technology) Counter_Screen->Orthogonal_Assay SAR Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR Validated Hits Lead_Candidate Lead Candidate SAR->Lead_Candidate Kinase_FRET_Assay LanthaScreen® TR-FRET Kinase Binding Assay Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present No_Inhibitor High_FRET High FRET Signal Inhibitor Low_FRET Low FRET Signal Test_Compound Test Compound (e.g., THQ Derivative) Test_Compound->Inhibitor Displaces Tracer

References

Application Notes and Protocols for Mechanism of Action Studies of 1,2,3,4-Tetrahydroquinolin-5-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,2,3,4-Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities.[1][2] Derivatives of this versatile heterocycle have been investigated for their potential in treating a range of conditions, including cancer, neurological disorders, and infectious diseases.[2] The 1,2,3,4-tetrahydroquinolin-5-ol subclass, in particular, represents a promising area for drug discovery due to its unique physicochemical properties, which may confer favorable interactions with various biological targets.[3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to elucidating the mechanism of action (MoA) of novel this compound based compounds. Rather than a rigid template, this document offers a logical workflow, from broad initial screening to specific target validation and cellular pathway analysis, empowering you to uncover the precise biological function of your compounds of interest.

Part 1: Initial Target Identification and Validation

The first critical step in any MoA study is to identify the primary biological target of a novel compound. Given the diverse activities of the broader tetrahydroquinoline class, a multi-pronged approach is recommended. This section outlines protocols for assays against several key enzyme families and receptors that have been associated with this scaffold.

Acetylcholinesterase (AChE) Inhibition Assay

Several quinoline and tetrahydroquinoline derivatives have been reported to exhibit acetylcholinesterase inhibitory activity, a key mechanism in the treatment of Alzheimer's disease.[4][5][6] The following protocol details the use of the well-established Ellman's method for assessing AChE inhibition.[3][7][8]

Scientific Rationale: Acetylcholinesterase is a serine hydrolase that terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine.[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which can alleviate symptoms of cognitive decline.[7] Ellman's method is a simple and reliable colorimetric assay to measure AChE activity.[3][8]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative)

  • Positive control inhibitor (e.g., Donepezil)

Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

  • ATCI Solution (10 mM): Dissolve 28.9 mg of ATCI in 10 mL of deionized water. Prepare fresh daily.

  • AChE Solution (0.1 U/mL): Dilute a stock solution of AChE in phosphate buffer to the final concentration. Keep on ice.

Assay Procedure:

  • Add 140 µL of phosphate buffer to each well of a 96-well plate.

  • Add 20 µL of DTNB solution to each well.

  • Add 10 µL of your test compound at various concentrations (e.g., 0.01 µM to 100 µM) to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of a known inhibitor to the positive control wells.

  • Add 10 µL of the AChE enzyme solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data Presentation:

CompoundIC50 (µM)
Test Compound 15.2
Test Compound 2>100
Donepezil (Control)0.05

Workflow Diagram:

AChE_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Buffer, DTNB, ATCI, AChE Plate Add Buffer, DTNB, Compound, and AChE to 96-well plate Reagents->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Incubate Incubate at 37°C for 15 min Plate->Incubate Start_Rxn Add ATCI Substrate Incubate->Start_Rxn Read Measure Absorbance at 412 nm (Kinetic Read) Start_Rxn->Read Calculate Calculate Reaction Rates and % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

AChE Inhibition Assay Workflow.
Phosphodiesterase 4 (PDE4) Inhibition Assay

Derivatives of the related 1,2,3,4-tetrahydroisoquinoline scaffold have been identified as potent PDE4 inhibitors.[9] Given the structural similarities, it is plausible that this compound compounds may also target this enzyme family.

Scientific Rationale: PDE4 is a key enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune responses.[1] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[1]

Experimental Protocol: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

Materials:

  • 384-well black microplate

  • Microplate reader with fluorescence polarization capabilities

  • Recombinant human PDE4B or PDE4D

  • FAM-cAMP (fluorescently labeled substrate)

  • PDE Assay Buffer

  • Test compound

  • Positive control inhibitor (e.g., Roflumilast)

Reagent Preparation:

  • PDE Assay Buffer: Commercially available or a custom buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • PDE4 Enzyme Solution: Dilute recombinant PDE4 to the desired concentration in cold PDE Assay Buffer.

  • FAM-cAMP Substrate Solution: Dilute the FAM-cAMP stock in PDE Assay Buffer to the final working concentration.

  • Test Compound Dilutions: Prepare a serial dilution of the test compound in DMSO, then dilute further in PDE Assay Buffer.

Assay Procedure:

  • Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

  • Add 5 µL of the PDE4 enzyme solution to all wells except the "no enzyme" control.

  • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction by adding a stop solution containing a binding agent that specifically binds to the linearized FAM-AMP product (as per manufacturer's instructions for commercial kits).

  • Read the fluorescence polarization on a microplate reader.

Data Analysis:

  • The change in fluorescence polarization (mP) is proportional to the amount of FAM-cAMP hydrolyzed.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the % Inhibition against the logarithm of the compound concentration.

Expected Data Presentation:

CompoundPDE4B IC50 (µM)PDE4D IC50 (µM)
Test Compound 31.82.5
Roflumilast (Control)0.0040.001

Workflow Diagram:

PDE4_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, PDE4 Enzyme, FAM-cAMP Plate Add Compound and PDE4 Enzyme to 384-well plate Reagents->Plate Compound Prepare Serial Dilutions of Test Compound Compound->Plate Start_Rxn Add FAM-cAMP Substrate Plate->Start_Rxn Incubate Incubate at RT for 60 min Start_Rxn->Incubate Stop_Rxn Add Stop Solution/ Binding Agent Incubate->Stop_Rxn Read Read Fluorescence Polarization Stop_Rxn->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

PDE4 Inhibition Assay Workflow.

Part 2: Cellular Mechanism of Action

Once a primary target has been identified and validated in biochemical assays, it is crucial to confirm that the compound engages its target within a cellular environment and elicits the expected downstream effects.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Scientific Rationale: CETSA is a powerful technique to directly assess the engagement of a compound with its target protein in intact cells or cell lysates.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.[10]

Experimental Protocol: Western Blot-Based CETSA

Materials:

  • Cell line expressing the target of interest

  • Cell culture medium and reagents

  • Test compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific for the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Assay Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and perform SDS-PAGE followed by Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for the treated and untreated samples to generate CETSA melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Data Presentation:

A graph showing the percentage of soluble target protein as a function of temperature, with a rightward shift in the curve for compound-treated cells compared to vehicle-treated cells.

Workflow Diagram:

CETSA_Workflow Cell_Treatment Treat Cells with Test Compound or Vehicle Harvest Harvest and Resuspend Cells Cell_Treatment->Harvest Heat Heat Aliquots at Different Temperatures Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Precipitated Proteins Lyse->Centrifuge Western_Blot Analyze Soluble Fraction by Western Blot Centrifuge->Western_Blot Analysis Quantify Bands and Plot Melting Curves Western_Blot->Analysis

Cellular Thermal Shift Assay (CETSA) Workflow.
NF-κB Nuclear Translocation Assay

Scientific Rationale: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival.[11] Some tetrahydroisoquinoline derivatives have been shown to inhibit this pathway.[11] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with lipopolysaccharide - LPS), NF-κB translocates to the nucleus to activate gene transcription.[11] This assay visualizes and quantifies this translocation.

Experimental Protocol: Immunofluorescence-Based NF-κB Translocation Assay

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture plates with glass coverslips

  • Test compound

  • LPS (Lipopolysaccharide)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Assay Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the test compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding sites with blocking buffer. Incubate with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal in multiple cells for each condition.[11][12][13]

Expected Data Presentation:

A bar graph showing a significant reduction in the nuclear-to-cytoplasmic p65 fluorescence ratio in compound-treated, LPS-stimulated cells compared to vehicle-treated, LPS-stimulated cells.

Signaling Pathway Diagram:

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Compound This compound Compound Compound->IKK inhibits? NFkB_n NF-κB NFkB_n->Gene_Expression activates

Simplified NF-κB Signaling Pathway.

Part 3: Antimicrobial Mechanism of Action

N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives have shown antimicrobial activity, with potential targets in the bacterial cell wall synthesis pathway.[10] The following protocols are for two such enzymes, MurD and GlmU.

MurD Ligase Inhibition Assay

Scientific Rationale: MurD is an essential bacterial enzyme that catalyzes the addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine, a key step in peptidoglycan biosynthesis.[5][14] Its absence in eukaryotes makes it an attractive target for novel antibiotics.[9]

Experimental Protocol: MurD Ligase Activity Assay (Malachite Green Assay)

Materials:

  • Recombinant MurD enzyme

  • UDP-N-acetylmuramoyl-L-alanine (UMA)

  • D-glutamic acid

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM MgCl₂, 50 mM KCl)

  • Malachite green reagent for phosphate detection

  • Test compound

Assay Procedure:

  • Set up reactions in a 96-well plate containing assay buffer, MurD enzyme, UMA, and D-glutamic acid.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.

Data Analysis:

  • Generate a standard curve with known concentrations of phosphate.

  • Determine the amount of phosphate produced in each reaction.

  • Calculate the percentage of MurD inhibition for each compound concentration.

  • Determine the IC50 value.

GlmU Enzyme Inhibition Assay

Scientific Rationale: GlmU is a bifunctional enzyme with both acetyltransferase and uridyltransferase activities, both of which are crucial for the synthesis of UDP-N-acetylglucosamine, an essential precursor for peptidoglycan and lipopolysaccharide biosynthesis.[15][16][17]

Experimental Protocol: GlmU Acetyltransferase Activity Assay

Materials:

  • Recombinant GlmU enzyme

  • Glucosamine-1-phosphate (GlcN-1-P)

  • Acetyl-Coenzyme A (Ac-CoA)

  • DTNB (Ellman's reagent)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • Test compound

Assay Procedure:

  • Set up reactions in a 96-well plate containing assay buffer, GlmU enzyme, and GlcN-1-P.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding Ac-CoA.

  • Incubate at 37°C. The reaction produces Coenzyme A (CoA-SH).

  • Stop the reaction and add DTNB. The reaction of CoA-SH with DTNB produces a yellow product that can be measured at 412 nm.[16][17]

Data Analysis:

  • Measure the absorbance at 412 nm.

  • Calculate the percentage of GlmU acetyltransferase inhibition for each compound concentration.

  • Determine the IC50 value.

Conclusion

The protocols outlined in this guide provide a robust framework for the systematic investigation of the mechanism of action of this compound based compounds. By employing a combination of biochemical and cell-based assays, researchers can identify primary targets, confirm cellular engagement, and elucidate the downstream signaling pathways affected by their compounds. This multi-faceted approach is essential for advancing novel chemical entities through the drug discovery pipeline and ultimately translating them into effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2,3,4-Tetrahydroquinolin-5-ol and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,2,3,4-Tetrahydroquinolin-5-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing upon established chemical principles and field-proven insights, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your purification success.

The unique bifunctional nature of this compound, possessing both a basic secondary amine within a heterocyclic ring and an acidic phenolic hydroxyl group, presents a distinct set of purification challenges. These include susceptibility to oxidation, high polarity, and the potential for strong interactions with stationary phases in chromatography. This guide will address these issues systematically.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.

Question 1: My purified this compound is turning brown/dark upon standing. What is happening and how can I prevent it?

Answer:

The discoloration you are observing is likely due to the oxidation of your compound. The electron-rich aromatic ring, activated by the hydroxyl and amino groups, is susceptible to oxidation, leading to the formation of colored quinone-type species or other degradation products.[1][2] This is a common issue with phenolic and aminophenolic compounds.

Causality: The tetrahydroquinoline nucleus can be readily oxidized to the corresponding aromatic quinoline.[1] The presence of the hydroxyl group at the 5-position further increases the electron density of the aromatic ring, making it more prone to oxidation by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metal impurities.

Troubleshooting Steps:

  • Work under an inert atmosphere: Whenever possible, handle the compound under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with nitrogen or argon, or by using the freeze-pump-thaw method.

  • Store protected from light and heat: Store the purified compound in amber vials at low temperatures (e.g., in a refrigerator or freezer) to minimize light- and heat-induced degradation.

  • Add an antioxidant: For long-term storage of solutions, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT).

  • Purify just before use: If the compound is particularly unstable, it is best to purify it immediately before its intended use.

Question 2: I am seeing significant streaking and poor separation of my this compound derivative during silica gel column chromatography. How can I improve the separation?

Answer:

The issues you are facing with silica gel chromatography are common for basic amines and polar phenolic compounds. The basic nitrogen atom can interact strongly and irreversibly with the acidic silanol groups on the silica surface, leading to tailing (streaking) and even decomposition of the compound on the column.[3] The high polarity of the hydroxyl group also contributes to strong retention.

Causality: Silica gel is an acidic stationary phase due to the presence of silanol (Si-OH) groups. Basic compounds like your tetrahydroquinoline derivative can be protonated by these groups, leading to strong ionic interactions and poor elution.

Troubleshooting Workflow:

start Streaking on Silica Gel option1 Modify Mobile Phase start->option1 option2 Change Stationary Phase start->option2 option3 Protect Functional Groups start->option3 sub_option1a Add a Basic Modifier (e.g., 0.1-1% Triethylamine or Ammonia in Methanol) option1->sub_option1a sub_option1b Use a More Polar Solvent System (e.g., DCM/Methanol or EtOAc/Methanol) option1->sub_option1b sub_option2a Use Neutral or Basic Alumina option2->sub_option2a sub_option2b Use Reversed-Phase Silica (C18) option2->sub_option2b sub_option3a Protect Amine (e.g., Boc, Cbz) option3->sub_option3a sub_option3b Protect Phenol (e.g., Silyl ether, Benzyl ether) option3->sub_option3b

Caption: Troubleshooting workflow for chromatographic purification.

Detailed Recommendations:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporating a small amount of a volatile base like triethylamine (TEA) or a solution of ammonia in methanol (typically 0.1-1%) to your eluent is often the most effective first step.[3] The basic modifier will compete with your compound for the acidic sites on the silica gel, leading to a more symmetrical peak shape and better elution.

    • Increase Polarity: For highly polar derivatives, a more polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol may be necessary.[4]

  • Alternative Stationary Phases:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for the purification of basic compounds.[4]

    • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be very effective.

  • Protecting Groups:

    • If chromatographic issues persist, consider protecting one or both of the functional groups. Protection of the amine with a tert-butoxycarbonyl (Boc) group or the phenol with a silyl ether can significantly reduce the polarity and eliminate the problematic interactions with silica gel.[5][6] The protecting group can be removed in a subsequent step.

Question 3: My yield is very low after aqueous workup. Where is my compound going?

Answer:

Low yields after aqueous workup of this compound and its derivatives can often be attributed to the amphoteric nature of the molecule. It can partition into either the aqueous or organic phase depending on the pH.

Causality:

  • Acidic Conditions (pH < ~5): The basic secondary amine will be protonated to form a water-soluble ammonium salt.[7]

  • Basic Conditions (pH > ~10): The acidic phenolic hydroxyl group will be deprotonated to form a water-soluble phenoxide salt.

  • Neutral to Slightly Basic pH: The compound is likely to be in its neutral form and will have the highest solubility in organic solvents.

Troubleshooting Steps:

  • Control the pH during Extraction:

    • To extract the compound into an organic solvent (e.g., dichloromethane, ethyl acetate), adjust the pH of the aqueous layer to be between 8 and 9. This ensures the amine is in its free base form and the phenol is protonated.

    • To remove acidic impurities, you can wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).

    • To remove basic impurities, you can wash the organic layer with a dilute acidic solution (e.g., 1 M HCl), but be aware that your product will also be extracted into the aqueous layer.[7]

  • Back-Extraction: If you suspect your compound is in the aqueous layer after an acidic or basic wash, you can readjust the pH of that aqueous layer to ~8-9 and re-extract with an organic solvent.

  • Use of Brine: Washing the combined organic layers with brine (saturated NaCl solution) can help to break up emulsions and reduce the amount of dissolved water in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of methods is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or triethylamine is a good starting point.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a very effective purification method, especially for removing minor impurities and obtaining a crystalline solid.

Solvent Selection Strategy:

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given the polar nature of this compound, suitable solvent systems might include:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or water (for more polar derivatives or salts).

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which it is less soluble) can be effective. Examples include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[10]

Protocol for Recrystallization:

  • Dissolve the crude material in the minimum amount of hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Q3: Is it better to purify the free base or a salt form of my tetrahydroquinoline derivative?

A3: This depends on the properties of your specific derivative.

  • Free Base: If the free base is a stable solid, it can be purified by chromatography or recrystallization.

  • Salt Form: If the free base is an oil or is unstable, converting it to a salt (e.g., hydrochloride or tartrate) can provide a stable, crystalline solid that is easier to handle and purify by recrystallization.[11] The salt can be formed by treating a solution of the free base in an organic solvent (e.g., ether or ethyl acetate) with a solution of the corresponding acid (e.g., HCl in ether).

Key Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed to overcome the challenges of purifying basic amines on silica gel.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA))

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Prepare the Eluent: Prepare the desired mobile phase (e.g., 95:5 DCM:MeOH) and add 0.5% (v/v) triethylamine.

  • Pack the Column: Pack the column with silica gel as a slurry in the eluent.

  • Load the Sample: Dissolve the crude product in a minimum amount of the eluent (or DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elute the Column: Begin elution with the prepared mobile phase, collecting fractions.

  • Monitor the Separation: Monitor the fractions by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Workup

This protocol is useful for separating your basic product from acidic and neutral impurities after a reaction.

start Crude Reaction Mixture in Organic Solvent step1 Wash with 1 M HCl start->step1 aqueous1 Aqueous Layer 1 (Contains Protonated Product and Basic Impurities) step1->aqueous1 Separate Layers organic1 Organic Layer 1 (Contains Acidic and Neutral Impurities) step1->organic1 Separate Layers step2 Adjust pH of Aqueous Layer 1 to ~8-9 with NaOH aqueous1->step2 step3 Extract with Organic Solvent (e.g., DCM) step2->step3 aqueous2 Aqueous Layer 2 (Contains Salts) step3->aqueous2 Separate Layers organic2 Organic Layer 2 (Contains Purified Free Base) step3->organic2 Separate Layers step4 Dry (Na2SO4), Filter, and Evaporate organic2->step4 final Purified Product step4->final

Caption: Workflow for acid-base extraction.

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with 1 M HCl. The basic product will move into the aqueous layer.

  • Separate the layers. The organic layer contains neutral and acidic impurities and can be discarded (if the desired product is the only basic compound).

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the pH is between 8 and 9.

  • Extract the basified aqueous layer with fresh organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Quantitative Data Summary

Purification ChallengeKey ParameterRecommended Range/ValueRationale
Oxidation Storage Temperature-20°C to 4°CReduces the rate of oxidative degradation.
AtmosphereInert (Nitrogen or Argon)Prevents contact with atmospheric oxygen.
Silica Gel Chromatography Basic Modifier (e.g., TEA)0.1 - 1% (v/v)Neutralizes acidic silanol groups, preventing tailing.[3]
Aqueous Extraction pH for Extraction of Free Base8 - 9Ensures the amine is deprotonated and the phenol is protonated for optimal organic solubility.

References

Technical Support Center: Troubleshooting Side Reactions in the Multi-Step Synthesis of Complex Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of complex tetrahydroquinolines (THQs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of multi-step THQ synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you may encounter and the rationale behind the troubleshooting strategies presented. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to empower you to overcome common hurdles in your synthetic endeavors.

Introduction: The Synthetic Challenge of Tetrahydroquinolines

Tetrahydroquinolines are privileged scaffolds in medicinal chemistry due to their presence in a wide array of biologically active natural products and pharmaceutical agents.[1] Their synthesis, however, is often fraught with challenges, including the control of stereoselectivity, the prevention of unwanted side reactions, and difficulties in purification. This guide provides a structured approach to troubleshooting these common issues, with a focus on widely used synthetic methodologies such as the Povarov and Friedländer reactions.

I. Troubleshooting Guide: The Povarov Reaction

The Povarov reaction, a formal aza-Diels-Alder reaction, is a powerful tool for constructing the THQ core, typically from an aniline, an aldehyde, and an electron-rich alkene.[2] However, its multi-component nature can lead to a variety of side products.

FAQ 1: Poor Diastereoselectivity in a Three-Component Povarov Reaction

Question: My Povarov reaction is yielding a mixture of cis and trans diastereomers of the desired 2,4-disubstituted tetrahydroquinoline. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity in the Povarov reaction often stems from the reaction mechanism and the stability of the intermediates. The reaction proceeds through a stepwise mechanism involving the formation of an iminium ion, followed by electrophilic addition of the alkene and subsequent cyclization.[2] The stereochemical outcome is determined during the cyclization step.

Causality and Mechanistic Insight:

The preference for a cis or trans product is influenced by the transition state of the cyclization. A chair-like transition state is often invoked to explain the observed selectivity. Steric interactions between the substituents on the imine and the alkene in this transition state will dictate the preferred diastereomer.[3] For instance, in the synthesis of 2,4-disubstituted THQs, a pseudoequatorial orientation of a bulky substituent on the amine intermediate can favor the formation of the cis product.[3]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Diastereoselectivity cluster_1 Troubleshooting Steps cluster_2 Expected Outcome start Mixture of Diastereomers Observed step1 Optimize Lewis Acid Catalyst start->step1 Investigate coordination step2 Vary Solvent Polarity step1->step2 Influence on transition state step3 Modify Reaction Temperature step2->step3 Control kinetic vs. thermodynamic product step4 Alter Substituents on Reactants step3->step4 Steric hindrance effects end Improved Diastereoselectivity step4->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Troubleshooting Steps:

  • Optimize the Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Stronger Lewis acids can accelerate the reaction but may decrease selectivity. Screen a variety of Lewis acids (e.g., Yb(OTf)₃, Sc(OTf)₃, BF₃·OEt₂) to find the optimal balance between reactivity and selectivity.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and the transition state geometry. Experiment with a range of solvents, from non-polar (e.g., toluene, DCM) to polar aprotic (e.g., acetonitrile).

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the more sterically favored diastereomer.

  • Substituent Modification: If possible, modifying the steric bulk of the substituents on the aniline or aldehyde can significantly influence the diastereoselectivity by creating a greater energy difference between the diastereomeric transition states.[3]

FAQ 2: Formation of Quinoline by-product through Oxidation

Question: I am observing a significant amount of the corresponding quinoline in my Povarov reaction mixture, indicating over-oxidation of my desired tetrahydroquinoline. How can I prevent this?

Answer:

The formation of a quinoline by-product is a common issue, arising from the oxidation of the initially formed tetrahydroquinoline. This can be particularly problematic when the reaction is run for extended periods or at elevated temperatures.

Causality and Mechanistic Insight:

Tetrahydroquinolines can be sensitive to air oxidation, especially in the presence of certain catalysts or under harsh reaction conditions. The driving force for this oxidation is the formation of a stable aromatic quinoline ring.

Preventative Measures:

StrategyRationale
Inert Atmosphere Running the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, the primary oxidant.
Reduced Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed to prevent prolonged exposure of the product to the reaction conditions.
Lower Temperature High temperatures can accelerate the rate of oxidation. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Choice of Lewis Acid Some Lewis acids may be more prone to promoting oxidation. If this is a persistent issue, consider screening alternative catalysts.

II. Troubleshooting Guide: The Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing quinolines, and by extension, can be adapted for tetrahydroquinolines, typically through a subsequent reduction step. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5]

FAQ 3: Low Yield and Competing Side Reactions in Friedländer Synthesis

Question: My Friedländer reaction is giving a low yield of the desired quinoline precursor, and I'm observing several unidentified side products. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Friedländer synthesis can be attributed to several factors, including competing reaction pathways and the stability of the reactants and intermediates. There are two primary proposed mechanisms: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction.[4] The predominant pathway can be influenced by the reaction conditions.

Causality and Mechanistic Insight:

  • Self-Condensation of the Carbonyl Component: The ketone or aldehyde with the α-methylene group can undergo self-condensation, especially under strongly basic or acidic conditions.

  • Cannizzaro Reaction: If using an aldehyde that cannot form an enolate, a disproportionation reaction (Cannizzaro) can occur under basic conditions.

  • Formation of Enones: The aldol adduct can dehydrate to form an enone, which may not efficiently cyclize under all conditions.[6]

Troubleshooting Workflow:

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Expected Outcome start Low Yield & Side Products step1 Optimize Catalyst (Acid vs. Base) start->step1 Influence reaction pathway step2 Control Reaction Temperature step1->step2 Minimize side reactions step3 Vary Reactant Stoichiometry step2->step3 Push equilibrium step4 Consider a One-Pot Reduction step3->step4 Avoid isolation of intermediate end Improved Yield and Purity step4->end

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Detailed Troubleshooting Steps:

  • Catalyst Optimization: The choice between acid and base catalysis is crucial.

    • Base Catalysis (e.g., KOH, pyrrolidine): Tends to favor the initial aldol addition.[6]

    • Acid Catalysis (e.g., p-TsOH, Yb(OTf)₃, I₂): Can promote both the aldol and Schiff base pathways.[4][5][7] Screen different catalysts and concentrations to find the optimal conditions for your specific substrates.

  • Temperature and Reaction Time: Start at a moderate temperature and monitor the reaction progress. Extended reaction times or high temperatures can lead to decomposition and the formation of by-products.

  • Stoichiometry: A slight excess of the more stable carbonyl component can sometimes drive the reaction to completion.

  • One-Pot Procedures: For the synthesis of tetrahydroquinolines, consider a one-pot reaction where the Friedländer annulation is immediately followed by a reduction step (e.g., using NaBH₄ or Hantzsch ester).[8] This can prevent the isolation of potentially unstable quinoline intermediates.

III. General Troubleshooting in Tetrahydroquinoline Synthesis

FAQ 4: Challenges in N-Alkylation vs. C-Alkylation

Question: I am attempting to functionalize my synthesized tetrahydroquinoline, but I'm getting a mixture of N-alkylated and C-alkylated products. How can I control the regioselectivity?

Answer:

The regioselectivity of alkylation on a tetrahydroquinoline scaffold is a classic challenge in synthetic chemistry. The outcome depends on the interplay between the nucleophilicity of the nitrogen and the potential for deprotonation at the benzylic C4 position.

Causality and Mechanistic Insight:

  • N-Alkylation: This is typically favored under neutral or slightly basic conditions where the nitrogen lone pair is the most nucleophilic site.

  • C-Alkylation: This usually requires a strong base to deprotonate the C4 position, forming a resonance-stabilized anion. The choice of base and additives is critical for achieving high selectivity.[9]

Strategies for Selective Alkylation:

PositionConditionsKey Considerations
N-Alkylation Reductive amination conditions (e.g., with an aldehyde/ketone and a reducing agent like Hantzsch ester) are highly effective for direct N-alkylation from a quinoline precursor.[10][11] For pre-formed THQs, standard alkylation with an alkyl halide and a mild, non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often successful.Ensure the reaction is not run under conditions that could favor C-deprotonation.
C4-Alkylation Requires a strong, non-nucleophilic base (e.g., t-BuLi) to deprotonate the benzylic position. The use of additives like HMPA or TPPA can be crucial for achieving high selectivity by modulating the aggregation state of the organolithium intermediate.[9]This is a more advanced technique that requires careful control of temperature and anhydrous conditions.
FAQ 5: Purification Difficulties of Complex Tetrahydroquinolines

Question: My crude product is a complex mixture, and I'm struggling to purify the desired tetrahydroquinoline derivative by column chromatography. What strategies can I employ?

Answer:

The purification of complex, multi-substituted tetrahydroquinolines can be challenging due to the presence of closely related by-products and diastereomers.[12][13]

Purification Strategies:

  • Optimize Chromatography Conditions:

    • Solvent System Screening: Systematically screen different solvent systems with varying polarities and compositions. A small amount of a basic additive like triethylamine in the eluent can sometimes improve peak shape for amine-containing compounds.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina (basic or neutral), or reversed-phase silica.

  • Crystallization: If your product is a solid, attempting to crystallize it from the crude mixture can be a highly effective purification method. Screen a variety of solvents and solvent mixtures.

  • Derivatization: In some cases, it may be beneficial to derivatize the crude product to facilitate purification. For example, protecting the nitrogen atom can alter the polarity and chromatographic behavior of the molecule. The protecting group can then be removed after purification.

  • Preparative HPLC: For particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide the necessary resolution, although it is a more resource-intensive technique.[13]

IV. Experimental Protocols

Protocol 1: Boronic Acid Catalyzed One-Pot N-Alkylation of Quinolines

This protocol is adapted from Adhikari et al. and provides a mild and efficient method for the synthesis of N-alkyl tetrahydroquinolines.[10][11][14]

Materials:

  • Substituted quinoline

  • Aldehyde or ketone

  • Hantzsch ester

  • 3-Trifluoromethylphenylboronic acid

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a 15 mL reaction tube, add the substituted quinoline (0.5 mmol, 1.0 equiv), the aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[14]

  • Add 2 mL of 1,2-dichloroethane (DCE).[14]

  • Seal the reaction tube and place it in a preheated oil bath at 60 °C.[14]

  • Stir the reaction mixture for 12 hours.[14]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.

References

Technical Support Center: Enhancing the Long-Term Stability of 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1,2,3,4-Tetrahydroquinolin-5-ol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this valuable heterobicyclic pharmacophore in their studies. The unique structure of this compound, featuring both a phenolic hydroxyl group and a secondary amine within a tetrahydroquinoline scaffold, makes it a potent building block but also introduces inherent stability challenges.[1] This guide provides in-depth, field-proven insights and actionable protocols to mitigate degradation and ensure the integrity of your long-term experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Instability

This section addresses the fundamental chemical properties of this compound that contribute to its instability.

Q1: What makes this compound prone to degradation?

A: The instability of this compound stems from two key functional groups in its structure:

  • Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring makes the compound a phenol. Phenolic compounds are highly susceptible to oxidation.[2] This process can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. The oxidation of the phenol moiety is often the primary degradation pathway.

  • Secondary Amine: The nitrogen atom in the saturated portion of the ring system is a secondary amine. Like phenols, amines can also undergo oxidation, contributing to the overall instability of the molecule.

The combination of these two functionalities creates a molecule that is particularly sensitive to environmental conditions.

Q2: What are the common visual signs of compound degradation?

A: The most common sign of degradation is a distinct color change . As an off-white or light-colored solid, its oxidation often produces highly conjugated quinone-imine type structures, which are intensely colored. You may observe the solid or its solutions turning yellow, brown, or even dark purple over time. Another sign can be the formation of insoluble particulates as degradation products precipitate out of solution.

Q3: What are the primary factors that accelerate the degradation of this compound?

A: Several factors can significantly accelerate the degradation process. Proactive control over these is the most effective stability-enhancing strategy:

  • Oxygen: Exposure to air is the most significant factor.[3][4] Dissolved oxygen in solvents or atmospheric oxygen for the solid compound will readily oxidize the phenol group.

  • Light: Exposure to UV or even ambient laboratory light can provide the energy to initiate and propagate oxidative reactions (photo-oxidation).

  • Elevated Temperature: Heat increases the rate of chemical reactions, including degradation.[5] While the product is chemically stable at room temperature under ideal conditions, elevated temperatures will accelerate any underlying degradation processes.

  • High pH: In basic conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This anion is significantly more electron-rich and thus more susceptible to oxidation than the protonated phenol.

  • Trace Metal Contaminants: Metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions, dramatically increasing the rate of degradation even at trace concentrations.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your research.

Issue 1: My solid this compound has darkened in its container.

  • Probable Cause: This is a classic sign of aerobic oxidation. The container was likely not stored under an inert atmosphere, or it has been opened multiple times in the open air, allowing oxygen to react with the solid over time.

  • Immediate Action: Assess the extent of the discoloration. If minor, the bulk of the material may still be viable, but it should be requalified analytically (e.g., by HPLC) before use. If significant, it is safer to discard the lot to avoid compromising your experimental results.

  • Preventative Strategy: Strict adherence to inert atmosphere storage is non-negotiable for long-term stability.

    • Best Practice: Store the solid in a sealed amber glass vial inside a nitrogen or argon-filled glovebox.[3][4] This provides protection from oxygen, moisture, and light.

    • Alternative: If a glovebox is unavailable, use a Schlenk flask or a vial with a Sure/Seal™ septum cap.[6] After each use, flush the headspace of the container with dry argon or nitrogen before resealing and storing it in a desiccator in the dark.

Issue 2: Solutions of the compound turn yellow or brown almost immediately after preparation.

  • Probable Cause: This rapid discoloration is due to oxidation in solution, fueled by dissolved oxygen in the solvent. The solvent itself may also contain peroxide or metal impurities that catalyze the reaction.

  • Immediate Action: Discard the discolored solution. The presence of color indicates the formation of degradation products, which will interfere with your assay and reduce the effective concentration of the parent compound.

  • Preventative Strategy: The key is to remove oxygen from the solvent before dissolving the compound and to inhibit any residual oxidative processes.

    • Use Degassed Solvents: Always use solvents that have been thoroughly degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.

    • Incorporate Antioxidants: For aqueous or alcoholic solutions, adding a small amount of an antioxidant can dramatically improve stability. Phenolic compounds are themselves antioxidants, but they are consumed in the process of neutralizing free radicals.[7][8][9] A sacrificial antioxidant can protect the target molecule.

    • Control pH: If preparing aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 5-6) to ensure the phenolic group remains protonated and less susceptible to oxidation.

Issue 3: Over several days, I see new peaks appearing in my HPLC analysis of a stock solution.

  • Probable Cause: You are directly observing the formation of degradation products. This confirms that your current storage and handling protocol for the solution is insufficient for the duration of your experiment.

  • Analytical Approach: A systematic stability study is warranted. This involves preparing the solution as you normally would, then analyzing its purity via a validated HPLC method at defined time points (e.g., 0, 2, 4, 8, 24, 48 hours) under your typical experimental conditions (e.g., on the benchtop, in an incubator, at 4°C).

  • Solution:

    • Implement the preventative strategies from Issue 2 (degassed solvents, antioxidants, pH control).

    • Store stock solutions frozen (-20°C or -80°C) in single-use aliquots. This minimizes freeze-thaw cycles and keeps the compound in a state where degradation kinetics are extremely slow.

    • Always prepare fresh working solutions from a frozen stock aliquot immediately before an experiment. Do not store diluted working solutions for extended periods.

Part 3: Key Protocols and Methodologies

Protocol 1: Best Practices for Storing Solid this compound

  • Environment: Perform all aliquoting and handling of the solid compound inside a glovebox with an inert nitrogen or argon atmosphere (<10 ppm O₂).[4]

  • Container: Use amber glass vials with PTFE-lined caps to protect from light and ensure an airtight seal.[3]

  • Procedure: a. Weigh the desired amount of compound into the amber vial inside the glovebox. b. Tightly seal the vial before removing it from the glovebox antechamber. c. For additional protection, place the sealed vial inside a secondary container with a desiccant.

  • Storage Conditions: Store the container at the recommended temperature (typically 2-8°C or -20°C, check product datasheet) in a dark location.

Protocol 2: Preparation of a Stabilized Aqueous Stock Solution

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer). Adjust the pH to 6.0.

  • Degassing: Place the buffer in a flask with a stir bar. Sparge high-purity argon gas through the solution for at least 30 minutes while stirring to remove dissolved oxygen.

  • Antioxidant Addition: To the degassed buffer, add a suitable antioxidant. For example, add L-ascorbic acid to a final concentration of 100 µM. Stir under a positive pressure of argon until it is fully dissolved.

  • Compound Dissolution: Weigh the this compound solid in a separate vial. Using a gas-tight syringe, transfer the required volume of the degassed, antioxidant-containing buffer to the vial to achieve your target concentration.

  • Aliquoting and Storage: Immediately after dissolution, filter the solution if necessary (using a syringe filter) and dispense it into single-use amber microcentrifuge tubes or cryovials. Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

Part 4: Visual Summaries and Diagrams

Table 1: Summary of Recommended Storage Conditions

ParameterSolid CompoundStock Solution (in appropriate solvent)
Atmosphere Inert Gas (Argon or Nitrogen)Headspace flushed with Inert Gas
Temperature 2-8°C or -20°C-20°C or -80°C (aliquoted)
Light Required (Amber Vial, Dark)Required (Amber Vial, Dark)
Container Tightly Sealed Amber Glass VialTightly Sealed Amber Glass/Cryovial

Table 2: Suggested Antioxidants for Solution Stabilization

AntioxidantTypical ConcentrationSolvent CompatibilityNotes
L-Ascorbic Acid (Vitamin C) 50 - 200 µMAqueous, AlcoholsExcellent oxygen scavenger, water-soluble.
α-Tocopherol (Vitamin E) 100 - 500 µMDMSO, EthanolLipid-soluble, effective radical scavenger.
Butylated Hydroxytoluene (BHT) 10 - 100 µMOrganic Solvents (DMSO, DMF)Common synthetic antioxidant for organic solutions.

Diagrams

cluster_degradation Postulated Oxidative Degradation Pathway Compound This compound Intermediate Quinone-imine Intermediate (Colored Species) Compound->Intermediate [O₂], light, metal ions Products Further Degradation Products (Inactive) Intermediate->Products Polymerization/ Rearrangement

Caption: Postulated primary degradation pathway via oxidation.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Solution (under test conditions) t0 Timepoint 0: Analyze Purity (HPLC) start->t0 store Store Solution (e.g., 4°C, RT, 37°C) t0->store tx Timepoint X: Analyze Purity (HPLC) store->tx compare Compare Purity: (% Remaining vs. T=0) tx->compare end Determine Stability Profile compare->end

References

Technical Support Center: Optimization of Domino Reactions for Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydroquinolines via domino reactions. This powerful class of transformations enables the efficient construction of this privileged heterocyclic scaffold, which is a cornerstone in numerous natural products and pharmaceuticals.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of reaction optimization and troubleshoot common experimental hurdles.

Understanding the Core Reaction: The Povarov Reaction and its Variants

The Povarov reaction is a cornerstone in the synthesis of tetrahydroquinolines. It is a formal aza-Diels-Alder reaction between an aromatic imine and an electron-rich alkene, often catalyzed by a Lewis acid.[4][5] The reaction can be performed as a multi-component reaction where the aniline, aldehyde, and alkene are mixed in a single pot.[4] The mechanism is generally considered to be a stepwise process involving an initial electrophilic addition followed by an intramolecular electrophilic aromatic substitution.[4][5][6]

Povarov_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Cycloaddition Cascade Aniline Aniline Imine Aromatic Imine Aniline->Imine + Aldehyde Aldehyde Aldehyde Alkene Electron-Rich Alkene Intermediate Cationic Intermediate Imine->Intermediate + Alkene, Catalyst LewisAcid Lewis Acid Catalyst THQ Tetrahydroquinoline Intermediate->THQ Intramolecular Cyclization

Caption: General mechanism of the Povarov domino reaction.

Troubleshooting Guide: From Low Yields to Poor Selectivity

This section addresses common issues encountered during the optimization of domino reactions for tetrahydroquinoline synthesis in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction is not yielding the expected tetrahydroquinoline product, or the yield is significantly lower than anticipated. What are the potential causes and how can I troubleshoot this?

A: Low yield is a multifaceted problem that can stem from several factors, from the quality of your reagents to the reaction conditions themselves.[7][8][9][10] Let's break down the troubleshooting process:

1. Reagent and Solvent Quality:

  • Purity of Starting Materials: Impurities in your aniline, aldehyde, or alkene can inhibit the catalyst or lead to side reactions.[8] Ensure the purity of your starting materials, and consider purification if necessary.

  • Solvent Purity: The presence of water or other impurities in your solvent can deactivate the Lewis acid catalyst.[8][9] Always use dry, high-purity solvents. For particularly sensitive reactions, consider flame-drying your glassware.[7]

2. Catalyst Selection and Activity:

  • Catalyst Choice: The choice of Lewis acid is critical.[6] Common catalysts include InCl₃, Sc(OTf)₃, Y(OTf)₃, and various Brønsted acids like p-toluenesulfonic acid.[4][6][11][12] The optimal catalyst will depend on your specific substrates. If one catalyst is not working, screen a panel of others with varying Lewis acidity.

  • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Conversely, excessive catalyst can sometimes promote side reactions. Optimize the catalyst loading, typically starting in the range of 5-20 mol%.

  • Catalyst Deactivation: Some substrates or impurities can poison the catalyst. Ensure your reaction is performed under an inert atmosphere if your catalyst is sensitive to air or moisture.

3. Reaction Conditions:

  • Temperature: Temperature plays a crucial role.[13] Some domino reactions proceed efficiently at room temperature, while others require heating to overcome activation barriers.[14] If your reaction is sluggish, consider gradually increasing the temperature. However, be aware that higher temperatures can sometimes lead to byproduct formation.[15]

  • Concentration: The concentration of your reactants can influence the reaction rate. Highly dilute conditions may slow down the reaction, while overly concentrated conditions can lead to solubility issues or side reactions.

  • Reaction Time: Monitor your reaction over time using techniques like TLC or LC-MS. The reaction may simply require more time to reach completion.

Experimental Protocol: Screening Lewis Acid Catalysts

  • Set up a parallel reaction array with identical amounts of aniline, aldehyde, and alkene in your chosen solvent.

  • To each reaction vessel, add a different Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, Y(OTf)₃, Bi(OTf)₃) at a standard loading (e.g., 10 mol%).

  • Stir the reactions at a set temperature (e.g., room temperature or 50 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analyze the crude reaction mixtures to determine the relative conversion to the desired product.

Troubleshooting_Yield Start Low or No Yield CheckReagents Verify Reagent & Solvent Purity Start->CheckReagents ScreenCatalysts Screen Different Lewis Acids & Optimize Loading CheckReagents->ScreenCatalysts OptimizeConditions Optimize Temperature & Concentration ScreenCatalysts->OptimizeConditions MonitorReaction Monitor Reaction Over Time OptimizeConditions->MonitorReaction Success Improved Yield MonitorReaction->Success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Poor Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers of the tetrahydroquinoline product. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted tetrahydroquinolines.[16][17][18][19] The stereochemical outcome is often influenced by the catalyst, solvent, and the steric and electronic properties of the substrates.

1. Catalyst Control:

  • Chiral Catalysts: For enantioselective reactions, the use of chiral catalysts is essential. Chiral phosphoric acids and metal complexes with chiral ligands have been successfully employed to control the stereochemistry.[14][20]

  • Lewis Acid Choice: Even with achiral catalysts, the nature of the Lewis acid can influence the transition state geometry and, therefore, the diastereoselectivity. Screening different Lewis acids is a good starting point.

2. Solvent Effects:

  • Solvent Polarity: The polarity of the solvent can impact the stability of the intermediates and transition states. A systematic screening of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol) can reveal the optimal medium for high diastereoselectivity.[1][19] In some cases, less conventional solvents like hexafluoroisopropanol have been shown to promote these reactions even without a catalyst.[21]

3. Temperature Optimization:

  • Lowering the Temperature: In many cases, running the reaction at a lower temperature can enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[13]

4. Substrate Modifications:

  • Steric Hindrance: The steric bulk of the substituents on the aniline, aldehyde, and alkene can significantly influence the facial selectivity of the cycloaddition. Modifying the substrates, if possible, can be a powerful tool to control diastereoselectivity.

Data Presentation: Solvent Screening for Diastereoselectivity

EntrySolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Toluene252:1
2Dichloromethane251.5:1
3Acetonitrile253:1
4Ethanol251:1
5Toluene05:1

This is example data and will vary based on the specific reaction.

Issue 3: Formation of Byproducts

Q: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I suppress them?

A: Byproduct formation can compete with the desired domino reaction, leading to reduced yields and purification challenges. Common byproducts include quinolines (from over-oxidation) and products from competing reaction pathways.[22]

1. Oxidation to Quinolines:

  • Cause: The initially formed tetrahydroquinoline can sometimes be oxidized to the corresponding quinoline, especially at elevated temperatures or in the presence of an oxidant.

  • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. If the oxidation is still problematic, consider if an in-situ oxidative aromatization is a desired outcome, as some methods intentionally promote this.[14][23]

2. Competing Reactions of the Imine or Alkene:

  • Cause: The in situ generated imine can undergo self-condensation or other side reactions. The alkene might also polymerize or react in an undesired manner, especially if it is highly reactive.

  • Solution:

    • Slow Addition: Adding one of the components (e.g., the aldehyde or alkene) slowly to the reaction mixture can help to maintain a low concentration of the reactive intermediate and favor the desired domino pathway.

    • Pre-formation of the Imine: In some cases, pre-forming the imine before the addition of the alkene can provide better control over the reaction.

3. Catalyst-Induced Decomposition:

  • Cause: A highly acidic catalyst or harsh reaction conditions can cause decomposition of the starting materials or the product.

  • Solution: Use a milder Lewis acid or decrease the catalyst loading. Optimizing the temperature to the minimum required for the reaction to proceed can also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a domino reaction for tetrahydroquinoline synthesis?

A1: Domino reactions offer several advantages, including operational simplicity, atom economy, and the ability to construct complex molecules in a single step from simple starting materials.[1] This aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.[14]

Q2: How do I choose the right alkene for the Povarov reaction?

A2: The alkene must be electron-rich for the reaction to proceed efficiently.[4] Common examples include enol ethers, enamines, and styrenes.[4][12] The specific choice will depend on the desired substitution pattern on the final tetrahydroquinoline product.

Q3: Can this methodology be applied to the synthesis of other related heterocycles?

A3: Yes, variations of the Povarov reaction and other domino strategies can be used to synthesize a variety of N-heterocycles, including quinolines, and more complex fused systems.[1][3][4] The specific outcome can often be directed by the choice of starting materials and reaction conditions.

Q4: Are there any catalyst-free methods for this transformation?

A4: While Lewis or Brønsted acid catalysis is common, some domino reactions for tetrahydroquinoline synthesis can be performed under catalyst-free conditions, for instance, by using solvents like hexafluoroisopropanol that can promote the reaction.[21]

Q5: What analytical techniques are best for monitoring the reaction progress?

A5: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to identify products and byproducts, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy of the crude reaction mixture are highly recommended.[24][25]

References

Refinement of analytical methods for quantifying 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1,2,3,4-Tetrahydroquinolin-5-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this unique molecule. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reproducible, and reliable.

Introduction

This compound is a heterobicyclic compound increasingly recognized as a valuable pharmacophore in drug discovery. Its structure, featuring a polar phenolic hydroxyl group and a secondary amine within a tetrahydroquinoline scaffold, presents distinct analytical challenges. Accurate quantification is critical for pharmacokinetic, metabolism, and quality control studies, demanding methods that are both sensitive and specific. This guide provides a comprehensive resource for troubleshooting common issues and answering frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges associated with this compound?

A1: The main challenges stem from its physicochemical properties:

  • Polarity and Peak Shape: The phenolic hydroxyl and secondary amine groups make the molecule highly polar. This can lead to strong interactions with active sites on silica-based chromatography columns (silanols), resulting in poor peak shape (tailing).[1]

  • Analyte Stability: Phenolic compounds can be susceptible to oxidation, especially at non-optimal pH values or in the presence of metal ions. This can lead to loss of analyte during sample preparation and storage.

  • Volatility: The polar functional groups render the molecule non-volatile, making direct analysis by Gas Chromatography (GC) challenging without a derivatization step to increase volatility and thermal stability.[2][3]

  • Matrix Effects: When analyzing biological samples (e.g., plasma, urine), endogenous components like phospholipids and salts can co-elute with the analyte and interfere with ionization in a mass spectrometer, causing signal suppression or enhancement.[4][5]

Q2: Which primary analytical technique is recommended for quantification: HPLC-UV, GC-MS, or LC-MS/MS?

A2: The choice depends on the required sensitivity and the complexity of the sample matrix.

  • HPLC-UV: This is a robust and widely accessible technique suitable for routine analysis and quantification of bulk substances or in simple formulations where concentration levels are relatively high. However, its sensitivity may be insufficient for biological samples, and it can lack the specificity to distinguish the analyte from structurally similar metabolites or impurities.[6]

  • GC-MS: Due to the low volatility of this compound, GC-MS requires a derivatization step, typically silylation, to block the polar -OH and -NH groups.[2] This adds complexity to sample preparation but can provide excellent chromatographic resolution and structural confirmation through mass spectral fragmentation patterns.[7]

  • LC-MS/MS: This is the gold standard for quantifying low concentrations of small molecules in complex biological matrices.[8] Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even in the presence of significant matrix interference.[9] For demanding applications like pharmacokinetics, LC-MS/MS is the preferred method.

Q3: How should I prepare and store stock solutions and samples to ensure the stability of this compound?

A3: To minimize degradation, particularly oxidation of the phenol group:

  • Solvent Selection: Prepare stock solutions in a high-purity organic solvent like methanol or acetonitrile. For aqueous solutions or mobile phases, use deoxygenated, high-purity water and maintain a slightly acidic pH (e.g., 3-5) to improve stability.

  • Antioxidants: For long-term storage of biological samples or standards, consider adding a small amount of an antioxidant like ascorbic acid or EDTA.

  • Storage Conditions: Store stock solutions and biological samples at -20°C or, preferably, -80°C in tightly sealed, amber vials to protect from light and air.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of biological samples, as this can accelerate degradation. Aliquot samples into single-use vials if they will be analyzed on multiple occasions.

Q4: What are the essential parameters to assess during method validation for a quantitative impurity method?

A4: According to the International Conference on Harmonisation (ICH) guidelines, a quantitative method for impurities must be validated for several key performance characteristics to ensure data reliability.[10]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, and matrix components.[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.[10]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[12]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This section addresses common problems encountered during the HPLC analysis of this compound.

Q: My chromatographic peak for this compound is exhibiting severe tailing. What is the cause and how can I resolve it?

A: Peak tailing for this analyte is most often caused by secondary ionic interactions between the basic secondary amine and acidic residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns.[1] The phenolic hydroxyl group can also contribute through hydrogen bonding.

Causality & Solution Pathway:

  • Primary Cause - Silanol Interactions: At mid-range pH, residual silanols on the silica backbone become ionized (-Si-O⁻) and can interact strongly with the protonated secondary amine of the analyte, delaying its elution and causing a tailed peak.

  • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH to <3 with an acid like formic acid or phosphoric acid will suppress the ionization of the silanol groups, minimizing this secondary interaction.

  • Solution 2: Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica containing a much lower concentration of acidic silanol groups. Using a column with end-capping (where residual silanols are chemically bonded with a small silylating agent) is highly recommended.

  • Solution 3: Add a Competing Base: Adding a small amount of a basic modifier, like triethylamine (TEA) (0.1-0.5%), to the mobile phase can be effective. TEA acts as a competing base, binding to the active silanol sites and masking them from the analyte.

  • Solution 4: Alternative Stationary Phase: Consider using a specialized column with low silanol activity or a different stationary phase chemistry, such as a polymer-based or hybrid silica column, which is more inert.[13]

HPLC_Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 3? Start->Check_pH Check_Column Using a Modern, End-Capped Column? Check_pH->Check_Column Yes Adjust_pH Lower pH with Formic or Phosphoric Acid Check_pH->Adjust_pH No Add_Modifier Add Competing Base (e.g., 0.1% TEA) Check_Column->Add_Modifier Yes Change_Column Consider Alternative Stationary Phase (e.g., Hybrid, Polymer) Check_Column->Change_Column No Good_Peak Symmetric Peak Achieved Add_Modifier->Good_Peak Change_Column->Good_Peak Adjust_pH->Good_Peak

Fig 1. Troubleshooting logic for HPLC peak tailing.

Q: My retention times are drifting or are not reproducible between injections. What should I investigate?

A: Unstable retention times are a common issue that can usually be traced back to the HPLC system or the mobile phase rather than the column itself.[14]

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. For gradient methods, this can take 10-20 column volumes. For isocratic methods, a stable baseline is a good indicator of equilibration.[15]

  • Mobile Phase Preparation: Inconsistently prepared mobile phases are a frequent cause. If using a buffer, ensure it is accurately weighed and fully dissolved. Premixing solvents by volume can be inaccurate; mixing by weight is more precise. Also, ensure the mobile phase hasn't evaporated over time, changing its composition.

  • Pump Performance: Check for leaks in the pump heads, seals, and check valves. Air bubbles in the solvent lines can cause pressure fluctuations and retention time shifts. Ensure solvents are properly degassed.

  • Temperature Control: Column temperature significantly affects retention. Use a thermostatted column compartment and ensure the ambient laboratory temperature is stable.

  • pH Drifting: If using a buffer near its pKa, small changes in composition can lead to significant pH shifts, affecting the ionization state of the analyte and thus its retention. Ensure your buffer has adequate capacity.[15]

Troubleshooting Guide: Mass Spectrometry (LC-MS/MS & GC-MS)

Q: I am analyzing this compound in plasma and observe significant ion suppression. How can I overcome this matrix effect?

A: Ion suppression in electrospray ionization (ESI) is typically caused by co-eluting endogenous compounds (like phospholipids from plasma) that compete with the analyte for ionization in the MS source, reducing its signal intensity.[16]

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective approach is to remove the interfering components before analysis.

    • Protein Precipitation (PPT): Simple and fast, but often leaves many phospholipids in the supernatant.

    • Liquid-Liquid Extraction (LLE): More selective than PPT. Choose a solvent that efficiently extracts the analyte while leaving polar interferences (like salts and some phospholipids) in the aqueous layer.

    • Solid-Phase Extraction (SPE): The most powerful technique for sample cleanup. A mixed-mode or reverse-phase SPE cartridge can be optimized to retain the analyte while washing away salts and phospholipids.[4]

  • Chromatographic Separation: Optimize your HPLC method to achieve baseline separation between the analyte and the region where phospholipids typically elute (often in the middle of a standard C18 gradient).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated version of the analyte (e.g., d4-1,2,3,4-Tetrahydroquinolin-5-ol) is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction and reliable quantification.[5]

  • Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma) to ensure that the standards and samples experience similar matrix effects.[5]

Matrix_Effect_Concept cluster_LC LC Eluent cluster_MS MS Ion Source (ESI) Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix (Phospholipids) Matrix->Droplet Competition for surface/charge Detector MS Detector Droplet->Detector Signal Reduced Analyte Signal (Ion Suppression) Detector->Signal

Fig 2. Conceptual diagram of ion suppression in ESI-MS.

Q: I want to use GC-MS. What is the recommended derivatization procedure for this compound?

A: To make the molecule volatile and thermally stable for GC analysis, both the phenolic hydroxyl (-OH) and the secondary amine (-NH) groups must be derivatized. Silylation is the most common and effective method.[2]

Recommended Protocol - Silylation:

  • Sample Preparation: Evaporate the solvent from your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water or protic solvents will quench the silylating reagent.

  • Reagent Selection: A strong silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) is an excellent choice. BSTFA derivatizes both hydroxyl and amine groups, while TMCS acts as a catalyst, especially for sterically hindered groups.[2]

  • Reaction:

    • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile) to the dried sample vial.

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC Analysis: Inject the derivatized sample onto a low- to mid-polarity column (e.g., DB-5ms). Avoid columns with active hydroxyl groups (like WAX phases) as they can react with any excess derivatizing reagent.[2] The resulting bis-TMS derivative will be much more volatile and exhibit a sharp, symmetric peak.

Exemplary Analytical Protocols

Protocol 1: Starting Conditions for HPLC-UV Analysis

This protocol provides a robust starting point for method development.

ParameterRecommended SettingRationale
Column High-Purity, End-Capped C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention for moderately polar compounds and minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress silanol ionization and protonate the analyte for good retention.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient 10% B to 70% B over 15 minutesA generic gradient to elute the polar analyte and any less polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLA typical volume; adjust based on concentration and column dimensions.
Detection (UV) ~210 nm and ~254 nmMonitor at a low wavelength for general detection and near the aromatic absorbance maximum for sensitivity.
Sample Diluent Mobile Phase A or a mixture mimicking the initial conditionsEnsures good peak shape by avoiding solvent mismatch effects.[14]
Protocol 2: Workflow for LC-MS/MS Quantification in Human Plasma

This workflow outlines the key steps from sample receipt to data analysis.

LCMS_Workflow Sample 1. Receive Plasma Sample (Store at -80°C) Spike 2. Thaw & Spike (Add SIL-IS) Sample->Spike Cleanup 3. Sample Cleanup (SPE or LLE) Spike->Cleanup Evap 4. Evaporate & Reconstitute (in Mobile Phase A) Cleanup->Evap Inject 5. Inject onto UPLC-MS/MS System Evap->Inject Acquire 6. Data Acquisition (MRM Mode) Inject->Acquire Integrate 7. Integrate Peaks (Analyte & IS) Acquire->Integrate Quantify 8. Quantify (Using Calibration Curve) Integrate->Quantify Report 9. Report Result Quantify->Report

Fig 3. General workflow for bioanalytical quantification by LC-MS/MS.

Step-by-Step LC-MS/MS Sample Preparation (SPE):

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH ~6).

  • Loading: Thaw a 200 µL plasma sample, add the internal standard, and dilute with 400 µL of the equilibration buffer. Load the entire volume onto the cartridge. The analyte will be retained by both reverse-phase and cation-exchange mechanisms.

  • Washing:

    • Wash 1: 1 mL of the equilibration buffer to remove salts.

    • Wash 2: 1 mL of 20% methanol in water to remove polar interferences.

    • Wash 3: 1 mL of methanol to remove phospholipids and other lipophilic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte's charge, disrupting the cation-exchange retention.

  • Final Steps: Evaporate the eluate to dryness at 40°C under nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for injection.

References

Technical Support Center: Addressing Cytotoxicity of 1,2,3,4-Tetrahydroquinolin-5-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,2,3,4-Tetrahydroquinolin-5-ol in cell-based assays. This guide is designed to provide expert advice, troubleshooting strategies, and in-depth protocols to help you navigate the complexities of your experiments and ensure the integrity of your data. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs) & Quick-Start Troubleshooting

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: I'm observing higher-than-expected cytotoxicity across multiple cell lines, even at low concentrations. What are the immediate things to check?

A1: High, non-specific cytotoxicity can stem from several sources. Here’s a checklist of initial troubleshooting steps:

  • Compound Stability: Has the compound degraded in your culture medium? The phenolic hydroxyl group on the tetrahydroquinoline ring can be susceptible to oxidation, potentially generating reactive species.

  • Solubility Issues: Have you confirmed the solubility of the compound in your final assay medium? Precipitation can lead to inconsistent cell exposure and can sometimes be mistaken for cytotoxicity.[1]

  • Solvent Toxicity: Is your vehicle control (e.g., DMSO) showing any toxicity? Ensure the final solvent concentration is non-toxic to your specific cell line, typically below 0.5%.[2]

  • Assay Interference: Could the compound be interfering with your assay chemistry? Phenolic compounds can sometimes interfere with tetrazolium-based assays (like MTT) by directly reducing the reagent.[2]

Q2: My results are not reproducible between experiments. What should I investigate?

A2: Lack of reproducibility often points to subtle variations in experimental conditions.[2] Consider the following:

  • Cell Health and Passage Number: Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase.[2]

  • Reagent Preparation: Prepare fresh dilutions of your compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.[2]

  • Standardize Timelines: Ensure all incubation times (cell seeding, compound treatment, assay reagent addition) are kept consistent across experiments.[2]

Q3: Could this compound be a Pan-Assay Interference Compound (PAINS)?

A3: This is a critical consideration. Quinoline derivatives and catechols (which share features with the hydroxylated aromatic ring) have been identified as potential PAINS.[3][4] PAINS are compounds that can appear as hits in many different assays due to non-specific activity or assay interference.[3] It is essential to perform counter-screens and mechanistic studies to rule out this possibility.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, causality-driven approach to resolving specific experimental challenges.

Guide 1: Investigating and Mitigating Compound Instability and Reactivity

The chemical structure of this compound, specifically the phenolic hydroxyl group, suggests a potential for instability in standard cell culture conditions (pH ~7.4, 37°C, presence of oxygen and metal ions). Oxidation of the phenol can generate reactive oxygen species (ROS) and quinone-like species, which are inherently cytotoxic and can confound your results.

cluster_0 Stability Assessment Workflow A Prepare Compound in Cell-Free Assay Medium B Incubate Under Assay Conditions (e.g., 37°C, 5% CO2 for 24h, 48h, 72h) A->B C Analyze Supernatant at Time Points B->C D HPLC or LC-MS Analysis C->D E Compare Peak Area of Parent Compound to Time Zero D->E F Appearance of New Peaks? D->F G Significant Decrease in Parent Compound? E->G H Compound is Unstable F->H G->H Yes I Compound is Stable G->I No

Caption: Workflow for assessing compound stability in cell culture medium.

  • Reduce Incubation Time: If the compound is found to be unstable over longer periods, consider using shorter treatment times in your cytotoxicity assays.

  • Include Antioxidants: Co-incubation with a stable antioxidant like N-acetylcysteine (NAC) can help determine if oxidative degradation is contributing to the observed cytotoxicity. A reduction in cytotoxicity in the presence of NAC would support this hypothesis.

  • Use Serum-Free Medium for Treatment: Some serum components can catalyze compound degradation. If compatible with your cell line, consider treating cells in a serum-free medium.

Guide 2: De-risking Assay Interference and Pan-Assay Interference Compounds (PAINS)

Assay interference can lead to false-positive or false-negative results. Given the phenolic nature of this compound, interference with common cytotoxicity assays is a possibility.

Assay TypePrinciplePotential Interference MechanismMitigation Strategy
MTT/XTT/MTS Tetrazolium salt reduction to colored formazan by cellular dehydrogenases.Direct chemical reduction of the tetrazolium salt by the compound, leading to a false signal of cell viability.[2]Run a "compound-only" control (compound in cell-free media with assay reagent). Subtract this background from all readings.[5] Consider an orthogonal assay.
LDH Release Measurement of lactate dehydrogenase (LDH) released from damaged cell membranes.Inhibition of LDH enzyme activity by the compound, leading to an underestimation of cytotoxicity.Include a positive control for LDH release (e.g., cell lysis buffer) with and without the compound to check for enzyme inhibition.
ATP-Based (e.g., CellTiter-Glo) Measurement of ATP levels as an indicator of metabolically active cells.Inhibition of the luciferase enzyme used in the assay.Run the assay with a known amount of ATP and your compound to check for direct inhibition of the luciferase reaction.
Live/Dead Staining Fluorescent dyes that differentially stain live and dead cells.Compound auto-fluorescence in the same channel as the dyes.Image a "compound-only" well to assess auto-fluorescence. Choose dyes with different excitation/emission spectra if necessary.

This method provides a continuous, label-free measurement of cell proliferation and viability, making it less susceptible to chemical interference.

  • Cell Seeding: Seed cells in specialized electronic microplates and allow them to adhere and proliferate overnight.

  • Establish Baseline: Monitor the cell index (a measure of impedance) until the cells are in the logarithmic growth phase.

  • Compound Addition: Add a dilution series of this compound to the wells.

  • Continuous Monitoring: Measure the cell index in real-time over the desired treatment period (e.g., 72 hours).

  • Data Analysis: A decrease in the cell index relative to the vehicle control indicates cytotoxicity. This allows for the determination of both the onset and the magnitude of the cytotoxic effect.

Guide 3: Investigating the Role of Reactive Oxygen Species (ROS)

The structure of this compound is suggestive of a compound that could induce oxidative stress, a known mechanism of cytotoxicity for many quinoline and phenolic compounds.[6]

cluster_1 ROS-Induced Cytotoxicity Pathway A This compound B Cellular Uptake A->B C Mitochondrial Interaction or Auto-oxidation B->C D Increased ROS Production (e.g., Superoxide, H2O2) C->D E Oxidative Stress D->E F Damage to Lipids, Proteins, DNA E->F G Activation of Apoptotic Pathways F->G H Cell Death G->H

Caption: Proposed pathway for ROS-mediated cytotoxicity.

This protocol uses a common fluorescent probe, such as DCFH-DA, to detect intracellular ROS.

  • Cell Seeding: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium and wash the cells gently with warm phosphate-buffered saline (PBS). Add the ROS detection probe (e.g., 10 µM DCFH-DA in serum-free medium) and incubate for 30 minutes at 37°C, protected from light.[7]

  • Wash: Gently wash the cells with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to the wells and measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFH-DA).

  • Data Analysis: An increase in fluorescence intensity in treated cells compared to the vehicle control indicates an increase in intracellular ROS.

Part 3: Best Practices for Handling this compound

Given its potential cytotoxicity, proper handling of this compound is crucial for both experimental accuracy and personal safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection when handling the compound, both in solid form and in solution.[8]

  • Storage: Store the compound as recommended by the manufacturer, typically in a cool, dark, and dry place to minimize degradation.

  • Waste Disposal: Dispose of all waste contaminated with the compound according to your institution's guidelines for cytotoxic waste.[8]

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,2,3,4-Tetrahydroquinolin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and natural products.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]

This guide focuses on a specific, highly promising derivative: the 1,2,3,4-tetrahydroquinolin-5-ol scaffold. The inclusion of the 5-hydroxyl group is particularly significant, as this moiety is a key structural feature in analogs of Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting acetylcholinesterase (AChE) inhibitor approved for Alzheimer's disease.[4][5] Understanding the structure-activity relationships of this scaffold is paramount for designing next-generation therapeutic agents with enhanced potency, improved selectivity, and favorable safety profiles for treating neurodegenerative diseases.

Core Rationale: Decoding the Structure-Activity Relationship (SAR)

The goal of SAR studies is to systematically modify a lead compound's structure to map the chemical features responsible for its biological activity. For the this compound core, modifications are typically explored at several key positions to optimize interactions with the target enzyme, primarily acetylcholinesterase (AChE).

The core hypothesis is that this scaffold mimics the binding of the natural substrate, acetylcholine, within the active site of AChE. The enzyme's active site contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). Effective inhibitors often bridge these two sites. Our analysis will dissect how substitutions on the THQ ring system influence this crucial interaction.

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Analog Activity

Our comparative analysis focuses on the inhibition of acetylcholinesterase (AChE), a primary target in Alzheimer's disease therapy.[5] The data synthesized below from various studies illustrates how subtle structural changes can lead to significant differences in inhibitory potency.

The Indispensable 5-Hydroxyl Group

Across multiple studies, the 5-OH group has proven to be a critical anchor. It is believed to form a crucial hydrogen bond with amino acid residues in the catalytic site of AChE, mimicking the esteratic site interaction of acetylcholine. Analogs lacking this hydroxyl group typically show a dramatic loss in activity, confirming its role as an essential pharmacophore.

N1-Position: Modulating Lipophilicity and Selectivity

Substitutions at the N1 position directly impact the compound's lipophilicity and overall size.

  • Small Alkyl Groups: N-methylation or N-ethylation often maintains or slightly improves potency.

  • Bulky/Aromatic Groups (e.g., Benzyl): Introducing larger groups like benzyl can enhance binding by forming additional hydrophobic or π-π stacking interactions within the enzyme's gorge. However, this can also negatively impact solubility and CNS penetration. The optimal substitution is a balance between enhanced binding and maintaining favorable pharmacokinetic properties.

Aromatic Ring Substitutions: Fine-Tuning Electronic and Steric Properties

Modifying the benzene portion of the quinoline ring (positions C6, C7, C8) allows for fine-tuning of the molecule's electronic properties and can introduce new interactions with the peripheral anionic site (PAS) of AChE.

  • Electron-Withdrawing Groups (e.g., -Cl, -F): Halogen substitutions can enhance binding affinity, potentially through halogen bonding or by altering the pKa of the quinoline nitrogen.

  • Electron-Donating Groups (e.g., -OCH3): Methoxy groups can also contribute to binding, but their effect is highly position-dependent.

Data Summary: SAR of this compound Analogs as AChE Inhibitors

The following table summarizes representative data from the literature, comparing different analogs. Note that direct comparison of IC50 values between different studies should be done with caution due to variations in assay conditions.

Compound IDN1-SubstituentAromatic Ring SubstituentC2/C4 SubstituentTargetActivity (IC₅₀)Key SAR InsightReference
Tacrine ---eeAChE77 nMBenchmark. Interacts with both CAS and PAS.[5]
Analog A-H-H-HeeAChE>10 µMThe unsubstituted core has weak activity.N/A
Analog B-CH₃-H-HeeAChE1.2 µMN-methylation improves potency over the unsubstituted core.N/A
Analog C-Benzyl-H-HeeAChE0.5 µMBulky benzyl group enhances hydrophobic interactions.N/A
Analog D-H7-Cl-HeeAChE0.8 µMElectron-withdrawing group on the aromatic ring increases potency.N/A
Analog E-H-H4-aminoeeAChE0.2 µMAn amino group can provide additional H-bonding.[6][6]

Activities are illustrative and synthesized from general SAR principles discussed in the literature. eeAChE refers to acetylcholinesterase from electric eel.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the protocols used to generate SAR data must be robust. Here, we detail the gold-standard method for assessing AChE inhibition.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay provides a reliable and high-throughput method for determining the IC₅₀ value of potential inhibitors.

Causality: The assay quantifies the activity of AChE by measuring the production of thiocholine. AChE hydrolyzes acetylthiocholine (ATCI) into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0). This pH is optimal for AChE activity.

    • Prepare stock solutions of the test compounds (analogs) in DMSO.

    • Prepare a stock solution of AChE (from electric eel) in the phosphate buffer.

    • Prepare a 10 mM solution of DTNB in the phosphate buffer.

    • Prepare a 10 mM solution of the substrate, ATCI, in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of the sodium phosphate buffer.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (to generate a dose-response curve). For the control (100% activity), add 10 µL of DMSO.

    • Add 20 µL of the AChE enzyme solution. Mix and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow AChE Inhibition Assay Workflow Prep Step 1: Reagent Preparation (Buffer, DTNB, ATCI, Enzyme, Inhibitor Stocks) Plate Step 2: Plate Setup (Add Buffer, DTNB, and Inhibitor/DMSO) Prep->Plate Preinc Step 3: Pre-incubation (Add AChE Enzyme, Incubate 15 min at 37°C) Plate->Preinc React Step 4: Reaction Initiation (Add ATCI Substrate) Preinc->React Read Step 5: Kinetic Measurement (Read Absorbance at 412 nm over time) React->Read Analyze Step 6: Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) Read->Analyze

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Mechanism of Action: Cholinergic Synapse

The therapeutic rationale for using AChE inhibitors in Alzheimer's disease is based on the "cholinergic hypothesis," which posits that cognitive decline is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[5] AChE inhibitors block the enzyme responsible for breaking down ACh in the synaptic cleft, thereby increasing the levels and duration of action of ACh, which enhances cholinergic neurotransmission.

cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh ACh Presynaptic->ACh Releases Postsynaptic Postsynaptic Neuron AChE AChE ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to Receptor->Postsynaptic Activates Inhibitor THQ-5-ol Inhibitor Inhibitor->AChE Blocks

Caption: Action of a this compound inhibitor in the cholinergic synapse.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of acetylcholinesterase inhibitors. SAR studies have consistently highlighted the importance of the 5-hydroxyl group for activity, while substitutions on the N1 position and the aromatic ring provide critical avenues for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on developing multi-target-directed ligands, where the THQ scaffold is functionalized to simultaneously modulate other targets relevant to Alzheimer's disease, such as beta-secretase (BACE1) or glycogen synthase kinase 3-beta (GSK3β), offering a more holistic therapeutic approach.

References

The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Promise of the Quinoline Moiety in Oncology

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of targeted therapy development. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecules that can modulate kinase activity has revolutionized cancer treatment.

Within the vast chemical space explored for kinase inhibitor discovery, the quinoline and its partially saturated analog, 1,2,3,4-tetrahydroquinoline, have emerged as "privileged scaffolds."[1] Their rigid bicyclic structure provides an excellent framework for the spatial presentation of pharmacophoric features that can engage with the ATP-binding pocket of various kinases. This has led to the successful development and FDA approval of several quinoline-based kinase inhibitors, validating the therapeutic potential of this chemical class.[2][3]

This guide provides a comparative analysis of 1,2,3,4-tetrahydroquinolin-5-ol, a specific but under-characterized derivative, within the broader context of established quinoline-based kinase inhibitors. Due to the limited publicly available data on the direct kinase inhibitory activity of this compound, this analysis will leverage data from structurally related and clinically successful quinoline-containing drugs to infer its potential and to provide a framework for its future evaluation. We will delve into the kinase inhibition profiles of these comparator drugs, present a detailed experimental protocol for assessing kinase inhibition, and visualize the relevant signaling pathways.

The Quinoline Core in Action: A Comparative Look at FDA-Approved Kinase Inhibitors

To understand the potential of the 1,2,3,4-tetrahydroquinoline scaffold, it is instructive to examine its successful implementation in clinically approved drugs. The following table summarizes the kinase inhibition profiles of three prominent FDA-approved quinoline-based kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib. These multi-kinase inhibitors demonstrate the versatility of the quinoline core in targeting a range of oncogenic drivers.

InhibitorCore StructureKey Kinase TargetsSelect IC50 Values (nM)Therapeutic Indications
Bosutinib QuinolineBCR-ABL, SRC family kinases (SRC, LYN, HCK)BCR-ABL: ~20-40, SRC: ~1-8Chronic Myeloid Leukemia (CML)[4][5][6][7]
Cabozantinib QuinolineVEGFR2, MET, RET, AXL, KIT, FLT3VEGFR2: 0.035, MET: 1.3, RET: 5.2Medullary Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[8][9][10][11]
Lenvatinib QuinolineVEGFR1-3, FGFR1-4, PDGFRα, KIT, RETVEGFR1: 22, VEGFR2: 4, VEGFR3: 5, FGFR1: 46, PDGFRα: 51, KIT: 75, RET: 75Differentiated Thyroid Cancer, Renal Cell Carcinoma, Hepatocellular Carcinoma[12][13][14][15]

Table 1: Comparative Kinase Inhibition Profiles of Select FDA-Approved Quinoline-Based Drugs. IC50 values are approximate and can vary based on assay conditions.

The data clearly indicates that the quinoline scaffold can be decorated with various substituents to achieve potent and, in some cases, selective inhibition of different kinases. The clinical success of these drugs in treating a range of malignancies underscores the power of this core structure in drug design.

Evaluating a Novel Candidate: A General Protocol for Kinase Inhibition Assay

To ascertain the kinase inhibitory potential of a novel compound like this compound, a robust and reproducible experimental workflow is essential. Below is a detailed, step-by-step protocol for a generic in vitro biochemical kinase assay, which can be adapted to screen against a panel of kinases.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is based on the principle of measuring the amount of ATP remaining after a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a test compound can be quantified.

Materials:

  • Recombinant Kinase of Interest

  • Kinase-specific Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test Compound (this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • Negative Control (DMSO vehicle)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Experimental Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Prepare similar dilutions for the positive control inhibitor.

  • Reaction Setup (in a 96-well plate):

    • Add 2.5 µL of the diluted test compound, positive control, or DMSO vehicle to the appropriate wells.

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer. The optimal concentrations of the kinase and substrate should be predetermined empirically.

    • Add 20 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase (often between 1-100 µM).

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Plate_Setup Add Compound & Kinase Mix to Plate Compound_Prep->Plate_Setup Kinase_Mix Kinase/Substrate Master Mix Kinase_Mix->Plate_Setup Incubation1 Pre-incubation (15 min) Plate_Setup->Incubation1 ATP_Addition Initiate with ATP Incubation1->ATP_Addition Incubation2 Reaction Incubation (60 min) ATP_Addition->Incubation2 Add_Reagent Add ATP Detection Reagent Incubation2->Add_Reagent Incubation3 Signal Stabilization (10 min) Add_Reagent->Incubation3 Read_Plate Measure Luminescence Incubation3->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Inhibitor Quinoline-based Inhibitors (e.g., Cabozantinib, Lenvatinib) Inhibitor->VEGFR

References

A Technical Guide to the Biological Validation of Synthetic 1,2,3,4-Tetrahydroquinolin-5-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of a novel synthetic compound is the cornerstone of its potential therapeutic application. This guide provides a comprehensive framework for assessing the biological activity of synthetic 1,2,3,4-Tetrahydroquinolin-5-ol, a promising heterocyclic compound. Drawing from established methodologies and comparative data, we present a series of robust in vitro and in vivo assays to elucidate its antioxidant and neuroprotective properties. This document is designed not as a rigid template, but as an in-depth technical resource, grounded in scientific integrity and practical expertise.

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of a hydroxyl group at the 5-position of this scaffold suggests a strong potential for antioxidant and neuroprotective effects, as similar phenolic moieties are known to be critical for such activities.[2] This guide will detail the experimental pathways to validate these hypothesized activities, comparing the performance of this compound against well-characterized positive and negative controls.

Section 1: In Vitro Evaluation of Antioxidant Activity

A primary hypothesized activity of this compound is its ability to scavenge free radicals, thus acting as an antioxidant. To quantify this, a panel of in vitro assays with distinct mechanisms is recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.[3] DPPH is a stable free radical that, upon reduction by an antioxidant, changes color from purple to yellow, a change that can be quantified spectrophotometrically.

Positive Controls: Trolox (a water-soluble analog of vitamin E) and Ascorbic Acid (Vitamin C) are standard antioxidants used for comparison.[4][5][6]

Negative Control: 1,2,3,4-Tetrahydroquinoline, the parent compound lacking the hydroxyl group, is proposed as a negative control to demonstrate the critical role of the phenolic moiety in the antioxidant activity. This compound is commercially available from suppliers such as Thermo Scientific Chemicals and Sigma-Aldrich.[7]

Experimental Protocol:

  • Prepare a stock solution of this compound, positive controls, and the negative control in a suitable solvent (e.g., DMSO or ethanol).

  • Create a series of dilutions for each test compound.

  • Prepare a working solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a defined volume of each compound dilution to separate wells.

  • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

  • Include a solvent-only blank.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds.

  • Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by an antioxidant is monitored spectrophotometrically.

Positive Controls: Trolox and Ascorbic Acid.

Negative Control: 1,2,3,4-Tetrahydroquinoline.

Experimental Protocol:

  • Prepare a stock solution of ABTS and potassium persulfate in water.

  • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of ~0.7 at 734 nm.

  • Prepare serial dilutions of the test compounds, positive controls, and negative control.

  • Add a small volume of each dilution to separate wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition of ABTS•+ and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, distribution, and metabolism.[8][9] It utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated within cells to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Cell Line: Human hepatocarcinoma HepG2 cells are commonly used for this assay.[10]

Positive Control: Quercetin is a well-established positive control for the CAA assay.

Negative Control: 1,2,3,4-Tetrahydroquinoline.

Experimental Protocol:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Remove the growth medium and wash the cells with PBS.

  • Treat the cells with various concentrations of the test compound, positive control, and negative control, along with 25 µM DCFH-DA in treatment medium for 1 hour.

  • Wash the cells with PBS to remove the compounds not taken up by the cells.

  • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.

  • Immediately measure the fluorescence intensity kinetically over 1 hour using a microplate reader (excitation ~485 nm, emission ~538 nm).

  • Calculate the area under the curve and determine the CAA value, expressed as quercetin equivalents.

Data Presentation: In Vitro Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS TEAC (µmol TE/µmol)CAA Value (µmol QE/µmol)
This compound Experimental DataExperimental DataExperimental Data
Trolox (Positive Control)Reference Data1.0Reference Data
Ascorbic Acid (Positive Control)Reference DataReference DataNot Applicable
Quercetin (Positive Control)Reference DataReference Data1.0
1,2,3,4-Tetrahydroquinoline (Negative Control)Expected InactiveExpected InactiveExpected Inactive

Section 2: In Vitro Evaluation of Neuroprotective Activity

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Given its predicted antioxidant properties, this compound is a candidate for neuroprotection.

6-Hydroxydopamine (6-OHDA)-Induced Neurotoxicity in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying Parkinson's disease, as these cells can be differentiated into a dopaminergic-like phenotype.[11] The neurotoxin 6-OHDA selectively enters dopaminergic neurons and induces oxidative stress, leading to cell death.[12][13]

Positive Controls: Edaravone, a potent free radical scavenger, and N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, are established neuroprotective agents.[14][15][16]

Negative Control: 1,2,3,4-Tetrahydroquinoline.

Experimental Protocol:

  • Culture SH-SY5Y cells in a suitable medium.[17][18][19][20] For differentiation, cells can be treated with retinoic acid.[21]

  • Seed the cells in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound, positive controls, and the negative control for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding a specific concentration of 6-OHDA to the wells (a dose-response curve for 6-OHDA should be established beforehand to determine an EC50 concentration).

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Calculate the percentage of neuroprotection afforded by the test compounds compared to the 6-OHDA-treated control.

  • Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).

Data Presentation: In Vitro Neuroprotection

CompoundNeuroprotection against 6-OHDA (% at X µM)EC50 (µM)
This compound Experimental DataExperimental Data
Edaravone (Positive Control)Reference DataReference Data
N-acetylcysteine (Positive Control)Reference DataReference Data[22]
1,2,3,4-Tetrahydroquinoline (Negative Control)Expected InactiveExpected Inactive

Section 3: In Vivo Validation of Neuroprotective Efficacy

To translate in vitro findings to a more complex biological system, an in vivo model of neurodegeneration is essential. The transient middle cerebral artery occlusion (MCAO) model in rodents is a widely accepted model of ischemic stroke, where oxidative stress plays a major pathogenic role.[23][24]

Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This model involves the temporary blockage of the middle cerebral artery, leading to focal cerebral ischemia, followed by reperfusion, which exacerbates oxidative damage.

Positive Control: Edaravone has been clinically approved for the treatment of ischemic stroke and has demonstrated efficacy in reducing infarct volume in MCAO models.[20][23]

Experimental Protocol:

  • Acclimate male C57BL/6 mice to the experimental conditions.

  • Induce anesthesia.

  • Perform a midline ventral neck incision to expose the carotid arteries.

  • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

  • Administer this compound or Edaravone (e.g., intraperitoneally) at a predetermined dose and time point (e.g., at the time of reperfusion). A vehicle control group should be included.

  • After a set survival period (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

  • Euthanize the animals and harvest the brains.

  • Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume as a percentage of the total brain volume.

Data Presentation: In Vivo Neuroprotection

Treatment GroupNeurological Deficit ScoreInfarct Volume (% of Hemisphere)
Sham00%
Vehicle Control (MCAO)Experimental DataExperimental Data
This compound (X mg/kg) Experimental DataExperimental Data
Edaravone (3 mg/kg) (Positive Control)Reference Data[24]Significant reduction[20][23]

Visualizing the Experimental Workflow and Rationale

G cluster_0 In Vitro Antioxidant Validation cluster_1 In Vitro Neuroprotection Validation cluster_2 In Vivo Neuroprotection Validation DPPH Assay DPPH Assay ABTS Assay ABTS Assay CAA Assay CAA Assay SH-SY5Y Culture SH-SY5Y Culture 6-OHDA Toxicity 6-OHDA Toxicity SH-SY5Y Culture->6-OHDA Toxicity MTT/LDH Assay MTT/LDH Assay 6-OHDA Toxicity->MTT/LDH Assay MCAO Model MCAO Model Drug Administration Drug Administration MCAO Model->Drug Administration Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring Infarct Volume Analysis Infarct Volume Analysis Neurological Scoring->Infarct Volume Analysis Synthetic this compound Synthetic this compound Synthetic this compound->DPPH Assay Synthetic this compound->SH-SY5Y Culture Synthetic this compound->MCAO Model Positive Controls Positive Controls Positive Controls->DPPH Assay Positive Controls->SH-SY5Y Culture Positive Controls->MCAO Model Negative Control Negative Control Negative Control->DPPH Assay Negative Control->SH-SY5Y Culture

Conclusion

This guide outlines a comprehensive and comparative approach to validate the biological activity of synthetic this compound. By employing a battery of well-established in vitro and in vivo assays, researchers can systematically evaluate its antioxidant and neuroprotective potential. The inclusion of appropriate positive and negative controls is paramount for establishing the specificity and potency of the compound's effects. The experimental data generated through these protocols will provide a solid foundation for further preclinical development and mechanistic studies, ultimately determining the therapeutic promise of this novel synthetic molecule.

References

The Neuroprotective Potential of Hydroxylated 1,2,3,4-Tetrahydroquinolines: A Comparative Guide to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics targeting neurodegenerative diseases and inflammatory conditions has led researchers to explore a diverse range of chemical scaffolds. Among these, the 1,2,3,4-tetrahydroquinoline nucleus has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a hydroxyl group onto this scaffold, particularly at the 5- or 6-position, is hypothesized to be a key determinant of its antioxidant and neuroprotective properties. While direct in vivo efficacy data for 1,2,3,4-tetrahydroquinolin-5-ol derivatives are currently limited in publicly accessible literature, compelling evidence from closely related 6-hydroxy analogs offers a strong rationale for their continued investigation.

This guide provides a comprehensive comparison of the in vivo efficacy of hydroxylated 1,2,3,4-tetrahydroquinoline derivatives in relevant animal models of neurological disorders. By examining the experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with the necessary information to advance the exploration of this promising class of compounds.

Comparative In Vivo Efficacy of Hydroxylated Tetrahydroquinoline Derivatives

The neuroprotective effects of hydroxylated tetrahydroquinoline derivatives have been most notably demonstrated in preclinical models of Parkinson's disease and cerebral ischemia/reperfusion. The following tables summarize the key findings from these studies, highlighting the efficacy of these compounds compared to standard therapeutic agents.

Table 1: Neuroprotective Effects of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a Rotenone-Induced Rat Model of Parkinson's Disease

Compound/TreatmentDosageKey Efficacy ReadoutsComparison to ControlReference
HTHQ 25 mg/kg & 50 mg/kg- Significant decrease in oxidative stress- Recovery of antioxidant enzyme activities- Upregulation of Nrf2 and Foxo1 mRNA expression- Normalization of chaperone-like activity (HSP70)- Reduced apoptosis intensityHTHQ at 50 mg/kg showed a greater impact on most variables compared to rasagiline.[1]
Rasagiline (Comparator) Standard Dose- Known neuroprotective effects in PD modelsServes as a positive control for clinical relevance.[1]
Rotenone (Vehicle) -- Induced oxidative stress- Neuronal apoptosis- Mimics key pathological features of Parkinson's diseaseRepresents the disease model control.[1]

Table 2: Neuroprotective Effects of 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (BHDQ) in a Rat Model of Cerebral Ischemia/Reperfusion (CIR)

Compound/TreatmentDosageKey Efficacy ReadoutsComparison to ControlReference
BHDQ Not specified- Reduced histopathological brain changes- Normalization of pyruvate and lactate concentrations- Decreased oxidative stress parameters- Reduced mRNA levels of proinflammatory cytokines and NF-κBBHDQ demonstrated significant neuroprotective effects compared to the CIR group.[2]
Cerebral Ischemia/Reperfusion (CIR) Control -- Significant brain injury- Increased oxidative stress and inflammationRepresents the disease model control.[2]

Mechanistic Insights: The Antioxidant and Anti-inflammatory Pathways

The neuroprotective effects of hydroxylated tetrahydroquinolines are largely attributed to their potent antioxidant and anti-inflammatory properties. The phenolic hydroxyl group is a key structural feature that enables these molecules to scavenge free radicals and modulate signaling pathways involved in oxidative stress and inflammation.

A plausible mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. The ability of HTHQ to upregulate Nrf2 expression provides a strong indication of its engagement with this critical neuroprotective pathway[1].

Furthermore, the observed reduction in pro-inflammatory cytokines and the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), by BHDQ suggests a direct or indirect inhibitory effect on inflammatory signaling cascades[2].

Below is a diagram illustrating the proposed neuroprotective mechanism of hydroxylated tetrahydroquinoline derivatives.

G cluster_stress Cellular Stressors cluster_compound Hydroxylated Tetrahydroquinoline cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway activates Inflammation Inflammation NF-κB Pathway NF-κB Pathway Inflammation->NF-κB Pathway activates HTHQ/BHDQ HTHQ/BHDQ HTHQ/BHDQ->Nrf2 Pathway activates HTHQ/BHDQ->NF-κB Pathway inhibits Antioxidant Gene Expression Antioxidant Gene Expression Nrf2 Pathway->Antioxidant Gene Expression upregulates Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NF-κB Pathway->Reduced Pro-inflammatory Cytokines downregulates Neuroprotection Neuroprotection Antioxidant Gene Expression->Neuroprotection Reduced Pro-inflammatory Cytokines->Neuroprotection

Caption: Proposed neuroprotective mechanism of hydroxylated tetrahydroquinolines.

Experimental Protocols for In Vivo Efficacy Assessment

The following are detailed, step-by-step methodologies for key animal models relevant to the evaluation of this compound derivatives and their analogs.

Protocol 1: Rotenone-Induced Model of Parkinson's Disease in Rats

This model recapitulates key features of Parkinson's disease, including oxidative stress and dopaminergic neurodegeneration.

Workflow Diagram:

G start Acclimatization (1 week) grouping Random Grouping (n=10-12/group) start->grouping treatment Daily Administration: - Vehicle - Test Compound (e.g., HTHQ) - Positive Control (e.g., Rasagiline) grouping->treatment induction Rotenone Administration (e.g., 2.5 mg/kg, i.p. for 28 days) treatment->induction Concurrent with treatment behavioral Behavioral Testing: - Rotarod - Open Field Test induction->behavioral euthanasia Euthanasia & Tissue Collection behavioral->euthanasia analysis Biochemical & Histological Analysis: - Oxidative stress markers - Dopaminergic neuron count - Protein expression (Nrf2, NF-κB) euthanasia->analysis end Data Analysis analysis->end

Caption: Workflow for the rotenone-induced Parkinson's disease model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (200-250 g) are acclimatized for one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Animals are randomly assigned to experimental groups (e.g., Control, Rotenone-Vehicle, Rotenone + Test Compound, Rotenone + Positive Control).

  • Drug Administration: The test compound and positive control (e.g., rasagiline) are administered daily via oral gavage or intraperitoneal (i.p.) injection for the duration of the study. The vehicle control group receives the corresponding vehicle.

  • Induction of Parkinsonism: Rotenone (e.g., 2.5 mg/kg) is administered i.p. daily for a specified period (e.g., 28 days) to induce parkinsonian pathology.

  • Behavioral Assessments: Motor coordination and locomotor activity are assessed at regular intervals using tests such as the rotarod and open field test.

  • Euthanasia and Tissue Collection: At the end of the treatment period, animals are euthanized, and brain tissues (specifically the striatum and substantia nigra) are collected for further analysis.

  • Biochemical and Histological Analysis:

    • Oxidative Stress Markers: Levels of malondialdehyde (MDA), reduced glutathione (GSH), and activities of antioxidant enzymes (e.g., superoxide dismutase, catalase) are measured in brain homogenates.

    • Immunohistochemistry: Staining for tyrosine hydroxylase (TH) is performed to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Western Blotting/RT-PCR: Expression levels of key proteins and genes (e.g., Nrf2, NF-κB, pro-inflammatory cytokines) are determined.

Protocol 2: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a widely used and reproducible model for evaluating acute inflammation.

Workflow Diagram:

G start Acclimatization (1 week) grouping Random Grouping (n=6-8/group) start->grouping baseline Baseline Paw Volume Measurement grouping->baseline treatment Oral Administration: - Vehicle - Test Compound - Positive Control (e.g., Indomethacin) baseline->treatment induction Carrageenan Injection (0.1 mL of 1% solution into sub-plantar region of hind paw) treatment->induction measurement Paw Volume Measurement (at 1, 2, 3, 4 hours post-carrageenan) induction->measurement calculation Calculation of % Inhibition of Edema measurement->calculation end Data Analysis calculation->end

Caption: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized as described in Protocol 1.

  • Grouping: Animals are randomly assigned to experimental groups.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Drug Administration: The test compound and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally 1 hour before the induction of inflammation.

  • Induction of Inflammation: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The available in vivo data for hydroxylated 1,2,3,4-tetrahydroquinoline derivatives, particularly the 6-hydroxy analogs, strongly support their potential as neuroprotective agents. Their demonstrated ability to mitigate oxidative stress and inflammation in robust animal models of Parkinson's disease and cerebral ischemia provides a solid foundation for further research.

Future investigations should prioritize the synthesis and in vivo evaluation of a broader range of this compound derivatives to establish a clear structure-activity relationship. Comparative studies against a wider array of clinically relevant drugs in chronic models of neurodegeneration are also warranted. Elucidating the precise molecular targets and downstream signaling pathways will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

A Comparative Guide to the Synthetic Routes of 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinolin-5-ol is a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, featuring a partially saturated quinoline core with a hydroxyl group on the benzene ring, imparts unique physicochemical properties that are sought after in the design of novel therapeutic agents. The strategic placement of the hydroxyl group at the 5-position allows for diverse functionalization, making it a key intermediate in the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the experimental methodologies, underlying chemical principles, and practical considerations for each approach.

Route 1: The Skraup Synthesis of 5-Hydroxyquinoline followed by Catalytic Hydrogenation

This classical two-step approach remains a robust and widely utilized method for the preparation of this compound. It involves the initial construction of the 5-hydroxyquinoline core via the Skraup reaction, followed by the selective reduction of the pyridine ring.

Step 1: Skraup Synthesis of 5-Hydroxyquinoline from 3-Aminophenol

The Skraup synthesis is a venerable reaction in heterocyclic chemistry, enabling the synthesis of quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent.[1][2] In this specific application, 3-aminophenol serves as the aniline precursor to introduce the hydroxyl group at the desired 5-position of the resulting quinoline.

Causality of Experimental Choices:

  • 3-Aminophenol as the Starting Material: The choice of 3-aminophenol is critical as the orientation of the amino and hydroxyl groups dictates the regiochemistry of the cyclization, leading to the formation of 5-hydroxyquinoline.

  • Glycerol and Sulfuric Acid: Glycerol, in the presence of concentrated sulfuric acid, dehydrates in situ to form acrolein, the key α,β-unsaturated aldehyde that undergoes a Michael addition with the aniline.[3]

  • Oxidizing Agent: An oxidizing agent, such as nitrobenzene or arsenic pentoxide, is necessary to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring system.[1] Ferrous sulfate is often added to moderate the notoriously exothermic and sometimes violent nature of the reaction.[1][4]

Experimental Protocol: Synthesis of 5-Hydroxyquinoline

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and a mechanical stirrer.

  • To this mixture, add 3-aminophenol and the chosen oxidizing agent (e.g., nitrobenzene) and a moderator (e.g., ferrous sulfate).

  • Heat the reaction mixture carefully. The reaction is often exothermic and may require initial cooling before controlled heating to maintain a steady reflux.

  • After the reaction is complete (monitored by TLC), the mixture is cooled and poured onto ice.

  • The aqueous solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 5-hydroxyquinoline.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Skraup_Synthesis cluster_reactants Reactants cluster_products Products 3-Aminophenol 3-Aminophenol Reaction_Vessel Skraup Reaction (Heat) 3-Aminophenol->Reaction_Vessel Glycerol Glycerol Glycerol->Reaction_Vessel H2SO4 H₂SO₄ H2SO4->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Oxidizing_Agent->Reaction_Vessel 5-Hydroxyquinoline 5-Hydroxyquinoline Reaction_Vessel->5-Hydroxyquinoline

Caption: Workflow for the Skraup Synthesis of 5-Hydroxyquinoline.

Step 2: Catalytic Hydrogenation of 5-Hydroxyquinoline

The selective reduction of the nitrogen-containing heterocyclic ring of 5-hydroxyquinoline affords the desired this compound. Catalytic hydrogenation is the most common and efficient method for this transformation.[5]

Causality of Experimental Choices:

  • Catalyst Selection: Platinum-based catalysts, such as platinum(IV) oxide (Adams' catalyst), and palladium on carbon (Pd/C) are highly effective for the hydrogenation of the pyridine ring of quinolines.[5][6] The choice of catalyst can influence the reaction conditions and selectivity.

  • Solvent: Acetic acid or ethanol are common solvents for this reaction, as they effectively dissolve the substrate and are compatible with the catalytic process.

  • Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas, which drives the reduction. The pressure can be varied to optimize the reaction rate and yield.

Experimental Protocol: Catalytic Hydrogenation of 5-Hydroxyquinoline

  • A solution of 5-hydroxyquinoline in a suitable solvent (e.g., ethanol or acetic acid) is placed in a hydrogenation vessel.

  • The catalyst (e.g., 10% Pd/C or PtO₂) is added to the solution.

  • The vessel is sealed and flushed with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas to the desired pressure (e.g., 50 psi).

  • The mixture is stirred vigorously at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield this compound.

Hydrogenation cluster_reactants Reactants cluster_products Product 5-Hydroxyquinoline 5-Hydroxyquinoline Hydrogenation_Vessel Catalytic Hydrogenation (Pressure, Stirring) 5-Hydroxyquinoline->Hydrogenation_Vessel H2 H₂ Gas H2->Hydrogenation_Vessel Catalyst Catalyst (e.g., Pd/C, PtO₂) Catalyst->Hydrogenation_Vessel Target_Molecule This compound Hydrogenation_Vessel->Target_Molecule

Caption: Workflow for the Catalytic Hydrogenation of 5-Hydroxyquinoline.

Route 2: Multi-step Synthesis via Nitration of a Tetrahydroquinoline Precursor

An alternative strategy involves the initial formation of a tetrahydroquinoline core, followed by functionalization of the aromatic ring. This approach can offer advantages in terms of substrate scope and the avoidance of the harsh conditions of the Skraup synthesis.

Steps:
  • Synthesis of 1,2,3,4-Tetrahydroquinoline: This can be achieved through various methods, including the catalytic hydrogenation of quinoline itself.[5]

  • N-Protection: The secondary amine of the tetrahydroquinoline is often protected (e.g., as an acetyl or trifluoroacetyl amide) to control the regioselectivity of the subsequent nitration step and to prevent unwanted side reactions.[7]

  • Regioselective Nitration: The N-protected tetrahydroquinoline is then nitrated. The directing effect of the protected amino group and the activating nature of the dihydro-pyridine ring typically favor nitration at the 6- and 8-positions. However, careful control of reaction conditions can lead to the desired 5-nitro derivative, although often as a mixture of isomers.[7]

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group using standard methods, such as catalytic hydrogenation or reduction with metals in acidic media (e.g., Sn/HCl).

  • Diazotization and Hydrolysis: The resulting 5-amino-1,2,3,4-tetrahydroquinoline is then converted to the target 5-hydroxy derivative via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis of the diazonium salt.

  • Deprotection: The final step involves the removal of the N-protecting group to yield this compound.

Causality of Experimental Choices:

  • Protecting Group Strategy: The choice of the N-protecting group is crucial for directing the nitration and for its ease of removal in the final step. Acetyl and trifluoroacetyl groups are commonly employed.[7]

  • Nitration Conditions: The regioselectivity of the nitration is highly dependent on the nitrating agent, temperature, and solvent. A thorough optimization of these parameters is necessary to maximize the yield of the 5-nitro isomer.

  • Diazotization Conditions: The conversion of the amino group to a hydroxyl group via diazotization must be performed at low temperatures to ensure the stability of the intermediate diazonium salt.

Experimental Protocol: Nitration and Subsequent Conversion (Illustrative)

  • N-Acetylation: 1,2,3,4-Tetrahydroquinoline is treated with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to afford N-acetyl-1,2,3,4-tetrahydroquinoline.

  • Nitration: The N-acetylated compound is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C). The reaction mixture is then quenched with ice and the nitro-isomers are separated.

  • Reduction: The isolated 5-nitro-N-acetyl-1,2,3,4-tetrahydroquinoline is reduced to the corresponding 5-amino derivative using, for example, H₂ over Pd/C.

  • Diazotization and Hydrolysis: The 5-amino compound is dissolved in an acidic aqueous solution and treated with sodium nitrite at 0-5 °C. The resulting diazonium salt solution is then gently warmed to effect hydrolysis to the 5-hydroxy derivative.

  • Deprotection: The N-acetyl group is removed by acidic or basic hydrolysis to yield the final product.

Nitration_Route Start 1,2,3,4-Tetrahydroquinoline N-Protection N-Protection Start->N-Protection Step 1 Nitration Regioselective Nitration N-Protection->Nitration Step 2 Nitro_Reduction Nitro Group Reduction Nitration->Nitro_Reduction Step 3 Diazotization Diazotization & Hydrolysis Nitro_Reduction->Diazotization Step 4 Deprotection Deprotection Diazotization->Deprotection Step 5 End This compound Deprotection->End Step 6

References

A Comparative Guide to the Biological Activity of 1,2,3,4-Tetrahydroquinolin-5-ol and its Parent Compound, Quinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comparative analysis of the biological activities of 1,2,3,4-tetrahydroquinolin-5-ol and its aromatic parent, quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into their cytotoxic, antioxidant, and enzyme inhibitory properties. We will explore the nuanced differences that arise from the saturation of one of quinoline's rings and the addition of a hydroxyl group, supported by experimental data and detailed protocols.

Introduction: A Tale of Two Scaffolds

Quinoline, a heterocyclic aromatic compound, is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including antimalarial, anticancer, and anti-inflammatory properties.[1] Its rigid, planar structure allows for effective interaction with various biological targets, often through intercalation with DNA or binding to enzyme active sites.[2]

In contrast, this compound represents a structurally modified version of quinoline. The hydrogenation of the pyridine ring introduces conformational flexibility, transforming the planar aromatic system into a non-planar, more three-dimensional structure. Furthermore, the presence of a hydroxyl group at the 5-position introduces a potential site for hydrogen bonding and antioxidant activity. This guide aims to elucidate how these structural modifications impact the biological profile of the resulting molecule.

Comparative Biological Activity: A Data-Driven Analysis

The following sections provide a comparative overview of the cytotoxic, antioxidant, and enzyme inhibitory activities of quinoline and tetrahydroquinoline derivatives. Due to the limited availability of specific experimental data for this compound, this guide will draw upon data from closely related tetrahydroquinoline analogs to infer its potential activity, grounded in established structure-activity relationships.

Cytotoxic Activity

The cytotoxicity of a compound is a critical parameter in drug discovery, indicating its potential as an anticancer agent or its general toxicity profile.

Supporting Experimental Data:

CompoundCell LineIC50 (µM)Reference
Quinoline Derivatives
2,4-disubstituted quinolineVariousEffective growth inhibitors[2]
4-substituted quinolines (HTI 21, HTI 22)VariousHigh cytotoxicity[3]
Quinoline-chalcone hybrid (39)A549 (Lung)1.91[4]
Quinoline-chalcone hybrid (39)K-562 (Leukemia)5.29[4]
Novel Quinoline Derivative (BAPPN)HepG2 (Liver)3.3 µg/mL[5]
Novel Quinoline Derivative (BAPPN)HCT-116 (Colon)23 µg/mL[5]
Novel Quinoline Derivative (BAPPN)MCF-7 (Breast)3.1 µg/mL[5]
Novel Quinoline Derivative (BAPPN)A549 (Lung)9.96 µg/mL[5]
Tetrahydroquinoline Derivatives
Brominated methoxyquinolines (7, 11, 17)C6, HeLa, HT29IC50 values of 5.45–9.6 μg/mL for compound 11[6]

Expertise & Experience: The "Why" Behind the Data

Quinoline's cytotoxicity is often attributed to its ability to intercalate into DNA, disrupting replication and transcription, or its capacity to inhibit topoisomerase enzymes, which are crucial for managing DNA topology.[2] The planar nature of the quinoline ring is a key structural feature for such interactions.

The hydrogenation to a tetrahydroquinoline scaffold disrupts this planarity, which may reduce its DNA intercalating ability. However, new biological activities can emerge. For this compound, the introduction of a phenolic hydroxyl group is significant. Phenolic compounds are known to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) that can induce apoptosis.[7] The ortho-position of the hydroxyl group relative to the nitrogen-containing ring in the 5-ol isomer could also influence its metal-chelating properties, potentially contributing to its cytotoxic profile.

Antioxidant Activity

Antioxidant capacity is the ability of a compound to neutralize harmful free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases.

Supporting Experimental Data:

CompoundAssayEC50/IC50Reference
Quinoline Derivatives
2,6-quinolinediolABTS3.39 µg/mL[8]
1-methyl-3-allylthio-4-(4'-hydroxyphenylamino)quinolinium bromide (Qui3)DPPHNoticeable antioxidant potential[9]
Tetrahydroquinoline Derivatives
Novel THQ derivativesABTS< 10 µg/mL[10]
Fatty polyhydroquinolinesABTS/DPPHEC50 of 2.11–4.69 µM for the most active compound[11]

Expertise & Experience: The "Why" Behind the Data

Quinoline itself is not typically recognized as a potent antioxidant. However, the introduction of hydroxyl groups can confer significant antioxidant activity, as seen in 2,6-quinolinediol.[8] The antioxidant potential of this compound is expected to be significantly greater than that of its parent quinoline. This is primarily due to the presence of the phenolic hydroxyl group. Phenolic compounds are excellent hydrogen or electron donors, which allows them to scavenge free radicals effectively. The mechanism is believed to involve a single electron transfer (SET) process.[10] The position of the hydroxyl group is crucial; ortho- and para-hydroxyl groups tend to enhance antioxidant activity due to the stabilization of the resulting phenoxyl radical through resonance.[12]

Antioxidant_Mechanism cluster_0 This compound cluster_1 Free Radical cluster_2 Neutralization Process cluster_3 Stabilized Products THQ_OH This compound (with -OH group) Electron_Donation Donates an electron (e-) or a hydrogen atom (H•) THQ_OH->Electron_Donation Reacts with Free_Radical Free Radical (R•) Free_Radical->Electron_Donation Stabilized_THQ Stabilized THQ Radical Electron_Donation->Stabilized_THQ Neutralized_Radical Neutralized Radical (RH) Electron_Donation->Neutralized_Radical

Enzyme Inhibition: Acetylcholinesterase

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.

Supporting Experimental Data:

CompoundIC50 (AChE)Reference
Quinoline Derivatives
Quinolinone (QN8)0.29 µM[13]
4-aminoquinoline (07)0.72 µM[14]
Tetrahydroquinoline Derivatives
Tacrine (a tetrahydroacridine)Potent inhibitor[15]
THQ derivative (3)805 ± 3.2 µM[6]
THQ derivative (4)618 ± 4.7 µM[6]
Functionalized Tetrahydroacridine (51)Nanomolar inhibition[16]

Expertise & Experience: The "Why" Behind the Data

Certain quinoline and tetrahydroquinoline derivatives have shown potential as acetylcholinesterase inhibitors.[6][13] The nitrogen atom in the heterocyclic ring can play a role in binding to the active site of the enzyme. For this compound, the hydroxyl group could form hydrogen bonds with amino acid residues in the active site of AChE, potentially enhancing its inhibitory activity. The overall three-dimensional shape of the tetrahydroquinoline scaffold would also influence its fit within the enzyme's binding pocket.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key assays discussed in this guide.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinoline and this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start: Seed cells in 96-well plate treatment Treat cells with test compounds start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT solution incubation->add_mtt incubation2 Incubate for 4 hours add_mtt->incubation2 solubilize Add solubilization solution incubation2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Antioxidant Capacity: DPPH and ABTS Assays

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining antioxidant activity.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of the test compounds to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

ABTS Assay Protocol:

  • ABTS Radical Cation Generation: Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 20 µL of the test compound at various concentrations to 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS•+ scavenging activity and determine the EC50 value.

Acetylcholinesterase Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Enzyme: Acetylcholinesterase.

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound at various concentrations, 50 µL of the assay buffer, and 25 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to start the reaction.

  • Kinetic Measurement: Measure the absorbance at 412 nm at regular intervals for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Conclusion and Future Directions

The structural modifications that differentiate this compound from its parent compound, quinoline, are predicted to have a profound impact on their respective biological activities. The saturation of the pyridine ring in the tetrahydroquinoline derivative introduces conformational flexibility, which may alter its interaction with planar biological targets like DNA. Conversely, the introduction of a phenolic hydroxyl group is expected to confer significant antioxidant properties and potentially enhance its cytotoxicity and enzyme inhibitory capacity through new binding interactions.

While this guide provides a comparative framework based on available data for related compounds, further experimental investigation is imperative. Direct, head-to-head studies of this compound and quinoline using the standardized protocols outlined herein are necessary to definitively quantify their relative biological activities. Such research will provide valuable insights for the rational design of novel therapeutic agents based on these versatile scaffolds.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,2,3,4-Tetrahydroquinolin-5-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds.[1] The specific analog, 1,2,3,4-tetrahydroquinolin-5-ol, serves as a versatile skeleton in drug discovery optimization, valued as an efficient and selective pharmacophore. However, as with any promising chemical series, the journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being off-target activity. Unforeseen interactions with unintended biological targets can lead to toxicity, reduced efficacy, and late-stage attrition, representing a significant loss of time and resources.

Therefore, a rigorous and early assessment of a compound's cross-reactivity, or "selectivity profile," is not merely a regulatory checkbox but a cornerstone of rational drug design.[2] Understanding a molecule's polypharmacology—its ability to interact with multiple targets—can illuminate potential safety liabilities, uncover novel therapeutic opportunities, and provide a deeper understanding of its mechanism of action.[3]

This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of a novel series of this compound based compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a multi-tiered strategy that ensures a thorough and self-validating assessment of compound selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing safer and more effective therapeutics.

A Multi-Tiered Strategy for Comprehensive Selectivity Profiling

A robust profiling strategy does not rely on a single assay but integrates multiple orthogonal approaches in a tiered fashion. This allows for a cost-effective and data-driven process, where broad, early-stage screens identify potential areas of concern that are subsequently investigated with more focused, mechanistic assays. Our approach for the hypothetical this compound series (Compounds 5A, 5B, and 5C) is outlined below.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Focused Selectivity Profiling cluster_2 Tier 3: Mechanistic Validation T1 Initial Synthesis (Compounds 5A, 5B, 5C) T1_Screen Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) T1->T1_Screen Initial Screen T1_Output Identify 'Red Flags' (e.g., >50% inhibition @ 10µM) T1_Screen->T1_Output Data Analysis T2_Screen Kinome-wide Scan (e.g., KINOMEscan® scanMAX) T1_Output->T2_Screen Progress Compounds with Manageable Liabilities T2_Output Quantify On- and Off-Target Kinase Affinities (Kd) T2_Screen->T2_Output Quantitative Analysis T3_Validation Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2_Output->T3_Validation Validate Key Off-Targets T3_InSilico In Silico Docking & Structural Analysis T2_Output->T3_InSilico Rationalize SAR T3_Decision Lead Candidate Selection (Informed by Potency, Selectivity, & Safety) T3_Validation->T3_Decision T3_InSilico->T3_Decision

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Safety Screening for Early Hazard Identification

Causality: The first principle of safety assessment is to cast a wide net. Before investing significant resources into lead optimization, it is critical to perform a broad screen against a panel of targets known to be implicated in adverse drug reactions (ADRs).[4] This approach, often guided by ICH S7A recommendations for safety pharmacology, allows for the early identification of liabilities that could lead to cardiovascular, central nervous system (CNS), or other organ system toxicities.[5][6] Commercial services like the Eurofins Discovery SafetyScreen44 panel provide a standardized and cost-effective way to assess interactions against dozens of GPCRs, ion channels, transporters, and enzymes in a single screen.[7]

Comparative Data: For our hypothetical series, Compounds 5A, 5B, and 5C were screened at a concentration of 10 µM against the SafetyScreen44 panel. A result of >50% inhibition of radioligand binding or enzyme activity is considered a "hit" and warrants further investigation.

Table 1: Hypothetical SafetyScreen44 Panel Results for this compound Analogs

Target Class Target Compound 5A (% Inhibition @ 10 µM) Compound 5B (% Inhibition @ 10 µM) Compound 5C (% Inhibition @ 10 µM) Potential Clinical Implication of a Hit
Ion Channel hERG (KCNH2) 12% 68% 8% QT Prolongation, Torsades de Pointes
GPCR Dopamine D2 8% 15% 55% CNS side effects (e.g., extrapyramidal symptoms)
GPCR Muscarinic M1 5% 7% 4% Anticholinergic effects (dry mouth, blurred vision)
GPCR Adrenergic α1 22% 18% 25% Cardiovascular effects (e.g., hypotension)
Transporter Dopamine Transporter (DAT) 15% 11% 62% CNS stimulant effects, abuse potential
Enzyme COX-1 2% 4% 3% GI toxicity, effects on platelet aggregation

| Enzyme | PDE3 | 9% | 13% | 11% | Cardiovascular effects (inotropic, vasodilatory) |

Interpretation & Next Steps:

  • Compound 5A: Shows a relatively clean profile in this broad liability screen, with no significant hits.

  • Compound 5B: Exhibits a major red flag with 68% inhibition of the hERG channel, a critical liability associated with potentially fatal cardiac arrhythmias.[8] This compound would likely be de-prioritized or require significant chemical modification to mitigate this activity.

  • Compound 5C: Shows significant off-target activity at the Dopamine D2 receptor and Dopamine Transporter. While not necessarily a reason for termination, these activities would need to be carefully characterized to understand if they present an acceptable risk or could even be leveraged for a desired polypharmacology profile.

Experimental Protocol: Radioligand Binding Assay for hERG

This protocol is representative of the binding assays used in broad safety panels.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the hERG channel.

    • Radioligand: [³H]-Astemizole.

    • Test Compounds: Compound 5A, 5B, 5C (10 mM stock in DMSO).

    • Non-specific control: Dofetilide (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well filter plates (GF/C filter).

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of test compounds in assay buffer. For a single-point screen, prepare a 10 µM final concentration.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control (Dofetilide), or 50 µL of test compound dilution.

    • Add 50 µL of [³H]-Astemizole (at a final concentration equal to its Kd) to all wells.

    • Add 100 µL of the hERG membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

    • CPM = Counts Per Minute.

Tier 2: Kinome Selectivity Profiling

Causality: Protein kinases represent one of the largest and most functionally diverse enzyme families, playing central roles in cellular signaling. Consequently, they are a major class of drug targets, but unintended kinase inhibition is also a frequent source of toxicity.[9] A kinome-wide screen is therefore essential to understand the selectivity of any compound intended to modulate kinase activity or for any series where the primary target is unknown. The KINOMEscan® platform is an industry-standard affinity-based competition binding assay that can quantitatively assess the interaction of a compound against a panel of over 450 kinases, providing a comprehensive view of its selectivity.[9][10]

Comparative Data: Based on the Tier 1 results, Compound 5A (clean profile) and Compound 5C (manageable off-targets) were advanced to kinome profiling. Let's assume the primary target for this series is a hypothetical kinase, "Target Kinase 1" (TK1). The data below is presented as % of Control, where a lower value indicates stronger binding.

Table 2: Hypothetical KINOMEscan® Results for Lead Compounds (% Control @ 1 µM)

Kinase Family Kinase Compound 5A (% Control) Compound 5C (% Control) Biological Relevance of Off-Target
TK Target Kinase 1 (TK1) 1.5 0.8 On-Target Efficacy
TK ABL1 95 88 Hematological toxicity
TK SRC 45 12 Proliferation, cell motility
TK VEGFR2 (KDR) 85 25 Angiogenesis, hypertension, bleeding
CMGC CDK2 91 35 Cell cycle control, neutropenia
STE p38α (MAPK14) 78 65 Inflammatory signaling

| AGC | ROCK1 | 65 | 48 | Vasoconstriction, blood pressure |

Interpretation & Visualization:

  • Compound 5A: Shows good potency against the primary target TK1 and is highly selective, with only weak activity against SRC kinase.

  • Compound 5C: Is more potent against TK1 but exhibits significant off-target activity against SRC, VEGFR2, and CDK2. This "dirtier" profile could lead to toxicity (e.g., VEGFR2 inhibition is linked to hypertension) but could also offer beneficial polypharmacology in an oncology context where hitting multiple nodes in a pathway can be advantageous.

The selectivity profile can be visualized to provide an intuitive understanding of a compound's behavior across the kinome.

Caption: Selectivity profile of Compound 5C. Red indicates the primary target; yellow indicates significant off-targets.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)

This protocol measures the enzymatic activity of a kinase and its inhibition by a test compound.

  • Materials:

    • Recombinant Kinase (e.g., TK1, SRC, VEGFR2).

    • Kinase-specific substrate peptide.

    • ATP.

    • Test Compounds: Compound 5A, 5C (10 mM stock in DMSO).

    • Kinase Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • White, opaque 384-well assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Prepare serial dilutions of test compounds in kinase buffer.

    • Add 1 µL of test compound dilution or DMSO (vehicle control) to the wells of the assay plate.

    • Prepare a 2X kinase/substrate mixture in kinase buffer and add 2 µL to each well.

    • Prepare a 2X ATP solution in kinase buffer. Add 2 µL to each well to start the reaction. The final volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Normalize the data to controls (0% activity for "no enzyme" control, 100% activity for "DMSO vehicle" control).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 3 and Lead Candidate Selection

Causality: The data from broad panel and kinome screening provide a powerful, yet in vitro, assessment of a compound's properties. The final tier of profiling aims to validate these findings in a more physiologically relevant context and to build a comprehensive data package for lead selection.

  • Cellular Target Engagement: It is crucial to confirm that a compound engages its intended target (and any potent off-targets) within a live cell. Techniques like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA®) can measure target occupancy and confirm that the biochemical affinities translate into cellular activity.

  • In Silico Modeling: Computational docking studies can be used to build a structural hypothesis for the observed on- and off-target interactions. This can provide invaluable insights for the medicinal chemistry team to rationally design new analogs with improved selectivity. For example, docking Compound 5C into the ATP-binding pockets of TK1, SRC, and VEGFR2 could reveal common pharmacophoric features driving its polypharmacology, as well as unique sub-pockets that could be exploited to engineer selectivity.

  • Lead Selection: The ultimate decision rests on a holistic evaluation of all data.

    • Compound 5A would be a strong candidate if high selectivity is the primary goal, potentially leading to a cleaner safety profile. Its lower potency might be addressed through further optimization.

    • Compound 5C , despite its off-target activities, might be chosen if a multi-targeted profile is desirable (e.g., for oncology) and if the specific off-targets (VEGFR2, SRC) are considered acceptable or even beneficial for the target indication. The dopamine-related activities would need careful consideration and monitoring in subsequent in vivo safety studies.

Conclusion

The cross-reactivity profiling of a new chemical series, such as the this compound family, is a critical and multifaceted endeavor. A systematic, tiered approach—beginning with broad liability screening, progressing to quantitative kinome profiling, and culminating in cellular validation—provides the necessary data to make informed decisions in the drug discovery process. By understanding the causality behind each experimental step and rigorously comparing the performance of analogs, researchers can effectively mitigate risks, reduce late-stage attrition, and ultimately select lead candidates with the highest probability of becoming safe and effective medicines. This guide provides a robust framework for achieving that goal, blending established protocols with strategic, data-driven decision-making.

References

A Head-to-Head Comparison of 1,2,3,4-Tetrahydroquinolin-5-ol with Known Neuroprotective Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community continuously explores novel chemical scaffolds with the potential to offer superior neuroprotection. One such scaffold generating significant interest is the 1,2,3,4-tetrahydroquinoline (THQ) nucleus, a privileged structure in medicinal chemistry.[1] This guide provides a detailed head-to-head comparison of a promising derivative, 1,2,3,4-Tetrahydroquinolin-5-ol, with two established drugs in the field of neuroprotection: Riluzole and Edaravone.

The rationale for this comparison lies in the convergent mechanisms of action. Emerging evidence suggests that hydroxylated THQ derivatives possess potent antioxidant and anti-excitotoxic properties, mirroring the therapeutic strategies of Edaravone and Riluzole, respectively.[2][3][4] This guide will delve into the mechanistic nuances, present hypothetical comparative data based on established experimental paradigms, and provide detailed protocols for researchers to validate these findings.

The Promise of this compound: A Multifaceted Neuroprotective Candidate

The 1,2,3,4-tetrahydroquinoline scaffold is a core component of numerous biologically active compounds.[1] The introduction of a hydroxyl group at the 5-position is anticipated to significantly enhance its neuroprotective capabilities. This functionalization is expected to confer potent free radical scavenging activity, a critical mechanism for mitigating oxidative stress, which is a key pathological feature in many neurodegenerative diseases.[4][5] Furthermore, the structural similarity to other neuroprotective tetrahydroisoquinolines suggests a potential to modulate excitotoxic pathways by interfering with glutamate receptor signaling.[2]

Benchmarking Against the Gold Standards: Riluzole and Edaravone

Riluzole , a benzothiazole derivative, is a cornerstone in the management of amyotrophic lateral sclerosis (ALS). Its primary mechanism of action involves the inhibition of glutamate release and the non-competitive blockade of N-methyl-D-aspartate (NMDA) receptors, thereby reducing neuronal hyperexcitability and subsequent excitotoxicity.[6][7][8][9]

Edaravone , a potent free radical scavenger, is also approved for the treatment of ALS. It functions by neutralizing a variety of reactive oxygen species (ROS), thus protecting neurons from oxidative damage.[10][11][12][13][14]

This guide will now proceed to a direct comparison of this compound with these two drugs across key neuroprotective parameters.

Comparative Analysis of Neuroprotective Mechanisms

The therapeutic potential of this compound can be dissected and compared to Riluzole and Edaravone through a series of well-defined in vitro and in vivo experimental models.

Mechanism 1: Attenuation of Oxidative Stress

A primary anticipated mechanism of this compound is its ability to combat oxidative stress. This can be quantitatively compared to Edaravone's free radical scavenging capacity.

Hypothetical Comparative Data:

CompoundDPPH Radical Scavenging (IC50, µM)ROS Reduction in SH-SY5Y cells (EC50, µM)
This compound 15.28.5
Edaravone22.512.1
Riluzole>100>50

Experimental Protocol: DPPH Radical Scavenging Assay

This assay provides a rapid and reliable method to assess the free radical scavenging ability of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (this compound, Edaravone, Riluzole) dissolved in DMSO

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add 50 µL of each compound dilution to triplicate wells.

  • Add 150 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Mechanism 2: Inhibition of Glutamate-Induced Excitotoxicity

The potential of this compound to protect neurons from glutamate-induced excitotoxicity can be compared with the established activity of Riluzole.

Hypothetical Comparative Data:

CompoundNeuroprotection against Glutamate Toxicity (EC50, µM) in primary cortical neuronsInhibition of NMDA-induced Ca2+ influx (IC50, µM)
This compound 5.810.2
Riluzole2.14.5
Edaravone25.6>50

Experimental Protocol: Neuroprotection Assay in Primary Cortical Neurons

This assay directly measures the ability of a compound to protect neurons from cell death induced by glutamate.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Glutamate

  • Test compounds (this compound, Riluzole, Edaravone)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

  • Pre-treat the neurons with various concentrations of the test compounds for 1 hour.

  • Induce excitotoxicity by adding glutamate (e.g., 100 µM) for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-treated control.

  • Determine the EC50 value (the concentration of the compound that provides 50% neuroprotection).

Visualizing the Interplay of Neuroprotective Pathways

To better understand the convergent and divergent mechanisms of these compounds, we can visualize their proposed sites of action within a neuron.

Neuroprotection_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction NMDA_Receptor->Mitochondrial_Dysfunction Ca2+ influx Apoptosis Apoptosis NMDA_Receptor->Apoptosis Induces Na_Channel Voltage-gated Na+ Channel ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Induces Mitochondrial_Dysfunction->ROS Generates Riluzole Riluzole Riluzole->Glutamate Inhibits release Riluzole->NMDA_Receptor Blocks Riluzole->Na_Channel Inactivates Edaravone Edaravone Edaravone->ROS Scavenges THQ-5-ol This compound THQ-5-ol->NMDA_Receptor Potentially blocks THQ-5-ol->ROS Scavenges

Caption: Proposed neuroprotective mechanisms of the compared compounds.

Workflow for Comparative Efficacy Studies

A logical workflow is essential for the systematic evaluation of novel neuroprotective candidates like this compound.

Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Binding Target Binding Assays (e.g., NMDA Receptor) Cell_Based_Assays Cell-based Assays (Neuroprotection, ROS levels) Target_Binding->Cell_Based_Assays Enzymatic_Assays Antioxidant Enzyme Assays Enzymatic_Assays->Cell_Based_Assays PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assays->PK_PD Disease_Models Animal Models of Neurodegeneration (e.g., ALS mouse model) PK_PD->Disease_Models Behavioral_Tests Behavioral & Motor Function Tests Disease_Models->Behavioral_Tests Histopathology Histopathological Analysis Behavioral_Tests->Histopathology

Caption: A systematic workflow for evaluating neuroprotective compounds.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of this compound with the established neuroprotective drugs, Riluzole and Edaravone. The multifaceted potential of this novel compound, combining antioxidant and anti-excitotoxic properties, positions it as a compelling candidate for further investigation. The provided experimental protocols and conceptual frameworks are intended to empower researchers to rigorously evaluate its therapeutic potential.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the neuroprotective efficacy of the tetrahydroquinoline scaffold. Furthermore, in vivo studies in relevant animal models of neurodegenerative diseases are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and safety profiles of this compound and its derivatives. The ultimate goal is to translate these fundamental research efforts into novel and more effective treatments for patients suffering from these devastating disorders.

References

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Comparative Guide to its Validation as a Therapeutic Target Platform

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile starting point for the development of novel therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential example of such a scaffold, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth, comparative analysis of the 1,2,3,4-tetrahydroquinoline scaffold, with a particular focus on its validation in the context of oncology.

It is important to note that while the initial topic of interest was the specific derivative, 1,2,3,4-tetrahydroquinolin-5-ol, a comprehensive literature review reveals a scarcity of specific data on this particular molecule as a validated therapeutic scaffold. Therefore, this guide will focus on the broader, well-documented 1,2,3,4-tetrahydroquinoline framework, providing a robust foundation for researchers interested in exploring its therapeutic potential. The principles and methodologies discussed herein are directly applicable to the evaluation of novel derivatives, including the 5-ol variant.

This document will delve into the key molecular targets of THQ derivatives, present a comparative analysis with alternative scaffolds, and provide detailed, field-proven experimental protocols for target validation. The overarching goal is to equip researchers with the necessary knowledge and tools to effectively evaluate and utilize the 1,2,3,4-tetrahydroquinoline scaffold in their drug discovery endeavors.

I. The 1,2,3,4-Tetrahydroquinoline Scaffold: A Hub of Biological Activity

The 1,2,3,4-tetrahydroquinoline nucleus is a bicyclic heterocyclic system that offers a unique three-dimensional architecture, allowing for diverse substitutions and the presentation of pharmacophoric features in distinct spatial orientations. This structural versatility is a key reason for its "privileged" status.[1]

Key Therapeutic Targets in Oncology

Recent research has highlighted the potential of 1,2,3,4-tetrahydroquinoline derivatives in oncology, with several key signaling pathways being identified as primary targets.

  • mTOR (mechanistic Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a common feature in many cancers.[2] Tetrahydroquinoline-based compounds have been identified as potent mTOR inhibitors.[3][4][5]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A family of transcription factors that play a critical role in inflammation, immunity, and cell survival. Constitutive activation of the NF-κB pathway is linked to tumor development and resistance to therapy.[6][7]

  • RORγ (Retinoic acid receptor-related Orphan Receptor gamma): A nuclear receptor that has emerged as a promising target in both immunology and oncology. In certain cancers, RORγ has been implicated in tumor progression.[8]

The following diagram illustrates the central role of these pathways in cancer cell signaling.

Signaling_Pathways Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Cytokines Cytokines IKK IKK Cytokines->IKK RORg_Ligand RORγ Ligands RORg RORγ RORg_Ligand->RORg AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB_Inhibitor IκB IKK->NFkB_Inhibitor NFkB NF-κB IKK->NFkB NFkB_Inhibitor->NFkB Inflammation Inflammation NFkB->Inflammation Gene_Expression Target Gene Expression NFkB->Gene_Expression RORg->Gene_Expression

Caption: Key oncogenic signaling pathways targeted by 1,2,3,4-tetrahydroquinoline derivatives.

II. Comparative Analysis: 1,2,3,4-Tetrahydroquinoline vs. Alternative Scaffolds

The selection of a scaffold is a critical decision in the early stages of drug discovery. While the 1,2,3,4-tetrahydroquinoline core offers significant advantages, it is essential to consider alternative frameworks that may offer different physicochemical properties, synthetic accessibility, or intellectual property landscapes.

Target1,2,3,4-Tetrahydroquinoline DerivativesAlternative ScaffoldsKey Considerations
mTOR Potent and selective inhibitors have been developed. The scaffold allows for fine-tuning of properties to optimize for kinase pocket binding.[5]Quinazolines (e.g., AZD-2014, AZD-8055): Clinically validated scaffold for mTOR inhibition.[3] Pyrimidines: Another common kinase inhibitor scaffold.The THQ scaffold may offer novel intellectual property and potentially different off-target profiles compared to more established kinase inhibitor frameworks.
NF-κB Derivatives have been shown to inhibit NF-κB transcriptional activity.[6][7]Triazines (e.g., NI241): Directly inhibit the binding of NF-κB to DNA.[9][10] Natural Products (e.g., Curcumin, Resveratrol): Broad-spectrum inhibitors with complex mechanisms.THQ derivatives may offer a more targeted approach to NF-κB modulation compared to the pleiotropic effects of many natural products. The triazine scaffold represents a distinct mechanistic class.
RORγ Substituted tetrahydroquinolinones have been patented as RORγ modulators.[11][12]Thiophenes and Aminothiazoles: Have been explored for the development of RORβ-selective modulators, which can inform RORγ inhibitor design.[13] Quinolines: 6-substituted quinolines have been identified as RORγt inverse agonists.[14]The THQ scaffold provides a rigid core that can be elaborated to achieve selectivity for the RORγ ligand-binding domain.
Performance Data of 1,2,3,4-Tetrahydroquinoline Derivatives in Oncology

The following table summarizes the in vitro anticancer activity of selected 1,2,3,4-tetrahydroquinoline derivatives, demonstrating their potential across various cancer cell lines and targets.

Compound IDTarget/PathwayCancer Cell LineIC50 (µM)Reference
Compound 10e mTORA549 (Lung)0.033[5]
Compound 6g NF-κBNCI-H23 (Lung)Potent Inhibition[6]
Compound 3c Not SpecifiedVariousLow Micromolar[15]

III. Experimental Validation Protocols: A Guide for the Bench Scientist

The validation of a therapeutic target scaffold is a multi-step process that requires rigorous experimental evidence. This section provides detailed, step-by-step methodologies for key assays used to confirm target engagement and cellular activity.

A. Target Engagement: Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within the complex environment of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (Separate soluble/aggregated proteins) Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Melt Curve Generation) Protein_Quantification->Data_Analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the 1,2,3,4-tetrahydroquinoline derivative or vehicle control for a predetermined time.

  • Heat Shock: Heat the cell suspensions or lysates to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells using a suitable buffer containing protease and phosphatase inhibitors.

  • Centrifugation: Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein in the supernatant by Western blot or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

B. In Vitro Activity: Nuclear Receptor Competitive Binding Assay

For targets like RORγ, a competitive binding assay is essential to determine the affinity of the compound for the ligand-binding domain.

Experimental Workflow:

Binding_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (Receptor, Fluorescent Ligand, Test Compound) Incubation 2. Incubation Prepare_Reagents->Incubation Detection 3. Detection (e.g., Fluorescence Polarization) Incubation->Detection Data_Analysis 4. Data Analysis (IC50 Curve Generation) Detection->Data_Analysis

References

A Comparative In Silico Analysis of a Novel Tetrahydroquinoline Derivative and Alisertib Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative molecular docking study of a promising pyrazolo[3,4-b]quinoline derivative against the well-characterized inhibitor, Alisertib (MLN8237), targeting the oncogenic protein, Aurora Kinase A. This analysis is designed for researchers, scientists, and drug development professionals to illustrate a robust in silico workflow for evaluating and comparing the therapeutic potential of novel kinase inhibitors. We will delve into the rationale behind the experimental design, provide a detailed, step-by-step protocol for the docking studies, and correlate the computational findings with published experimental data to provide a holistic view of the compounds' potential.

Introduction: The Rationale for Targeting Aurora Kinase A with Novel Tetrahydroquinolines

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Its overexpression is a common feature in a multitude of human cancers, making it a validated and compelling target for anticancer drug development.[1] The quinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities, including potent anticancer effects.[2] Recent studies have highlighted a new series of pyrazolo[3,4-b]quinoline derivatives with significant cytotoxic effects against various cancer cell lines.[2][3] This guide focuses on a representative compound from this series, a pyrazolo quinoline derivative (henceforth referred to as Compound 15 ), which has demonstrated notable activity against the HCT-116 colon cancer cell line.[2]

To contextualize the potential of Compound 15, we will perform a head-to-head in silico comparison with Alisertib (MLN8237) , a potent and selective, orally bioavailable inhibitor of Aurora Kinase A that has advanced into clinical trials.[4][5] Alisertib has a known binding mode, with a co-crystal structure available in the Protein Data Bank (PDB), providing an excellent reference for our comparative docking study.[6] Furthermore, the availability of experimental IC50 values for both Compound 15 and Alisertib in the HCT-116 cell line allows for a direct correlation between our computational predictions and their real-world biological activity.[3][7]

This comparative approach allows us to not only predict the binding affinity and mode of our novel compound but also to benchmark its potential against a clinically relevant inhibitor, offering valuable insights for further lead optimization and drug development.

Experimental Design and Rationale

The core of this guide is a meticulously designed molecular docking workflow. The choice of software, protein structure, and validation methodology is critical for generating reliable and reproducible results.

Selection of Protein Target and Structure

We have selected Aurora Kinase A as our protein target due to its high relevance in oncology and the availability of high-quality crystal structures. Specifically, we will utilize the PDB entry 2X81 , which features Aurora Kinase A in complex with Alisertib (MLN8054, a close analog of MLN8237).[6] This structure is ideal for our study as it provides a clear definition of the ATP-binding pocket and the established binding mode of a potent inhibitor.

Ligand Selection and Preparation
  • Compound of Interest: A pyrazolo[3,4-b]quinoline derivative, herein referred to as Compound 15 , based on its reported anticancer activity.[2]

  • Comparator Compound: Alisertib (MLN8237) , a known potent Aurora Kinase A inhibitor.[7]

The 3D structures of both ligands will be generated and optimized using appropriate computational chemistry software to ensure they are in their lowest energy conformation before docking.

Docking Protocol Validation: The Self-Validating System

To ensure the trustworthiness of our docking protocol, a critical validation step will be performed. This involves re-docking the co-crystallized ligand (an analog of Alisertib) back into the binding site of PDB entry 2X81. A successful validation is typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose of the ligand. This step confirms that our chosen docking parameters can accurately reproduce the known binding mode.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed methodology for the comparative docking study.

Software and Hardware
  • Molecular Docking Software: AutoDock Vina is a widely used and validated open-source program for molecular docking.

  • Visualization Software: PyMOL or Discovery Studio Visualizer for analyzing protein-ligand interactions.

  • Hardware: A high-performance computing workstation.

Protein Preparation Workflow
  • Obtain Protein Structure: Download the crystal structure of Aurora Kinase A in complex with its inhibitor from the Protein Data Bank (PDB ID: 2X81).[6]

  • Prepare the Protein:

    • Remove water molecules and any non-essential heteroatoms from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges.

    • Save the prepared protein in the required file format for the docking software.

Ligand Preparation Workflow
  • Obtain Ligand Structures: The 2D structures of Compound 15 and Alisertib will be sketched using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands will be energy-minimized using a suitable force field (e.g., MMFF94) to obtain their most stable conformations.

  • Define Torsions: The rotatable bonds in the ligands will be defined to allow for conformational flexibility during the docking process.

Grid Generation and Docking Parameters
  • Define the Binding Site: The binding site will be defined by generating a grid box centered on the co-crystallized ligand in the 2X81 structure. The dimensions of the grid box will be set to encompass the entire ATP-binding pocket.

  • Docking Execution: The prepared ligands will be docked into the prepared Aurora Kinase A structure using the defined grid box and standard docking parameters in AutoDock Vina. Multiple docking poses will be generated for each ligand.

Analysis of Docking Results
  • Binding Affinity Prediction: The docking scores (reported in kcal/mol) for the best-ranked poses of each ligand will be recorded. A more negative score indicates a higher predicted binding affinity.

  • Interaction Analysis: The binding poses of the ligands will be visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site of Aurora Kinase A.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in our comparative docking study workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis Phase p1 Protein Preparation (PDB: 2X81) d1 Grid Generation (Centred on co-crystalized ligand) p1->d1 l1 Ligand Preparation (Compound 15 & Alisertib) d3 Molecular Docking (AutoDock Vina) l1->d3 d2 Protocol Validation (Re-docking of native ligand) d1->d2 d2->d3 Validated Protocol a1 Binding Affinity Prediction (Docking Score in kcal/mol) d3->a1 a2 Molecular Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) d3->a2 a3 Comparative Analysis (Compound 15 vs. Alisertib) a1->a3 a2->a3

Caption: A flowchart of the comparative molecular docking workflow.

Comparative Data Analysis: Docking Scores vs. Experimental IC50 Values

The primary objective of this study is to correlate the in silico predictions with experimental data. The following table summarizes the predicted binding affinities (docking scores) and the reported experimental IC50 values for both compounds against the HCT-116 colon cancer cell line.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM) - HCT-116 cellsReference
Compound 15 To be determined by docking~2.3 - 10.2[3]
Alisertib (MLN8237) To be determined by docking~0.0067[7]

Note: The docking scores are hypothetical and would be generated by executing the described protocol.

A strong correlation, where a lower (more negative) docking score corresponds to a lower IC50 value, would lend significant credence to the predictive power of our in silico model for this class of compounds targeting Aurora Kinase A.

Predicted Molecular Interactions

Based on the known binding mode of inhibitors in the ATP pocket of Aurora Kinase A, we anticipate that both Compound 15 and Alisertib will form key interactions with the following residues:

  • Hinge Region: Formation of hydrogen bonds with the backbone atoms of residues such as Ala213 and Glu211 is crucial for anchoring the inhibitor in the active site.[8]

  • Hydrophobic Pockets: The core scaffolds of the ligands are expected to engage in hydrophobic interactions with residues like Leu139 , Val147 , Leu210 , and Leu263 .

  • Solvent-Exposed Region: Different substitutions on the core scaffolds may extend into the solvent-exposed region, offering opportunities for further optimization to enhance potency and selectivity.

The following diagram illustrates the key interaction sites within the Aurora Kinase A binding pocket.

kinase_binding_site cluster_kinase Aurora Kinase A Active Site hinge Hinge Region (Ala213, Glu211) hydrophobic Hydrophobic Pocket (Leu139, Val147, Leu210, Leu263) solvent Solvent Exposed Region inhibitor Inhibitor (Compound 15 / Alisertib) inhibitor->hinge H-Bonds inhibitor->hydrophobic Hydrophobic Interactions inhibitor->solvent Potential for Optimization

Caption: Key interaction regions in the Aurora Kinase A binding site.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous workflow for the comparative molecular docking of a novel 1,2,3,4-tetrahydroquinoline derivative and the known inhibitor Alisertib against Aurora Kinase A. By grounding our in silico study in validated protocols and correlating the results with experimental data, we can generate reliable predictions about the binding affinity and mode of our compound of interest.

The anticipated results from this study would provide a strong rationale for the further development of pyrazolo[3,4-b]quinoline derivatives as potent and selective Aurora Kinase A inhibitors. Future work should focus on the synthesis and in vitro kinase assays of a focused library of analogs to validate the docking predictions and to establish a quantitative structure-activity relationship (QSAR). Furthermore, molecular dynamics simulations could be employed to provide a more dynamic picture of the protein-ligand interactions and to calculate binding free energies with higher accuracy.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrahydroquinolin-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,3,4-Tetrahydroquinolin-5-ol. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazards

Based on the toxicological data of the parent compound, 1,2,3,4-Tetrahydroquinoline, it is prudent to assume that this compound may exhibit similar hazardous properties. The parent compound is known to be a skin and respiratory tract irritant and may be absorbed through the skin.[2] It is also identified as a potential carcinogen and is toxic if swallowed. Furthermore, it is considered harmful to aquatic life with long-lasting effects. Therefore, improper disposal can pose a significant threat to human health and the environment.[3][4]

Hazard Classification (based on parent compound)Description
Acute Toxicity (Oral) Toxic if swallowed.
Skin Corrosion/Irritation Causes skin irritation.[5][6]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[5][6]
Carcinogenicity May cause cancer.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[5][6]
Hazardous to the Aquatic Environment Harmful to aquatic life with long-lasting effects.

Core Principles of Chemical Waste Disposal

The primary objective when disposing of this compound is to prevent its release into the environment and ensure the safety of all laboratory personnel.[1] This compound must be managed as hazardous waste.[1][7] Under no circumstances should it be disposed of in the regular trash or poured down the drain. [1] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1]

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1]

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374.[1]
Body Laboratory coat.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

Waste Identification and Segregation
  • Identify as Hazardous Waste: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be identified as hazardous waste.[1][4]

  • Segregate Waste: It is critical to segregate waste to prevent dangerous reactions.[3][4] Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[5]

Waste Collection and Container Management
  • Use Appropriate Containers: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[3][8] The container must have a secure, tight-fitting lid to prevent spills and evaporation.[3]

  • Labeling: All hazardous waste containers must be clearly and accurately labeled.[4][8] The label should include:

    • The words "Hazardous Waste".

    • The chemical name: "this compound Waste".

    • The specific contents and their approximate percentages.

    • The date when the first waste was added to the container.

    • Appropriate hazard symbols (e.g., toxic, irritant).

  • Container Filling: Do not overfill waste containers. It is recommended to fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[9]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[8][10] This area should be at or near the point of generation and under the control of laboratory personnel.[11] The SAA must have secondary containment to capture any potential leaks.[10]

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Generate Waste Generate Waste Identify as Hazardous Identify as Hazardous Generate Waste->Identify as Hazardous Step 1 Segregate Waste Segregate Waste Identify as Hazardous->Segregate Waste Step 2 Collect in Labeled Container Collect in Labeled Container Segregate Waste->Collect in Labeled Container Step 3 Store in SAA Store in SAA Collect in Labeled Container->Store in SAA Step 4 Secondary Containment Secondary Containment Store in SAA->Secondary Containment Requirement Weekly Inspection Weekly Inspection Store in SAA->Weekly Inspection Best Practice Arrange for Pickup Arrange for Pickup Store in SAA->Arrange for Pickup Licensed Waste Hauler Licensed Waste Hauler Arrange for Pickup->Licensed Waste Hauler Step 5 Transport to TSDF Transport to TSDF Licensed Waste Hauler->Transport to TSDF Step 6 Final Treatment/Disposal Final Treatment/Disposal Transport to TSDF->Final Treatment/Disposal Step 7

Caption: Workflow for the proper disposal of this compound.

Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[12][13] These companies are equipped to handle, transport, and dispose of chemical waste in compliance with all federal, state, and local regulations.[14][15] The most common and effective disposal method for organic compounds like this is high-temperature incineration in a permitted hazardous waste incinerator.[16] This process breaks down the chemical into less harmful substances.[16]

Spill Response

In the event of a spill, evacuate the area and ensure it is well-ventilated.[5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a sealed container for disposal as hazardous waste.[5][17] Do not allow the spilled material to enter drains or waterways.[18]

Regulatory Compliance

All laboratory waste management practices must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][19] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2,3,4-Tetrahydroquinolin-5-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 1,2,3,4-Tetrahydroquinolin-5-ol (CAS No. 61468-43-7).[1] As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the why behind each recommendation. The toxicological profile for this compound is not fully characterized. Therefore, our safety paradigm is built upon a conservative assessment of its constituent chemical moieties: a phenolic group and a tetrahydroquinoline (aromatic amine) structure. This dual nature necessitates a robust and multi-layered approach to personal protection.

Deconstructing the Hazard: A Tale of Two Moieties

To establish a validated safety protocol, we must first understand the risks. The structure of this compound presents a hybrid hazard profile, combining the dangers of both phenols and aromatic amines.

  • The Phenolic Peril : The hydroxyl group attached to the aromatic ring classifies this compound as a phenol. Phenols are notorious for their ability to be rapidly absorbed through the skin, often with an anesthetic effect that can prevent immediate pain, leading to severe, delayed chemical burns.[2][3] Systemic toxicity following dermal absorption is a significant concern and can be fatal.[2] Furthermore, phenols can cause permanent eye injury and blindness.[2]

  • The Aromatic Amine Apprehension : The core structure, 1,2,3,4-tetrahydroquinoline, is a secondary aromatic amine. Compounds in this class are known to cause skin, eye, and respiratory irritation.[4][5] More critically, some related quinoline compounds are suspected carcinogens, demanding a high degree of caution to minimize long-term exposure risks.[4][6]

Anticipated Hazard Summary:

Hazard TypeAssociated MoietyPotential EffectsSupporting Evidence
Acute Dermal Toxicity PhenolRapid skin absorption, severe chemical burns, systemic poisoning.[2][3]Data on phenol indicates toxic or fatal amounts can be absorbed through the skin.[3]
Corrosivity PhenolSevere skin burns and permanent eye damage/blindness.[2][3]Concentrated phenol solutions are highly corrosive.[2]
Irritation TetrahydroquinolineSkin, eye, and respiratory tract irritation.[4][5][7]Safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, lists these irritant effects.[4][5]
Chronic Toxicity TetrahydroquinolineSuspected carcinogen.[4][6]The parent compound is classified as a potential cancer hazard.[4]
Acute Oral Toxicity BothHarmful or toxic if swallowed.[6][8]Structurally similar compounds are known to be acutely toxic upon ingestion.[6]

The Hierarchy of Controls: A Foundational Safety Philosophy

Personal Protective Equipment (PPE) is the final, crucial barrier between you and a chemical hazard. However, it should never be the only one. A robust safety plan is built on the "Hierarchy of Controls," which prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls (Your First Line of Defense): The primary method for controlling exposure is to handle this compound exclusively within a certified chemical fume hood.[2][3] This captures vapors at the source, protecting your breathing zone. Every laboratory using this compound must also have an immediately accessible and operational emergency eyewash station and safety shower.[2][9]

  • Administrative Controls (Safe Work Practices): Never work alone when handling this compound.[2] Implement rigorous housekeeping and personal hygiene practices, including washing hands thoroughly after handling, even if gloves were worn.[9]

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls are in place, the correct PPE provides the necessary final layer of protection.

Eye and Face Protection

Due to the severe eye damage phenols can inflict, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[10]

  • Enhanced Protection: When handling larger quantities (>50 mL), preparing stock solutions, or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[2][11]

Hand Protection

Skin absorption is a primary exposure route.[3] Glove selection must be deliberate and based on the high hazards of phenols. Since specific breakthrough data for this compound is unavailable, we must select materials resistant to its components.

  • For Concentrates and Solutions (>10%): Use heavy-duty gloves. Butyl rubber or Viton gloves offer excellent resistance for prolonged work with phenols.[2] Neoprene may be suitable for shorter-term tasks.[2][3]

  • For Incidental Contact (Dilute Solutions <10%): Double-gloving with standard nitrile examination gloves is an acceptable practice.[3] However, it is critical to change gloves immediately upon any known or suspected contact.

Glove Selection Guide:

TaskPrimary Glove RecommendationNotes
Weighing Solid Double Nitrile GlovesChange outer glove immediately if contaminated.
Preparing Solutions Butyl Rubber or VitonPerform this task in a fume hood. A chemical-resistant apron is also recommended.
General Handling Double Nitrile GlovesInspect gloves for tears or holes before each use.
Spill Cleanup Butyl Rubber or VitonRefer to the spill management plan for additional PPE.
Body Protection

A standard cotton lab coat is insufficient. Your protocol must include:

  • Primary Protection: A clean, fully buttoned, long-sleeved laboratory coat.

  • Splash Hazard: When a splash risk exists, a chemical-resistant apron, made of neoprene or butyl rubber, should be worn over the lab coat.[3]

  • Attire: Always wear long pants and fully enclosed, chemical-resistant shoes.[3][11] Fabrics like polyester and acrylic should be avoided.[11]

Respiratory Protection

All routine handling must occur inside a fume hood.[3] However, respiratory protection may be required in non-routine situations.

  • Emergency Use: For spill response or in the event of a ventilation failure, a NIOSH-approved respirator is necessary.

  • Respirator Type: A full-face respirator with organic vapor cartridges provides the best protection for both the lungs and eyes.[4][5] If a half-mask respirator is used, it must be worn with chemical splash goggles. All respirator use requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[11][12]

Operational Blueprint: From Receipt to Disposal

A complete safety plan covers the entire lifecycle of the chemical in the lab.

Receiving and Storage
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][13]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[4][7]

  • Location: Keep in a designated, locked cabinet or area accessible only to authorized personnel.[5][6]

Emergency Procedures: A Step-by-Step Response Plan
Exposure TypeImmediate Action Steps
Skin Contact 1. Rapid decontamination is critical to minimize absorption.[2] 2. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, shoes, and jewelry.[5][7] 3. If available, use polyethylene glycol (PEG-300 or PEG-400) to gently wipe the area before water flushing, as this is highly effective for phenol exposures.[2] 4. Seek immediate medical attention.[7]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][5][7] 2. Remove contact lenses if it can be done easily.[2][5] 3. Seek immediate medical attention.[2][7]
Inhalation 1. Move the affected person to fresh air immediately.[2][5][7] 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.[7]
Ingestion 1. Do NOT induce vomiting.[2] 2. If the person is conscious and able to swallow, give 1-2 glasses of water or milk.[2][7] 3. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[6][7]
Spill 1. Evacuate all non-essential personnel from the area. 2. Wear the appropriate PPE as described above, including respiratory protection. 3. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or commercial sorbent). 4. Collect the absorbed material into a designated, labeled hazardous waste container.[9] 5. Do not allow the product to enter drains or waterways.[6][9]
Waste Disposal

All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containment: Collect waste in a clearly labeled, tightly sealed container.[5]

  • Disposal: Dispose of all waste through your institution's licensed hazardous waste disposal program, adhering to all local, state, and federal regulations.[4][6][9][14]

By understanding the specific hazards posed by this compound and rigorously applying this multi-layered safety approach, you can ensure both the integrity of your research and the protection of your most valuable laboratory asset: yourself and your team.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinolin-5-ol
Reactant of Route 2
1,2,3,4-Tetrahydroquinolin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.